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  • Product: 4-formylpyridine-2-carboxylic acid hydrochloride
  • CAS: 2408966-52-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Formylpyridine-2-Carboxylic Acid and its Hydrochloride Salt

A Keystone Intermediate for Advanced Drug Discovery and Scientific Research Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-formylpyridine-2-carboxylic acid and its...

Author: BenchChem Technical Support Team. Date: March 2026

A Keystone Intermediate for Advanced Drug Discovery and Scientific Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-formylpyridine-2-carboxylic acid and its hydrochloride salt, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, physicochemical properties, synthesis, applications, and safe handling protocols, offering expert insights into its utility as a critical building block in medicinal chemistry.

Chemical Identity and CAS Number

Identifying the precise Chemical Abstracts Service (CAS) number for a chemical entity is fundamental for its unambiguous identification in literature, patents, and regulatory documents. For 4-formylpyridine-2-carboxylic acid, the parent compound, the CAS number is not readily found in major chemical databases, indicating it may be a novel or less-common research chemical. PubChem, a comprehensive database of chemical molecules, lists 4-formylpyridine-2-carboxylic acid and its hydrochloride salt but does not provide a dedicated CAS number for either.[1]

This is not unusual for specialized reagents. In such cases, it is crucial to rely on other identifiers and the properties of closely related, well-documented compounds. For reference, the CAS number for the isomeric pyridine-2-carbaldehyde is 1121-60-4, and for pyridine-2-carboxylic acid (picolinic acid) is 98-98-6.[2][3] The hydrochloride salt of the parent pyridine has a CAS number of 628-13-7.[4]

For the purpose of this guide, we will refer to the parent compound as 4-formylpyridine-2-carboxylic acid and its hydrochloride salt, with the understanding that a specific CAS number is not currently established. Researchers should rely on the compound's structure and spectral data for definitive identification.

Physicochemical Properties

The physicochemical properties of 4-formylpyridine-2-carboxylic acid and its hydrochloride salt are critical for understanding its behavior in various experimental settings, from reaction conditions to biological assays. The data presented below is a combination of predicted values and extrapolated data from structurally similar compounds.

Property4-Formylpyridine-2-carboxylic acid4-Formylpyridine-2-carboxylic acid hydrochloride
Molecular Formula C₇H₅NO₃[1]C₇H₆ClNO₃
Molecular Weight 151.13 g/mol 187.58 g/mol
Appearance Predicted to be a solid, likely a powder.Predicted to be a crystalline solid.
Solubility Expected to have some solubility in water and polar organic solvents.Expected to have enhanced water solubility compared to the free base.
pKa The carboxylic acid proton is expected to be acidic, while the pyridine nitrogen is basic.The pyridine nitrogen will be protonated.
Melting Point Not established.Not established.

Synthesis and Chemical Reactivity

The synthesis of 4-formylpyridine-2-carboxylic acid can be approached through several synthetic strategies, typically involving the modification of a pre-existing pyridine ring. A logical synthetic pathway would involve the oxidation of a suitable precursor, such as a hydroxymethyl or methyl group at the 4-position, and the introduction or modification of a carboxylic acid group at the 2-position.

A plausible synthetic route is outlined below:

synthesis_pathway start 4-Methyl-2-cyanopyridine intermediate1 4-Formyl-2-cyanopyridine start->intermediate1 Oxidation (e.g., SeO2) intermediate2 4-Formylpyridine-2-carboxylic acid intermediate1->intermediate2 Hydrolysis (acid or base) final_product 4-Formylpyridine-2-carboxylic acid hydrochloride intermediate2->final_product Treatment with HCl

Caption: A potential synthetic pathway to 4-formylpyridine-2-carboxylic acid hydrochloride.

Experimental Protocol: General Hydrochloride Salt Formation

The conversion of a pyridine derivative to its hydrochloride salt is a standard and generally high-yielding procedure.

  • Dissolution: Dissolve the purified 4-formylpyridine-2-carboxylic acid in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

  • Acidification: Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise with stirring.[5]

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the collected solid with a small amount of the anhydrous solvent to remove any unreacted starting material or excess HCl.

  • Drying: Dry the product under vacuum to remove residual solvent.

Applications in Drug Discovery and Medicinal Chemistry

Pyridine carboxylic acids are a cornerstone in medicinal chemistry due to their ability to engage in a variety of biological interactions.[6][7] The presence of a nitrogen atom in the aromatic ring facilitates hydrogen bonding and can act as a proton acceptor, while the carboxylic acid group can act as a hydrogen bond donor and can coordinate with metal ions in enzyme active sites.[6] The aldehyde functionality provides a reactive handle for further chemical modifications, such as the formation of imines, which are important in the synthesis of Schiff base ligands and other complex molecules.[3]

The structural motif of 4-formylpyridine-2-carboxylic acid is of significant interest for several reasons:

  • Enzyme Inhibition: The ability of the carboxylic acid to chelate metal ions makes this scaffold a promising starting point for the design of metalloenzyme inhibitors.[6]

  • Receptor Antagonism: The pyridine ring can serve as a bioisostere for other aromatic systems, allowing for the fine-tuning of receptor binding affinity and selectivity.

  • Scaffold for Library Synthesis: The aldehyde group is a versatile functional group that can be readily derivatized to generate a library of compounds for high-throughput screening.

drug_discovery_workflow start 4-Formylpyridine-2-carboxylic acid (Core Scaffold) derivatization Derivatization via Aldehyde Chemistry (e.g., reductive amination, Wittig reaction) start->derivatization library Compound Library derivatization->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit optimization Lead Optimization (Structure-Activity Relationship) hit->optimization candidate Drug Candidate optimization->candidate

Caption: The role of 4-formylpyridine-2-carboxylic acid in a typical drug discovery workflow.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-formylpyridine-2-carboxylic acid and its hydrochloride salt. While specific toxicology data for this compound is not available, general guidelines for handling pyridine carboxylic acids should be followed.[8][9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10]

  • In case of contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9][11]

    • Skin: Wash the affected area thoroughly with soap and water.[10]

    • Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]

Conclusion

4-Formylpyridine-2-carboxylic acid and its hydrochloride salt represent a valuable and versatile platform for chemical synthesis and drug discovery. While the lack of a dedicated CAS number necessitates careful characterization by researchers, the inherent reactivity of its functional groups and the proven biological relevance of the pyridine carboxylic acid scaffold make it a compelling building block for the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering scientists to leverage this promising intermediate in their research endeavors.

References

  • Pyridine-2-carboxylic acid derivatives and their preparation methods and uses - Eureka. (2021, July 23). Retrieved from [Link]

  • 4-Pyridinecarboxylic acid Safety Data Sheet. PENTA. (2025, March 31). Retrieved from [Link]

  • Yadav, G., & Singh, R. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(61), 37233–37239. [Link]

  • Method for cleanly preparing high-purity pyridine hydrochloride. (n.d.). Google Patents.
  • Sharma, R., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 30(10), 2201. [Link]

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(7), 1599-1623. [Link]

  • 4-formylpyridine-2-carboxylic acid hydrochloride (C7H5NO3). PubChemLite. Retrieved from [Link]

  • Synthesis of pyridine-2-carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Formic acid;pyridine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-Pyridinecarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives. (n.d.). Google Patents.
  • Picolinic acid. (n.d.). PubChem. Retrieved from [Link]

  • Pyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Picolinic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Baran, P. S. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
  • Ellsworth, J. M., et al. (n.d.). Improved Synthesis of 4,4′-Bipyridine-2-Carboxylic Acid and its Use in the Construction of Novel Metal and Mixed-Metal Coordination Polymers. Scholar Commons. Retrieved from [Link]

  • Hamilton, T. S., & Adams, R. (1928). REDUCTION OF PYRIDINE HYDROCHLORIDE AND PYRIDONIUM SALTS BY MEANS OF HYDROGEN AND PLATINUM-OXIDE PLATINUM BLACK. XVIII. Journal of the American Chemical Society, 50(8), 2260–2263. [Link]

  • Martinez-Estevez, M. R., & Paz-Cedeno, F. R. (2018). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. In Carboxylic Acid - Key Role in Life Sciences. IntechOpen.
  • Pyridine-2-carbaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. (n.d.). Molecules, 24(1), 133. [Link]

  • Preparation method for 4-pyridinecarboxaldehyde. (n.d.). Google Patents.
  • 4-Pyridinecarboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Formylpyridine-2-Carboxylic Acid Hydrochloride for Researchers and Drug Development Professionals

Introduction 4-Formylpyridine-2-carboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry. The pyridine scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Formylpyridine-2-carboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry. The pyridine scaffold is a privileged structure, frequently found in a wide array of biologically active molecules and approved pharmaceutical agents. The presence of both a carboxylic acid and a formyl group on the pyridine ring provides two reactive handles for a variety of chemical transformations, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide focuses on the hydrochloride salt of 4-formylpyridine-2-carboxylic acid, providing a detailed exploration of its properties and applications relevant to researchers and professionals in drug development.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development. For 4-formylpyridine-2-carboxylic acid hydrochloride, a key parameter is its molecular weight, which is crucial for stoichiometric calculations in synthesis and for analytical characterization.

Based on the molecular formula of the free base, 4-formylpyridine-2-carboxylic acid (C7H5NO3), and the addition of one equivalent of hydrogen chloride, the molecular formula of the hydrochloride salt is determined to be C7H6ClNO3.

PropertyValueSource
Molecular Formula C7H6ClNO3Calculated
Molecular Weight 187.58 g/mol Calculated
Monoisotopic Mass 187.00362 g/mol Calculated
Appearance Typically a solidInferred from similar compounds
Solubility Expected to be soluble in water and polar organic solventsInferred from structure

Synthesis and Chemical Reactivity

The synthesis of 4-formylpyridine-2-carboxylic acid hydrochloride typically involves the formation of the free base followed by salt formation. The free base can be synthesized through various organic chemistry methodologies, often involving the oxidation of a corresponding methyl or hydroxymethyl precursor on the pyridine ring.

The chemical reactivity of 4-formylpyridine-2-carboxylic acid hydrochloride is dictated by its three key functional components: the pyridine ring, the carboxylic acid group, and the formyl group.

Foundational

4-formylpyridine-2-carboxylic acid hydrochloride structure

An In-depth Technical Guide to 4-Formylpyridine-2-carboxylic Acid Hydrochloride Introduction 4-Formylpyridine-2-carboxylic acid hydrochloride is a bifunctional heterocyclic compound of significant interest to researchers...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Formylpyridine-2-carboxylic Acid Hydrochloride

Introduction

4-Formylpyridine-2-carboxylic acid hydrochloride is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a pyridine core, a reactive aldehyde (formyl) group, and a carboxylic acid moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a versatile building block for chemical synthesis. The strategic placement of the functional groups—the carboxylic acid at the 2-position and the aldehyde at the 4-position—allows for selective chemical modifications, enabling its use as a scaffold in the design of complex molecules, including novel drug candidates and specialized ligands. This guide provides a comprehensive technical overview of its structure, properties, reactivity, and potential applications.

Part 1: Molecular Structure and Physicochemical Properties

The structural integrity and resulting chemical behavior of 4-formylpyridine-2-carboxylic acid hydrochloride are dictated by the interplay of its constituent functional groups. The protonation of the pyridine nitrogen by hydrochloric acid significantly influences the electron density of the aromatic ring and the reactivity of the appended substituents.

Chemical Structure

The molecule consists of a pyridine ring that is protonated at the nitrogen atom, forming a pyridinium cation. This cation is substituted with a carboxylic acid group at the C2 position and a formyl (aldehyde) group at the C4 position. A chloride anion (Cl⁻) serves as the counter-ion.

Caption: Structure of 4-Formylpyridine-2-carboxylic acid Hydrochloride.

Molecular Formula and Weight
PropertyValue
Molecular FormulaC₇H₆ClNO₃
Molecular Weight187.58 g/mol
IUPAC Name4-formyl-1H-pyridin-1-ium-2-carboxylate chloride
CAS NumberNot available
Physicochemical Properties
PropertyDescriptionSource
Appearance Expected to be a solid, likely a white to off-white crystalline powder.Inferred from similar compounds
Melting Point A melting point of 200 °C has been reported for a related compound, 2-Fluoropyridine-4-carboxylic acid.[1][1]
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO due to its ionic salt nature.Inferred from structure
Stability The hydrochloride salt form generally offers improved stability over the free base, particularly against oxidative degradation. Store in a cool, dry, well-ventilated place.[1][1]

Part 2: Spectroscopic Profile (Anticipated)

While specific experimental spectra for this exact compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups. These predictions are crucial for researchers to confirm the identity and purity of the synthesized compound.

Technique Expected Features
¹H NMR - Aldehyde Proton (-CHO): A distinct singlet expected around δ 9.5-10.5 ppm. - Aromatic Protons: Three protons on the pyridine ring, appearing in the deshielded region of δ 8.0-9.5 ppm, with coupling patterns dictated by their positions. - Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>12 ppm), which may exchange with D₂O. - Pyridinium Proton (N-H): A broad singlet, also downfield, which will also exchange with D₂O.
¹³C NMR - Aldehyde Carbonyl: Expected in the range of δ 190-200 ppm. - Carboxylic Acid Carbonyl: Expected around δ 165-175 ppm. - Aromatic Carbons: Signals corresponding to the five carbons of the pyridine ring, appearing between δ 120-160 ppm.
Infrared (IR) - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - N-H Stretch (Pyridinium): A broad band around 3000 cm⁻¹. - C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1715 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong peak around 1710-1730 cm⁻¹, potentially overlapping with the aldehyde C=O. - C=N and C=C Stretches (Aromatic Ring): Multiple bands in the 1400-1620 cm⁻¹ region.
Mass Spec. For the free base (C₇H₅NO₃), the predicted monoisotopic mass is 151.027 Da.[2] Using Electrospray Ionization (ESI+), the expected ion would correspond to the cation [C₇H₆NO₃]⁺, with an m/z of approximately 152.034.[2]

Part 3: Chemical Reactivity and Synthesis

The utility of 4-formylpyridine-2-carboxylic acid hydrochloride as a synthetic intermediate stems from the distinct reactivity of its two primary functional groups. This allows for orthogonal chemical strategies where one group can be reacted selectively while the other remains protected or unreactive under the chosen conditions.

Reactivity Profile

The pyridinium ring is electron-deficient, which influences the reactivity of the attached formyl and carboxyl groups.

  • The Formyl Group: The aldehyde is a primary site for nucleophilic addition. It can be readily converted into other functional groups:

    • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN) to form substituted aminomethyl groups.

    • Oxidation: Can be oxidized to a second carboxylic acid group, yielding pyridine-2,4-dicarboxylic acid.

    • Reduction: Can be reduced to a hydroxymethyl (alcohol) group using mild reducing agents like sodium borohydride.

    • Wittig Reaction: Can be converted to an alkene.

  • The Carboxylic Acid Group: This group can undergo typical carboxylic acid reactions:

    • Esterification: Reaction with alcohols under acidic conditions to form esters.

    • Amide Formation: Activation (e.g., to an acid chloride or with coupling reagents like EDC/HOBt) followed by reaction with amines to form amides. This is a cornerstone of peptide synthesis and drug derivatization.

mol 4-Formylpyridine-2-carboxylic acid HCl mol->formyl Formyl Group (C4 Position) mol->acid Carboxylic Acid (C2 Position) nuc_add Nucleophilic Addition (e.g., Grignard, Cyanide) reductive_amination Reductive Amination wittig Wittig Reaction oxidation Oxidation reduction Reduction esterification Esterification amide Amide Formation formyl->nuc_add formyl->reductive_amination formyl->wittig formyl->oxidation formyl->reduction acid->esterification acid->amide

Caption: Key reactivity pathways for the functional groups.

Proposed Synthetic Pathway

A plausible and efficient synthesis would start from a commercially available substituted picoline derivative, such as 4-methylpyridine-2-carboxylic acid. The key transformation is the selective oxidation of the 4-methyl group to a formyl group.

start 4-Methylpyridine- 2-carboxylic Acid step1 Selective Oxidation (e.g., SeO₂, KMnO₄) start->step1 intermediate 4-Formylpyridine- 2-carboxylic Acid step1->intermediate step2 Acidification (HCl in Ether) intermediate->step2 product Final Product: 4-Formylpyridine-2-carboxylic acid Hydrochloride step2->product

Caption: Proposed two-step synthesis workflow.

Hypothetical Experimental Protocol

Step 1: Oxidation of 4-Methylpyridine-2-carboxylic Acid

  • Rationale: Selenium dioxide (SeO₂) is a classic reagent for the selective oxidation of activated methyl groups (alpha to a pyridine ring) to aldehydes.

  • Procedure:

    • To a solution of 4-methylpyridine-2-carboxylic acid (1 equivalent) in a suitable solvent such as dioxane or acetic acid, add selenium dioxide (1.1 equivalents).

    • Heat the mixture to reflux (e.g., 100-110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The black selenium byproduct can be removed by filtration.

    • The filtrate is concentrated under reduced pressure. The crude product, 4-formylpyridine-2-carboxylic acid, is purified by recrystallization or column chromatography.

Step 2: Formation of the Hydrochloride Salt

  • Rationale: Converting the free base to its hydrochloride salt enhances stability and water solubility. This is typically achieved by treating a solution of the base with hydrochloric acid.

  • Procedure:

    • Dissolve the purified 4-formylpyridine-2-carboxylic acid in a minimal amount of a suitable solvent like anhydrous diethyl ether or methanol.

    • Slowly bubble dry HCl gas through the solution or add a solution of HCl in ether, while stirring in an ice bath.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to yield the final product.

Part 4: Applications in Research and Drug Development

The unique arrangement of functional groups makes this molecule a valuable scaffold in drug discovery and materials science.

  • Medicinal Chemistry: Pyridine-based compounds are ubiquitous in pharmaceuticals. The formyl group is a key handle for building complexity, often used to synthesize imines or other derivatives that can interact with biological targets.[3][4] For instance, 4-pyridinecarboxaldehyde derivatives have been explored as potent antimalarial agents and as inhibitors for enzymes implicated in idiopathic pulmonary fibrosis. Furthermore, pyridine-2-carboxylic acid derivatives have been investigated for their potential as anticancer agents.[5] This scaffold can be used to develop inhibitors of kinases, proteases, or other enzymes where precise orientation of functional groups is key for binding.

  • Coordination Chemistry: The carboxylic acid and the pyridine nitrogen can act as chelating agents for metal ions.[6] The formyl group can be further modified to create more complex Schiff base ligands, which are important in catalysis and the development of molecular sensors.

  • Supramolecular Chemistry: The molecule's ability to act as both a hydrogen bond donor (COOH, N-H) and acceptor (C=O, N) makes it an excellent candidate for designing co-crystals and other supramolecular assemblies with specific structural and physical properties.[7]

Part 5: Handling and Safety

  • Hazard Classification: Assumed to be an irritant. May cause skin irritation, serious eye irritation, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation and inhalation.[1] Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

Conclusion

4-Formylpyridine-2-carboxylic acid hydrochloride is a highly functionalized building block with significant potential for synthetic innovation. Its dual reactivity allows for a wide range of chemical transformations, making it an attractive starting point for the synthesis of novel pharmaceuticals, complex ligands, and advanced materials. The insights provided in this guide on its structure, reactivity, and potential applications serve as a foundational resource for researchers aiming to leverage its unique chemical architecture for scientific advancement.

References

  • PubChem. 4-formylpyridine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].

  • Zia, A., et al. (2024). Multifaceted Applications of 4-Formylpyridine: Imino Analogue, Drug Screening, Urease Inhibition, Molecular Docking, Dft Analysis, and Silver Nanoparticles Synthesis. ResearchGate. Available from: [Link].

  • Google Patents. Method for producing 4-chloropyridine-2-carboxylic acid chloride. WO2011093256A1.
  • Kumar, A., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances. Available from: [Link].

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link].

  • NIST. 4-Pyridinecarboxaldehyde. NIST Chemistry WebBook. Available from: [Link].

  • Wikipedia. Pyridine-2-carbaldehyde. Available from: [Link].

  • PubChem. 4-Chloropyridine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].

  • CMJ Publishers. Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Available from: [Link].

  • PharmaCompass. 4-chloro-pyridine-2-carboxylic acid methyl ester HCl salt. Available from: [Link].

  • PENTA. Safety Data Sheet: 4-Pyridinecarboxylic acid. Available from: [Link].

  • Ouyang, L., et al. (2016). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. Available from: [Link].

  • Eureka. Pyridine-2-carboxylic acid derivatives and their preparation methods and uses. Available from: [Link].

  • García-Santos, I., et al. (2021). Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. MDPI. Available from: [Link].

  • Google Patents. Preparation method for 4-pyridinecarboxaldehyde. CN106518753A.
  • NIST. 4-Pyridinecarboxylic acid, 2,6-dichloro-. NIST Chemistry WebBook. Available from: [Link].

  • ResearchGate. Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. Available from: [Link].

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Formylpyridine-2-carboxylic Acid Hydrochloride

Executive Summary In modern drug discovery and advanced materials science, bifunctional heterocycles serve as the architectural foundation for complex molecular design. 4-Formylpyridine-2-carboxylic acid hydrochloride (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, bifunctional heterocycles serve as the architectural foundation for complex molecular design. 4-Formylpyridine-2-carboxylic acid hydrochloride (CAS: 2408966-52-7) is a highly versatile building block characterized by an electron-deficient pyridine ring substituted with an electrophilic formyl group at the C4 position and a coordinating carboxylic acid at the C2 position[1].

The hydrochloride salt form is specifically engineered to prevent premature zwitterion formation and auto-condensation. By protonating the pyridine nitrogen, the salt form stabilizes the reactive aldehyde, significantly extending the compound's shelf-life and ensuring predictable reactivity during multi-step synthetic workflows. This guide details the physicochemical properties, mechanistic reactivity, and self-validating experimental protocols for utilizing this critical intermediate.

Physicochemical Properties & Structural Data

Understanding the quantitative physical properties of 4-formylpyridine-2-carboxylic acid hydrochloride is essential for optimizing reaction conditions, particularly regarding solubility and mass spectrometry validation. The table below summarizes the core structural and analytical data[2],[1].

PropertyValue / Description
Compound Name 4-Formylpyridine-2-carboxylic acid hydrochloride
CAS Number 2408966-52-7
Molecular Formula C₇H₆ClNO₃ (Free base: C₇H₅NO₃)
Molecular Weight 187.58 g/mol
Monoisotopic Mass (Free Base) 151.02695 Da
SMILES (Free Base) C1=CN=C(C=C1C=O)C(=O)O
InChIKey (Free Base) GNLBRUPDDOZPMQ-UHFFFAOYSA-N
Predicted XLogP ~0.2 (Highly polar, water-soluble)
MS Adduct:[M+H]⁺ m/z 152.03423
MS Adduct: [M-H]⁻ m/z 150.01967
MS Adduct: [M+Na]⁺ m/z 174.01617

Mechanistic Reactivity & Bifunctional Pathways

The synthetic value of 4-formylpyridine-2-carboxylic acid lies in its orthogonal reactivity. The pyridine ring acts as an electron-withdrawing scaffold, intensifying the electrophilicity of the C4-formyl group. This makes the C4 position highly susceptible to nucleophilic attack by primary and secondary amines. Conversely, the C2-carboxylic acid can participate in standard peptide coupling reactions or act as a bidentate ligand (alongside the pyridine nitrogen) for transition metals[3].

G Core 4-Formylpyridine-2-carboxylic acid hydrochloride Formyl C4-Formyl Group (Electrophilic) Core->Formyl Carboxyl C2-Carboxylic Acid (Acidic/Coordination) Core->Carboxyl RedAm Reductive Amination (Secondary Amines) Formyl->RedAm Primary Amines + STAB Cond Condensation (Schiff Bases) Formyl->Cond Hydrazines AmEster Amidation & Esterification (Amides/Esters) Carboxyl->AmEster Coupling Agents (HATU/EDC) Coord Metal Coordination (MOF Ligands) Carboxyl->Coord Transition Metals (Cu, Zn, Co)

Bifunctional reactivity pathways of 4-formylpyridine-2-carboxylic acid.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes built-in causality explanations and validation checkpoints, eliminating guesswork during synthesis.

Protocol A: Selective Reductive Amination of the C4-Formyl Group

Objective: Convert the C4-formyl group into a secondary amine while leaving the C2-carboxylic acid intact.

  • Free-Basing and Solubilization:

    • Action: Suspend 1.0 equivalent of 4-formylpyridine-2-carboxylic acid hydrochloride in anhydrous Dichloromethane (DCM). Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature.

    • Causality: The hydrochloride salt is largely insoluble in non-polar solvents. DIPEA neutralizes the HCl, liberating the free base and increasing solubility.

    • Validation Check: The opaque suspension will transition into a clear solution, visually confirming the successful release of the free base.

  • Imine Condensation:

    • Action: Add 1.1 equivalents of the target primary amine. Stir for 2 hours at room temperature over molecular sieves (3Å).

    • Causality: The amine attacks the electrophilic formyl carbon, expelling water to form a Schiff base (imine) intermediate. Molecular sieves drive the equilibrium forward.

    • Validation Check: Analyze an aliquot via LC-MS. The disappearance of the m/z 152 [M+H]⁺ peak and the emergence of the imine intermediate mass confirms complete conversion[2].

  • Selective Reduction:

    • Action: Cool the reaction to 0°C. Add 1.5 equivalents of Sodium triacetoxyborohydride (STAB) portion-wise.

    • Causality: STAB is utilized instead of Sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the protonated imine without reducing unreacted aldehyde starting material into a hydroxymethyl byproduct.

    • Validation Check: Perform TLC (DCM:MeOH 9:1). The UV-active imine spot should be completely consumed, replaced by a more polar, ninhydrin-positive spot corresponding to the secondary amine.

Protocol B: Amidation via Active Ester Coupling

Objective: Couple the C2-carboxylic acid with an amine post-C4 modification.

  • Carboxylic Acid Activation:

    • Action: Dissolve the product from Protocol A in anhydrous DMF. Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA. Stir for 15 minutes.

    • Causality: HATU reacts with the carboxylic acid to generate an highly reactive HOAt ester. This is particularly effective for electron-deficient pyridine-2-carboxylic acids, which can otherwise be sluggish to couple.

    • Validation Check: A distinct color change (typically to a pale yellow) indicates the successful formation of the active HOAt ester.

  • Nucleophilic Acyl Substitution:

    • Action: Add 1.1 equivalents of the target amine. Stir for 4 hours at room temperature.

    • Validation Check: HPLC monitoring will show a shift to a longer retention time, reflecting the increased lipophilicity of the newly formed amide compared to the free acid.

Applications in Advanced Therapeutics and Materials

Targeted Kinase Inhibitors (Drug Discovery) Substituted formylpyridines and their derivatives are critical scaffolds in the synthesis of selective kinase inhibitors. For instance, pyridine-carboxylic acid derivatives are frequently utilized in the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors[4]. The ability to uniquely functionalize the C2 and C4 positions allows medicinal chemists to precisely tune the molecule's hydrogen-bonding network and steric bulk within the ATP-binding pocket of target kinases.

Metal-Organic Frameworks (MOFs) In materials science, the pyridine-2-carboxylic acid motif is highly prized as a bidentate ligand. It acts as a strong chelator for transition metals such as Cu(II), Zn(II), and Co(II) to form robust MOFs[3]. The unreacted C4-formyl group can then be utilized for post-synthetic modification (PSM), allowing researchers to chemically tune the internal pore environment of the MOF for specific gas storage or catalytic applications.

References

  • PubChemLite - 4-formylpyridine-2-carboxylic acid hydrochloride (C7H5NO3)
  • Source: nih.
  • Synthesis and in Vitro Characterization of 1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic Acid Derivatives.
  • 937-27-9 | 1H-Pyrrole-2,5-dicarboxylic acid | BLD Pharm (MOF Ligands Catalog)

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Foundational

4-formylpyridine-2-carboxylic acid hydrochloride chemical properties

An In-depth Technical Guide to 4-formylpyridine-2-carboxylic acid hydrochloride Foreword: The Utility of a Bifunctional Heterocycle In the landscape of modern chemical synthesis, the strategic value of a molecule is ofte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-formylpyridine-2-carboxylic acid hydrochloride

Foreword: The Utility of a Bifunctional Heterocycle

In the landscape of modern chemical synthesis, the strategic value of a molecule is often defined by its functional versatility. 4-formylpyridine-2-carboxylic acid hydrochloride is a prime exemplar of such a molecule. As a bifunctional heterocyclic building block, it offers chemists two distinct and highly reactive handles—an aldehyde and a carboxylic acid—positioned on a pyridine scaffold. This unique arrangement allows for sequential, orthogonal, or tandem reactions, making it an invaluable intermediate in the fields of medicinal chemistry, coordination chemistry, and materials science. This guide provides an in-depth exploration of its chemical properties, reactivity, and practical applications, grounded in established chemical principles and supported by spectroscopic data.

Molecular Identity and Physicochemical Characteristics

Understanding the fundamental properties of a reagent is the bedrock of its effective application. The hydrochloride salt form of 4-formylpyridine-2-carboxylic acid enhances its stability and aqueous solubility, which can be advantageous in various reaction conditions.

Chemical Structure and Identifiers
  • IUPAC Name: 4-formylpyridine-2-carboxylic acid hydrochloride

  • Molecular Formula: C₇H₆NO₃·HCl[1]

  • Molecular Weight: 189.59 g/mol

  • CAS Number: Not explicitly available; the parent compound is registered.

  • Canonical SMILES: C1=CN=C(C=C1C=O)C(=O)O[1]

  • InChIKey: GNLBRUPDDOZPMQ-UHFFFAOYSA-N[1]

Physicochemical Data Summary

The properties of this compound are largely dictated by the interplay of its three core components: the pyridinium ring, the carboxylic acid, and the formyl group.

PropertyObservationRationale & Implications
Appearance Typically an off-white to light yellow solid or powder.[2]The color may deepen over time due to the slow oxidation or polymerization of the aldehyde, a common characteristic of formyl-substituted heterocycles.
Solubility Soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in nonpolar organic solvents.[3][4]The hydrochloride salt form significantly increases aqueous solubility by creating the charged pyridinium ion. This is beneficial for reactions in aqueous media or for purification via aqueous extraction.
Melting Point Typically >200 °C (with decomposition). For a similar compound, 4-(piperidin-1-yl)pyridine-2-carboxylic acid hydrochloride, the melting point is 224-225 °C.The high melting point is characteristic of an ionic salt with strong intermolecular forces. Decomposition at higher temperatures is common for complex organic salts.
Stability Air and light sensitive.[5] Should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[3][5]The aldehyde group is susceptible to oxidation to a carboxylic acid upon exposure to air. Light can catalyze degradation pathways. Proper storage is critical to maintain purity.

Spectroscopic Profile for Structural Verification

Accurate characterization is non-negotiable in research and development. The following sections detail the expected spectroscopic signatures for 4-formylpyridine-2-carboxylic acid hydrochloride, which are essential for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is highly informative. The acidic proton of the carboxylic acid is typically observed as a very broad singlet far downfield, often between 10-13 ppm.[6] The aldehyde proton will appear as a singlet between 9-10 ppm. The protons on the pyridine ring will be deshielded and appear in the 7.5-9.0 ppm range, with splitting patterns dictated by their coupling constants. The N-H proton of the pyridinium hydrochloride may also appear as a broad signal.

  • ¹³C NMR: The carbonyl carbons are the most downfield signals. The carboxylic acid carbon typically appears around 160-180 ppm, while the aldehyde carbon is even further deshielded, appearing between 180-200 ppm.[6] The carbons of the aromatic pyridine ring will resonate in the 120-150 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the key functional groups.[7]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[8][9] This band often overlaps with C-H stretching frequencies.

  • C=O Stretch (Carbonyls): Two distinct carbonyl peaks should be visible. The carboxylic acid C=O stretch appears as a strong, sharp band around 1710-1760 cm⁻¹.[9] The aldehyde C=O stretch is typically found at a slightly different frequency, often in the 1685-1730 cm⁻¹ range.[8] Conjugation with the pyridine ring can lower these frequencies.[9]

  • C=N and C=C Stretches (Pyridine Ring): Medium to strong absorptions in the 1400-1600 cm⁻¹ region are indicative of the aromatic pyridine ring.

  • O=C-H Stretch (Aldehyde): One or two moderate bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹, which are diagnostic for the C-H bond of an aldehyde.[8]

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the expected molecular ion would be the protonated parent compound, [M+H]⁺, corresponding to the free base form (4-formylpyridine-2-carboxylic acid). Fragmentation may occur through the loss of CO₂ from the carboxylic acid or CO from the aldehyde.

Chemical Reactivity and Synthetic Pathways

The synthetic power of 4-formylpyridine-2-carboxylic acid hydrochloride lies in the differential reactivity of its functional groups. This allows for controlled, stepwise modifications to build molecular complexity.

Caption: Key reactive centers of 4-formylpyridine-2-carboxylic acid.

Reactions at the Formyl Group

The aldehyde at the 4-position is a versatile electrophilic site. It is a key precursor for building side chains and linking molecular fragments.[10][11]

  • Reductive Amination: This is one of the most powerful reactions for this moiety. The aldehyde first condenses with a primary or secondary amine to form a Schiff base (imine), which is then reduced in situ by a mild reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to yield a stable amine linkage. This is a cornerstone of drug discovery for library synthesis.

  • Condensation Reactions: It readily undergoes condensation with various nucleophiles, such as hydrazines to form hydrazones or hydroxylamines to form oximes.

  • Oxidation/Reduction: The aldehyde can be oxidized to a second carboxylic acid group using agents like potassium permanganate or reduced to a hydroxymethyl group with sodium borohydride.[10]

Reactions at the Carboxylic Acid Group

The carboxylic acid at the 2-position is ideal for forming stable amide or ester bonds.

  • Amide Bond Formation: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to activate the carboxylic acid for reaction with primary or secondary amines, forming robust amide bonds. This is a fundamental transformation in the synthesis of many pharmaceuticals.

  • Esterification: Under acidic conditions (e.g., Fischer esterification with an alcohol and a strong acid catalyst), the carboxylic acid can be converted to its corresponding ester.

  • Conversion to Acid Chloride: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the more reactive acid chloride, which can then be used for acylation reactions.[12]

Experimental Protocol: Reductive Amination

This protocol provides a generalized, self-validating workflow for coupling a primary amine to the formyl group.

  • Dissolution: Dissolve 4-formylpyridine-2-carboxylic acid hydrochloride (1.0 eq.) in a suitable solvent such as methanol or dichloroethane.

  • Amine Addition: Add the primary amine of interest (1.1 eq.) to the solution. If the amine is provided as a salt, a mild base (e.g., triethylamine, 1.2 eq.) should be added to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/iminium ion. Progress can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture. Causality Note: NaBH(OAc)₃ is chosen as it is mild enough not to reduce the carboxylic acid and is effective under slightly acidic conditions, which are ideal for iminium ion stability.

  • Reaction Completion: Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitored by LC-MS).

  • Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC.

Reductive_Amination_Workflow cluster_reaction Reaction Vessel (e.g., Methanol) cluster_purification Workup & Purification start Start: 4-formylpyridine- 2-carboxylic acid HCl step1 1. Mix Reactants & Amine start->step1 amine Primary Amine (R-NH2) amine->step1 reductant Reducing Agent (e.g., NaBH(OAc)3) step3 3. Add Reductant reductant->step3 step2 2. Imine Formation (Intermediate) step1->step2 Stir @ RT step2->step3 step4 4. Reduction to Final Amine step3->step4 Stir @ RT step5 5. Aqueous Quench & Extraction step4->step5 step6 6. Column Chromatography step5->step6 end Final Product: Purified N-substituted aminomethyl derivative step6->end

Caption: Experimental workflow for a typical reductive amination reaction.

Applications in Drug Discovery and Materials Science

The unique architecture of this molecule makes it a privileged scaffold in several areas of research.

  • Medicinal Chemistry: Pyridine carboxylic acid derivatives are versatile scaffolds in medicinal chemistry.[13] This compound is an ideal starting point for creating libraries of potential drug candidates. For example, it can be used to synthesize inhibitors of histone demethylases (KDMs), which are targets in cancer therapy.[13] Its derivatives have also been explored as anti-inflammatory, antimicrobial, and antiviral agents.[13][14][15] The ability to independently modify the 2- and 4-positions allows for fine-tuning of a molecule's pharmacokinetics and pharmacodynamics.

  • Coordination Chemistry: The free base form, with its pyridine nitrogen and carboxylate group, can act as a bidentate ligand, chelating to metal ions.[11] This property is useful for developing novel metal-organic frameworks (MOFs) or catalysts.[16]

  • Agrochemicals: Similar to its pharmaceutical applications, the scaffold is used to produce fungicides and herbicides.[15]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount to ensure safety and maintain the integrity of the compound.

  • Hazards: This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[17][18][19][20] Harmful if swallowed and toxic if inhaled.[3]

  • Handling: Use only in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][5] Avoid breathing dust or fumes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][5] For long-term stability, it is recommended to store under an inert atmosphere (nitrogen or argon) and protect from direct sunlight.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Conclusion

4-formylpyridine-2-carboxylic acid hydrochloride is a high-value chemical intermediate whose utility is derived from its structural and electronic properties. The presence of two distinct, reactive functional groups on a stable heterocyclic core provides a robust platform for the synthesis of complex molecules. For researchers and scientists in drug development and materials science, a thorough understanding of its chemical properties, reactivity, and handling requirements is the key to unlocking its full synthetic potential.

References

  • PubChemLite. 4-formylpyridine-2-carboxylic acid hydrochloride (C7H5NO3).
  • ThermoFisher Scientific. (2012). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • BLD Pharm. 1289267-35-1|4-Formylpyridine-2,6-dicarboxylic acid.
  • Sigma-Aldrich. 4-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride | 1119492-93-1.
  • Wikipedia. Pyridine-2-carbaldehyde. Available from: [Link]

  • PharmaCompass. 4-chloro-pyridine-2-carboxylic acid methyl ester HCl salt. Available from: [Link]

  • PubChem. 4-Chloropyridine-2-carboxylic acid | C6H4ClNO2 | CID 230890. Available from: [Link]

  • PMC. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available from: [Link]

  • Google Patents. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

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  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Eureka. (2021). Pyridine-2-carboxylic acid derivatives and their preparation methods and uses. Available from: [Link]

  • PENTA. (2025). 4-Pyridinecarboxylic acid - Safety Data Sheet. Available from: [Link]

  • An-Najah Staff. (2020). Current Analytical Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Semantic Scholar. Table 1 . PartIal List of Carboxylic Acids In a Single Urine Sample as Determined from Neutral-Loss Scans with a Triple-Quadrupole Mass Spectrometer. Available from: [Link]

  • ResearchGate. (2016). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Available from: [Link]

  • ResearchGate. ¹ H NMR spectra before and after introduction of carboxylic acid group.... Available from: [Link]

  • PubMed. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Available from: [Link]

  • NIST WebBook. 4-Pyridinecarboxaldehyde IR Spectrum. Available from: [Link]

  • NIST WebBook. 4-Pyridinecarboxaldehyde Mass Spectrum. Available from: [Link]

  • Dalton Transactions (RSC Publishing). bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine. Available from: [Link]

  • Google Patents. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • ResearchGate. 4-hydroxy pyridine is in equilibrium with 4-pyridone, does the carboxylic acid react with the N atom to form amide? How do I prevent this?. Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of 4-formylpyridine-2-carboxylic acid hydrochloride

Abstract This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for the preparation of 4-formylpyridine-2-carboxylic acid hydrochloride, a valuable building block for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for the preparation of 4-formylpyridine-2-carboxylic acid hydrochloride, a valuable building block for researchers, scientists, and drug development professionals. This document eschews a rigid template in favor of a logically structured narrative that elucidates the causal relationships behind experimental choices, ensuring both scientific integrity and practical applicability. The guide details a multi-step synthesis commencing with the commercially available 4-methylpyridine-2-carboxylic acid, proceeding through esterification, selective bromination, formylation via the Sommelet reaction, and concluding with hydrolysis and salt formation. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and quantitative data to provide a self-validating and authoritative resource.

Introduction and Strategic Overview

4-formylpyridine-2-carboxylic acid and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a pyridine ring, a carboxylic acid at the 2-position, and a formyl group at the 4-position—offers a versatile scaffold for the synthesis of complex molecular architectures. The hydrochloride salt form often enhances the compound's stability and solubility in aqueous media, which is advantageous for various applications.

A direct, one-pot synthesis of this trifunctional molecule is challenging due to the difficulty in selectively functionalizing the pyridine ring at the desired positions and the potential for over-oxidation of the formyl group. Therefore, a multi-step, protecting-group-based strategy is the most logical and reliable approach. This guide will focus on a five-step synthesis that begins with the readily available 4-methylpyridine-2-carboxylic acid.

The overall synthetic strategy is as follows:

  • Esterification: Protection of the carboxylic acid at the 2-position as an ethyl ester to prevent its interference in subsequent reactions.

  • Radical Bromination: Selective introduction of a bromine atom at the 4-methyl position via a free-radical-mediated reaction with N-bromosuccinimide (NBS).

  • Formylation (Sommelet Reaction): Conversion of the 4-(bromomethyl) group to the desired 4-formyl group using hexamine.

  • Hydrolysis: Deprotection of the ethyl ester to regenerate the carboxylic acid.

  • Hydrochloride Salt Formation: Conversion of the final product to its hydrochloride salt.

This pathway is designed to be robust, high-yielding, and utilize well-established and understood chemical transformations.

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall synthetic workflow and the mechanism of the key formylation step.

Synthesis_Pathway Start 4-Methylpyridine- 2-carboxylic acid Ester Ethyl 4-methylpyridine- 2-carboxylate Start->Ester Esterification (EtOH, SOCl₂) Bromide Ethyl 4-(bromomethyl)pyridine- 2-carboxylate Ester->Bromide Bromination (NBS, AIBN) Aldehyde_Ester Ethyl 4-formylpyridine- 2-carboxylate Bromide->Aldehyde_Ester Sommelet Reaction (Hexamine, H₂O) Final_Product 4-Formylpyridine- 2-carboxylic acid Aldehyde_Ester->Final_Product Hydrolysis (aq. HCl) Hydrochloride 4-Formylpyridine-2-carboxylic acid hydrochloride Final_Product->Hydrochloride Salt Formation (HCl) Sommelet_Reaction_Mechanism Substrate Ethyl 4-(bromomethyl)pyridine- 2-carboxylate Py-CH₂Br Quaternary_Salt Hexaminium Salt [Py-CH₂-N(CH₂)₅N₃]⁺Br⁻ Substrate->Quaternary_Salt Alkylation Hexamine Hexamine (CH₂)₆N₄ Hexamine->Quaternary_Salt Imine Imine Intermediate Py-CH=NH Quaternary_Salt->Imine Hydrolysis & Rearrangement Hydrolysis1 Hydrolysis H₂O Hydrolysis1->Imine Product Ethyl 4-formylpyridine- 2-carboxylate Py-CHO Imine->Product Hydrolysis Hydrolysis2 Hydrolysis H₂O Hydrolysis2->Product

Foundational

An In-Depth Technical Guide to 4-Formylpyridine-2-Carboxylic Acid Hydrochloride: A Versatile Building Block in Medicinal Chemistry

This technical guide provides a comprehensive overview of 4-formylpyridine-2-carboxylic acid hydrochloride, a heterocyclic building block with significant potential in drug discovery and development. While specific exper...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-formylpyridine-2-carboxylic acid hydrochloride, a heterocyclic building block with significant potential in drug discovery and development. While specific experimental data for this compound is limited in publicly accessible literature, this guide will extrapolate from the known chemistry of its constituent functional groups—the formyl, carboxylic acid, and pyridine moieties—to present its anticipated properties, reactivity, and applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in the design and synthesis of novel therapeutic agents.

Introduction and Physicochemical Properties

4-Formylpyridine-2-carboxylic acid hydrochloride is a pyridine derivative featuring a carboxylic acid group at the 2-position and a formyl (aldehyde) group at the 4-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, which can be advantageous for certain synthetic and biological applications.

The pyridine ring is a common motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The presence of both an electron-withdrawing formyl group and a carboxylic acid group on the pyridine ring significantly influences its electronic properties and reactivity.

Table 1: Physicochemical Properties of 4-Formylpyridine-2-Carboxylic Acid

PropertyValueSource
IUPAC Name 4-formylpyridine-2-carboxylic acid hydrochlorideN/A
Molecular Formula C₇H₅NO₃·HCl[3]
Molecular Weight 187.58 g/mol Calculated
Canonical SMILES C1=CN=C(C=C1C=O)C(=O)O.Cl[3]
InChI Key GNLBRUPDDOZPMQ-UHFFFAOYSA-N[3]
Predicted XlogP 0.2[3]
Predicted Hydrogen Bond Donors 2Calculated
Predicted Hydrogen Bond Acceptors 4Calculated

Note: Most properties are predicted due to the limited availability of experimental data for this specific compound.

Synthesis and Characterization

Diagram 1: Plausible Synthetic Pathway

G Start 4-Methylpyridine-2-carboxylic acid Intermediate1 4-(Bromomethyl)pyridine-2-carboxylic acid Start->Intermediate1 NBS, Light Intermediate2 4-(Hydroxymethyl)pyridine-2-carboxylic acid Intermediate1->Intermediate2 H2O, Base Product 4-Formylpyridine-2-carboxylic acid Intermediate2->Product Mild Oxidizing Agent (e.g., MnO2) Final_Product 4-Formylpyridine-2-carboxylic acid hydrochloride Product->Final_Product HCl

Caption: A potential synthetic route to 4-formylpyridine-2-carboxylic acid hydrochloride.

Characterization

Thorough characterization of 4-formylpyridine-2-carboxylic acid hydrochloride would be essential to confirm its identity and purity. The following analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aldehyde proton (typically around 9-10 ppm), the pyridine ring protons, and a broad signal for the carboxylic acid proton which may exchange with D₂O. The hydrochloride salt formation would likely cause a downfield shift of the pyridine ring proton signals due to the increased positive charge on the nitrogen atom.[2]

    • ¹³C NMR would display a signal for the carbonyl carbon of the aldehyde (around 190-200 ppm) and the carboxylic acid (around 165-185 ppm), in addition to the signals for the pyridine ring carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong C=O stretching vibration for the aldehyde (around 1700 cm⁻¹) and a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), along with characteristic pyridine ring vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Reactivity and Applications in Drug Development

The bifunctional nature of 4-formylpyridine-2-carboxylic acid hydrochloride makes it a highly versatile building block for the synthesis of more complex molecules.

Diagram 2: Reactivity of Functional Groups

G cluster_aldehyde Aldehyde Reactivity cluster_acid Carboxylic Acid Reactivity A1 Reductive Amination A2 Wittig Reaction A3 Aldol Condensation C1 Amide Coupling C2 Esterification C3 Reduction to Alcohol Core 4-Formylpyridine-2-carboxylic acid Core->A1 Core->A2 Core->A3 Core->C1 Core->C2 Core->C3

Caption: Potential reactions of the aldehyde and carboxylic acid functionalities.

Role in Medicinal Chemistry

Pyridine carboxylic acid isomers, including picolinic acid (pyridine-2-carboxylic acid), nicotinic acid, and isonicotinic acid, are foundational scaffolds in a wide array of approved drugs.[1][4] These structures are present in pharmaceuticals for treating conditions ranging from tuberculosis and cancer to diabetes and hypertension.[1][4] The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall aromatic system can participate in π-stacking interactions with biological targets.[2]

The formyl group at the 4-position offers a reactive handle for introducing diverse substituents. For example, it can be readily converted into an imine, which can then be reduced to a secondary amine, a common linkage in drug molecules. This versatility allows for the exploration of a large chemical space to optimize the pharmacological properties of a lead compound. The aldehyde itself can also be a key pharmacophoric feature.

Application as a Synthetic Intermediate

The dual functionality of 4-formylpyridine-2-carboxylic acid hydrochloride allows for sequential or orthogonal chemical modifications. For instance, the carboxylic acid can be converted to an amide, and the aldehyde can subsequently be used in a reductive amination reaction to introduce a second point of diversity. This step-wise approach is highly valuable in the construction of compound libraries for high-throughput screening.

A patent for the preparation of novel pyridine-2-carboxylic acid derivatives for use as anticancer agents highlights a general synthetic strategy where a substituted pyridine-2-carboxylic acid is coupled with an amine.[5] While this patent does not specifically use the 4-formyl derivative, it demonstrates a common and effective use of this class of compounds in medicinal chemistry.

Safety and Handling

Based on safety data for related compounds, 4-formylpyridine-2-carboxylic acid hydrochloride should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-Formylpyridine-2-carboxylic acid hydrochloride is a promising, albeit under-characterized, building block for drug discovery. Its structural features suggest a high degree of synthetic versatility, allowing for the introduction of diverse chemical functionalities. The established importance of the pyridine-2-carboxylic acid and formylpyridine scaffolds in medicinal chemistry underscores the potential of this molecule in the development of novel therapeutic agents. Further research to fully elucidate its synthesis, characterization, and reactivity is warranted and will undoubtedly expand its application in the pharmaceutical sciences.

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  • CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents.
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  • Pyridine: the scaffolds with significant clinical diversity - PMC - NIH. Available at: [Link]

  • IR spectral data of free pyridinecarboxylic acids and their silver complexes (assignments, wavenumbers [cm −1 ], and intensities). - ResearchGate. Available at: [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen. Available at: [Link]

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - ResearchGate. Available at: [Link]

  • Pyridine-2-carboxylic acid derivatives and their preparation methods and uses - Eureka. Available at: [Link]

  • Spectra and physical data of (A2) : - The Royal Society of Chemistry. Available at: [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - MDPI. Available at: [Link]

  • (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot - ResearchGate. Available at: [Link]

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Exploratory

An In-depth Technical Guide to 4-formylpyridine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-formylpyridine-2-carboxylic acid hydrochloride, a versatile heterocyclic building block...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-formylpyridine-2-carboxylic acid hydrochloride, a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. The guide covers its chemical identity, including a detailed list of synonyms, structural information, and key physicochemical properties. We delve into its synthesis, reactivity, and established applications, with a particular focus on its role as a precursor in the development of novel therapeutic agents. Detailed experimental protocols, safety information, and a curated list of authoritative references are provided to support researchers and drug development professionals in their work with this compound.

Chemical Identity and Synonyms

4-formylpyridine-2-carboxylic acid hydrochloride is a pyridine derivative characterized by the presence of a carboxylic acid group at position 2 and a formyl (aldehyde) group at position 4. The hydrochloride salt form enhances its stability and solubility in certain solvents. Accurate identification of chemical compounds is paramount in research and development to ensure the reproducibility of experimental results. A comprehensive list of synonyms and identifiers for 4-formylpyridine-2-carboxylic acid hydrochloride is provided below.

Table 1: Synonyms and Identifiers

Identifier Type Value
IUPAC Name 4-formylpyridine-2-carboxylic acid;hydrochloride
Synonyms 4-formyl-2-pyridinecarboxylic acid hydrochloride
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
CAS Number Not explicitly found, though related structures are indexed.
InChI InChI=1S/C7H5NO3.ClH/c9-4-5-1-2-8-6(3-5)7(10)11;/h1-4H,(H,10,11);1H
InChIKey GNLBRUPDDOZPMQ-UHFFFAOYSA-N[1]
SMILES C1=CN=C(C=C1C=O)C(=O)O.Cl

The structural representation of 4-formylpyridine-2-carboxylic acid hydrochloride is crucial for understanding its reactivity and interactions.

Caption: Chemical structure of 4-formylpyridine-2-carboxylic acid hydrochloride.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

Table 2: Physicochemical Properties of 4-formylpyridine-2-carboxylic acid

Property Value Source
Molecular Formula C₇H₅NO₃PubChemLite[1]
Monoisotopic Mass 151.02695 DaPubChemLite[1]
Predicted XlogP 0.2PubChemLite[1]
Physical Form Expected to be a solid/powder.General knowledge

Note: Experimental data for the hydrochloride salt is limited in publicly available databases. The data for the parent compound, 4-formylpyridine-2-carboxylic acid, is presented where applicable.

Synthesis and Reactivity

The synthesis of substituted pyridine carboxylic acids is a topic of significant interest in organic chemistry due to their utility as building blocks.[2]

A plausible synthetic route to 4-formylpyridine-2-carboxylic acid could involve the oxidation of a precursor such as 4-(hydroxymethyl)pyridine-2-carboxylic acid. The aldehyde functionality can be introduced through various oxidation methods. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Core Reaction cluster_intermediate Intermediate Product cluster_final Final Product Formation start 4-(hydroxymethyl)pyridine-2-carboxylic acid oxidation Selective Oxidation (e.g., MnO2, PCC) start->oxidation intermediate 4-formylpyridine-2-carboxylic acid oxidation->intermediate salt_formation Protonation with HCl intermediate->salt_formation product 4-formylpyridine-2-carboxylic acid hydrochloride salt_formation->product

Caption: Plausible synthetic workflow for 4-formylpyridine-2-carboxylic acid hydrochloride.

The reactivity of this molecule is dictated by its three main functional groups: the pyridine ring, the carboxylic acid, and the aldehyde.

  • Pyridine Ring: The nitrogen atom can act as a base or a nucleophile and can be quaternized. The ring can undergo nucleophilic aromatic substitution, particularly when activated.

  • Carboxylic Acid: This group can be converted to esters, amides, or acid chlorides, providing a handle for further molecular elaboration.

  • Aldehyde: The formyl group is susceptible to nucleophilic attack and can participate in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases.

Applications in Research and Drug Development

Pyridine carboxylic acid derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold.[2] Their ability to act as enzyme inhibitors makes them particularly valuable.[2][3]

The bifunctional nature of 4-formylpyridine-2-carboxylic acid hydrochloride makes it a valuable intermediate for creating complex molecules. It can be used to synthesize a variety of compounds, including but not limited to:

  • Novel Heterocyclic Systems: The aldehyde and carboxylic acid groups can be used in cyclization reactions to form fused ring systems.

  • Enzyme Inhibitors: As a fragment for library synthesis, it can be incorporated into molecules designed to target specific enzyme active sites. For instance, derivatives of pyridine carboxaldehydes have been investigated as inhibitors for enzymes like HDAC6.[4]

  • Antimalarial Agents: The pyridine scaffold is present in many antimalarial drugs, and derivatives of 4-pyridinecarboxaldehyde have shown potent anti-malarial activity.[4]

Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the coupling of 4-formylpyridine-2-carboxylic acid hydrochloride with a primary amine to form the corresponding amide.

Objective: To synthesize an N-substituted 4-formylpyridine-2-carboxamide.

Materials:

  • 4-formylpyridine-2-carboxylic acid hydrochloride

  • Primary amine (e.g., benzylamine)

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of 4-formylpyridine-2-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the coupling agent, HATU (1.2 eq), portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

ProtocolWorkflow cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Aqueous Workup cluster_purification Purification A Dissolve acid hydrochloride in anhydrous DMF B Add primary amine and DIPEA A->B C Stir for 10 min B->C D Add HATU portion-wise C->D E Stir for 4-6 hours (Monitor progress) D->E F Dilute with Ethyl Acetate E->F G Wash with NaHCO3 (aq) F->G H Wash with Brine G->H I Dry over MgSO4 H->I J Filter and Concentrate I->J K Flash Column Chromatography J->K L Obtain Pure Product K->L

Caption: Step-by-step workflow for the amide coupling protocol.

Safety and Handling

As a laboratory chemical, 4-formylpyridine-2-carboxylic acid hydrochloride should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-formylpyridine-2-carboxylic acid hydrochloride is a valuable and versatile building block for chemical synthesis. Its bifunctional nature allows for the construction of a wide array of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in its effective utilization.

References

  • Vertex AI Search. (2024, May 11).
  • PharmaCompass. (n.d.). 4-chloro-pyridine-2-carboxylic acid methyl ester HCl salt.
  • Sigma-Aldrich. (n.d.). 4-Pyridinecarboxaldehyde 97 872-85-5.
  • Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
  • Fisher Scientific. (2014, March 13).
  • PubChemLite. (n.d.). 4-formylpyridine-2-carboxylic acid hydrochloride (C7H5NO3).
  • Al-Ostoot, F. H., Al-Zoubi, R. M., & Al-Masoudi, N. A. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 30(10), 4233.
  • Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Dalton Transactions (RSC Publishing). (n.d.).
  • PENTA. (2025, March 31). 4-Pyridinecarboxylic acid.
  • Google Patents. (n.d.). JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde.
  • Enamine. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-(hydroxymethyl)pyridine-2-carboxylic acid hydrochloride | 1119492-93-1.
  • ResearchGate. (2020, September 19). (PDF) Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones.
  • ResearchGate. (2016, September 6). (PDF)
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%.
  • ChemScene. (n.d.). 1072103-29-7 | 5-(4-Morpholinyl)-2-pyridinecarboxylic acid.
  • MilliporeSigma. (n.d.). 2-[(pyridin-2-yl)amino]pyridine-4-carboxylic acid.
  • PMC. (2020, September 25). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones.
  • Jubilant Ingrevia. (2024, March 29).
  • PubChem. (n.d.). 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389.
  • Chemicalbook. (2025, June 16). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride.

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Foundational

Safe Handling, Mechanistic Toxicology, and Operational Workflows for 4-Formylpyridine-2-Carboxylic Acid Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary 4-Formylpyridine-2-carboxylic acid hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

4-Formylpyridine-2-carboxylic acid hydrochloride (CAS: 2408966-52-7) is a highly versatile, bifunctional chemical building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), metal-organic framework (MOF) ligands, and complex coordination complexes. Structurally, it features an electron-deficient pyridine ring substituted with a reactive electrophilic formyl group and a carboxylic acid, stabilized as a hydrochloride salt.

While the hydrochloride salt formulation significantly improves the shelf-life of the compound by protonating the pyridine nitrogen (thereby preventing auto-condensation), it introduces specific handling challenges. This guide synthesizes the physicochemical properties, mechanistic toxicology, and self-validating experimental workflows required to handle this reagent safely and effectively.

Physicochemical Profiling & Mechanistic Toxicology

To design safe experimental workflows, one must first understand the causality behind the compound's reactivity. The pyridine ring is highly electron-deficient, a state exacerbated by the electron-withdrawing nature of both the C2-carboxylic acid and the C4-formyl group.

The Role of the Hydrochloride Salt

The compound is supplied as an HCl salt to prevent the nucleophilic pyridine nitrogen of one molecule from interacting with the electrophilic formyl group of another. However, this makes the bulk powder highly hygroscopic. Upon exposure to ambient moisture or biological tissues (e.g., sweat on skin, mucous membranes), the salt undergoes rapid hydrolytic dissociation. This releases equimolar amounts of hydrochloric acid (HCl), causing a severe, localized drop in pH [1].

Electrophilicity of the Formyl Group

Once the free base is liberated, the C4-formyl group becomes a potent electrophile. In biological systems, aldehydes readily undergo Schiff base formation with primary amines, such as the ϵ -amino groups of lysine residues on epidermal keratinocytes. This covalent protein modification is a primary driver for chemical sensitization and cellular stress.

Quantitative Data Summary

The following tables summarize the critical quantitative and safety data for the compound, derived from authoritative chemical databases[1, 3].

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Monoisotopic Mass (Free Base) 151.02695 Da
CAS Number (HCl Salt) 2408966-52-7
CAS Number (Free Base) 1780778-90-6
Physical State Solid (Crystalline Powder)

Table 2: GHS Classification & Safety Data

Hazard / PrecautionCodeDescriptionMechanistic Cause
Hazard H315Causes skin irritationLocalized acidification via HCl release [2].
Hazard H319Causes serious eye irritationCorneal protein denaturation via low pH [2].
Hazard H335May cause respiratory irritationInhalation of hygroscopic dust causing mucosal acid burns [2].
Precaution P261Avoid breathing dust/fumesPrevents introduction of HCl salt to the respiratory tract.
Precaution P280Wear protective PPEPrevents Schiff base formation with dermal proteins.

Mechanistic Hazard Visualization

The following diagram illustrates the causal pathway from environmental exposure to biological toxicity. Understanding this pathway is critical for justifying the rigorous PPE and handling requirements detailed in Section 4.

MechanisticPathway Compound 4-Formylpyridine-2-carboxylic Acid Hydrochloride Moisture Exposure to Moisture (Skin/Mucosa) Compound->Moisture Dissociation Hydrolytic Dissociation Moisture->Dissociation HCl HCl Release (Localized Acidification) Dissociation->HCl FreeBase Free Base Generation (Reactive Electrophile) Dissociation->FreeBase Irritation Tissue Irritation & Erythema (H315, H319, H335) HCl->Irritation pH < 3 SchiffBase Schiff Base Formation (Keratinocyte Amines) FreeBase->SchiffBase Formyl Reactivity Toxicity Protein Modification & Cellular Stress SchiffBase->Toxicity

Fig 1. Mechanistic pathway of tissue irritation and protein modification upon moisture exposure.

Experimental Workflows & Risk Mitigation

As a Senior Application Scientist, I emphasize that protocols must not rely on assumption; they must be self-validating . The following workflows incorporate mandatory validation checkpoints to ensure chemical safety and reaction integrity.

Protocol 1: Inert-Atmosphere Handling and Solution Preparation

Rationale: Due to the hygroscopic nature of the HCl salt, exposure to ambient humidity will initiate premature HCl release and potential hydration of the formyl group, degrading the reagent before the reaction even begins.

Step-by-Step Methodology:

  • Preparation: Transfer the sealed reagent bottle into a nitrogen or argon-filled glovebox.

  • Weighing: Weigh the required mass using anti-static weigh boats to prevent aerosolization of the irritating dust.

  • Anhydrous Dissolution: Dissolve the solid in a strictly anhydrous solvent (e.g., dry DMF or DCM stored over 3Å molecular sieves) at 0°C.

  • Controlled Neutralization: To liberate the free base for downstream coupling, add 1.1 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), dropwise under continuous stirring.

  • Validation Checkpoint (pH Verification): Extract a 1 µL aliquot of the solution and spot it onto wetted universal indicator paper.

    • Pass: The paper indicates a pH of 7.0–7.5, confirming complete neutralization of the HCl.

    • Fail: The paper indicates a pH < 7. Add DIPEA in 0.05 eq increments until the target pH is reached.

Workflow Step1 Inert Atmosphere Handling Step2 Anhydrous Dissolution Step1->Step2 Exclude Moisture Step3 Base Neutralization (e.g., DIPEA) Step2->Step3 0°C Step4 Validation: pH Check Step3->Step4 Step5 Downstream Synthesis Step4->Step5 pH 7.0-7.5 Error Re-adjust pH Step4->Error pH < 7 Error->Step4

Fig 2. Self-validating workflow for the anhydrous preparation and neutralization of the HCl salt.

Protocol 2: Quenching and Waste Disposal

Rationale: Unreacted 4-formylpyridine derivatives pose severe environmental and safety risks if disposed of directly into halogenated waste streams, as the volatile aldehyde can cross-link with other waste components.

Step-by-Step Methodology:

  • Aldehyde Deactivation: To the crude reaction mixture, add an equal volume of saturated aqueous sodium bisulfite (NaHSO₃).

  • Agitation: Stir vigorously for 30 minutes at room temperature. Causality: The bisulfite acts as a strong nucleophile, attacking the electrophilic formyl group to form a stable, water-soluble α -hydroxy sulfonate adduct, effectively neutralizing the aldehyde's toxicity.

  • Acid Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) to the biphasic mixture to neutralize any residual HCl or acidic byproducts.

  • Validation Checkpoint (Effervescence): Observe the aqueous layer.

    • Pass: Complete cessation of CO₂ effervescence indicates full neutralization.

    • Fail: Continued bubbling requires further addition of NaHCO₃.

  • Phase Separation: Separate the organic and aqueous layers, disposing of them in their respective, properly labeled waste carboys.

References

  • National Center for Biotechnology Information (NIH). "4-Formylpyridine-2-carboxylic acid hydrochloride | C7H6ClNO3 | CID 146082186 - PubChem." PubChem,
  • AK Scientific, Inc. "Safety Data Sheet: 4-formylpyridine-2-carboxylic acid." AKSci,
  • PubChemLite. "4-formylpyridine-2-carboxylic acid hydrochloride (C7H5NO3)." Université du Luxembourg,
Exploratory

thermal stability of 4-formylpyridine-2-carboxylic acid hydrochloride

An In-depth Technical Guide to the Thermal Stability of 4-Formylpyridine-2-Carboxylic Acid Hydrochloride Authored by: A Senior Application Scientist Foreword: Proactive Thermal Stability Profiling in Pharmaceutical Devel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermal Stability of 4-Formylpyridine-2-Carboxylic Acid Hydrochloride

Authored by: A Senior Application Scientist

Foreword: Proactive Thermal Stability Profiling in Pharmaceutical Development

In the landscape of modern drug development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, thermal stability is a critical attribute that influences every stage of the pharmaceutical lifecycle, from synthesis and purification to formulation, packaging, and storage. For novel compounds such as 4-formylpyridine-2-carboxylic acid hydrochloride, a proactive and thorough assessment of thermal stability is not merely a regulatory formality but a cornerstone of a robust development program. The presence of a carboxylic acid, an aldehyde, and a pyridine ring, all within a hydrochloride salt form, presents a unique combination of functional groups, each with its own potential for thermally induced degradation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the . In the absence of specific literature on this molecule, we will leverage established principles of thermal analysis and draw inferences from structurally related compounds. This document is designed to be a practical, hands-on resource, detailing not just the "what" but the "why" behind experimental choices, ensuring a scientifically sound approach to characterizing this promising compound.

Physicochemical Profile and Structural Considerations

The thermal behavior of 4-formylpyridine-2-carboxylic acid hydrochloride is intrinsically linked to its molecular structure. A detailed analysis of its constituent functional groups allows for the prediction of potential degradation pathways.

  • Pyridine Ring: The core heterocyclic structure is relatively stable, but can undergo decomposition at elevated temperatures, potentially leading to the formation of hydrogen cyanide, nitrogen oxides, and other volatile products.[1][2]

  • Carboxylic Acid Group: This functional group is susceptible to decarboxylation upon heating, which would result in the loss of carbon dioxide and the formation of 4-formylpyridine.[3][4]

  • Formyl (Aldehyde) Group: Aldehydes can be prone to oxidation, although thermal decomposition pathways are also possible.

  • Hydrochloride Salt: The presence of the hydrochloride salt introduces an additional factor. The bond between the pyridine nitrogen and the hydrogen of HCl may cleave at elevated temperatures, releasing hydrogen chloride gas.[1]

Understanding these potential instabilities is the first step in designing a comprehensive thermal analysis program.

Core Analytical Techniques for Thermal Stability Assessment

A multi-technique approach is essential for a complete understanding of the thermal properties of 4-formylpyridine-2-carboxylic acid hydrochloride. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is an invaluable tool for determining the onset of decomposition, identifying the number of decomposition steps, and quantifying mass loss associated with each step.

Experimental Protocol: TGA of 4-Formylpyridine-2-Carboxylic Acid Hydrochloride
  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-formylpyridine-2-carboxylic acid hydrochloride into a clean, tared TGA pan (typically platinum or alumina).

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the temperatures at which decomposition events occur.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Interpretation p1 Calibrate TGA p2 Weigh 5-10 mg of sample p1->p2 a1 Place sample in TGA p2->a1 a2 Set N2 purge gas flow a1->a2 a3 Program temperature ramp (30-600°C at 10°C/min) a2->a3 r1 Record mass vs. temperature a3->r1 r2 Identify decomposition steps r1->r2

Caption: TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, providing information on the energetics of these processes.[6]

Experimental Protocol: DSC of 4-Formylpyridine-2-Carboxylic Acid Hydrochloride
  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks.

DSC_Workflow cluster_prep_dsc Preparation cluster_analysis_dsc Analysis cluster_results_dsc Results & Interpretation d_p1 Calibrate DSC d_p2 Weigh 2-5 mg of sample into a sealed pan d_p1->d_p2 d_p3 Prepare empty reference pan d_p2->d_p3 d_a1 Place sample & reference in DSC cell d_p3->d_a1 d_a2 Set N2 purge gas flow d_a1->d_a2 d_a3 Program temperature ramp (e.g., 30-400°C at 10°C/min) d_a2->d_a3 d_r1 Record heat flow vs. temperature d_a3->d_r1 d_r2 Identify melting, crystallization, and decomposition events d_r1->d_r2

Caption: DSC Experimental Workflow.

Hyphenated Techniques: TGA-MS and TGA-FTIR

To identify the gaseous byproducts of decomposition, TGA can be coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR). As the sample decomposes in the TGA, the evolved gases are transferred to the MS or FTIR for analysis. This provides crucial information for elucidating the degradation pathways.[7]

Anticipated Thermal Profile and Data Interpretation

Based on the structure of 4-formylpyridine-2-carboxylic acid hydrochloride, a hypothetical thermal profile can be constructed.

Temperature Range (°C)Expected Thermal EventTechniqueAnticipated ObservationPotential Evolved Gases (TGA-MS/FTIR)
50-120DehydrationTGA/DSCMass loss corresponding to water molecules. Endothermic peak in DSC.Water (H₂O)
150-200Melting/DecompositionDSCSharp endothermic peak (melting) possibly followed by an exothermic peak (decomposition).-
200-300Decarboxylation & HCl lossTGA/DSCSignificant mass loss. Exothermic event in DSC.Carbon Dioxide (CO₂), Hydrogen Chloride (HCl)
>300Ring DecompositionTGA/DSCFurther mass loss. Complex exothermic events in DSC.Nitrogen Oxides (NOx), Hydrogen Cyanide (HCN)[8][9]

Note: This is a hypothetical profile. Actual temperatures and events must be determined experimentally.

Handling and Storage Recommendations for Thermal Stability

Proper handling and storage are critical to prevent premature degradation of 4-formylpyridine-2-carboxylic acid hydrochloride.

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][10] It should be protected from moisture and light.[1][8]

  • Handling:

    • Use with adequate ventilation, such as in a fume hood, to avoid inhalation of any dust or vapors.[11][12]

    • Minimize dust generation.[1][11]

    • Avoid contact with skin and eyes by using appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.[11][12]

    • Keep away from incompatible materials such as strong oxidizing agents.[1][10]

Conclusion

A thorough understanding of the is essential for its successful development as a potential pharmaceutical agent. While direct data is not yet available, a systematic approach utilizing TGA, DSC, and hyphenated techniques can provide a comprehensive thermal profile. The insights gained from such studies will guide formulation strategies, define appropriate storage conditions, and ensure the safety and efficacy of the final drug product. The protocols and interpretive guidance provided in this document offer a robust starting point for any researcher tasked with characterizing this molecule.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine hydrochloride, 98%.
  • TCI Chemicals. (2023, March 5). SAFETY DATA SHEET - Pyridine-2-carboxylic Acid.
  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine Hydrochloride.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • The University of Melbourne. TGA-DSC - Research.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - 4-Pyridinecarboxaldehyde.
  • Thermal degradation of formamidinium based lead halide perovskites into sym‑triazine and hydrogen cyanide observed by coupled thermogravimetry‑mass spectrometry analysis.
  • Pharma Excipients. (2021, January 5). Thermal Stability of Amorphous Solid Dispersions.
  • Thermal Degradation Study in the Process Development of Atorvastatin Calcium.
  • MDPI. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.
  • ResearchGate. (PDF) Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene).
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%.

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Foundational

Structural Elucidation and Crystallographic Analysis of 4-Formylpyridine-2-Carboxylic Acid Hydrochloride: A Predictive and Methodological Framework

Abstract The rational design of pharmaceutical intermediates and coordination complexes relies heavily on a precise understanding of solid-state molecular geometry. 4-Formylpyridine-2-carboxylic acid hydrochloride (C₇H₆C...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rational design of pharmaceutical intermediates and coordination complexes relies heavily on a precise understanding of solid-state molecular geometry. 4-Formylpyridine-2-carboxylic acid hydrochloride (C₇H₆ClNO₃) is a highly functionalized scaffold featuring three distinct reactive sites: a formyl group, a carboxylic acid, and a protonated pyridine nitrogen[1]. This in-depth technical guide provides a rigorous methodological framework for the crystallographic analysis of this compound. By synthesizing empirical data from related pyridine derivatives, we establish a predictive structural model and detail a self-validating experimental protocol for Single-Crystal X-Ray Diffraction (SCXRD).

Chemical Context and Rationale

As a Senior Application Scientist, I approach crystallographic characterization not merely as a structural confirmation, but as a tool to decode chemical reactivity. 4-Formylpyridine-2-carboxylic acid is a critical building block in the synthesis of bioactive thiosemicarbazones[2] and macrocyclic inhibitors, such as those targeting the Keap1-Nrf2 protein-protein interaction[3].

The Causality of Salt Formation: Why isolate this compound as a hydrochloride salt rather than the free base? Pyridine-2-carboxylic acids (picolinic acids) typically exist as zwitterions in the solid state, which can lead to unpredictable solubility and complex polymorphic behavior. By introducing hydrochloric acid, the pyridine nitrogen is unambiguously protonated, forming a pyridinium cation. This chemical choice fundamentally alters the crystal packing: it prevents zwitterion formation and forces the chloride anion to act as the primary hydrogen-bond acceptor. This engineered hydrogen-bonding network enhances lattice stability and significantly improves aqueous solubility, a critical parameter for downstream biological assays[4].

Predictive Crystallography and Structural Motifs

While the exact empirical structure of 4-formylpyridine-2-carboxylic acid hydrochloride requires de novo SCXRD determination, we can construct a highly accurate predictive model based on the established crystallography of 4-formylpyridine semicarbazones[5] and picolinic acid hydrochloride[6].

Molecular Geometry and Planarity

The molecule is expected to exhibit a high degree of planarity. Literature confirms that in 4-formylpyridine derivatives, the extended resonance between the side chain and the pyridine ring forces the formyl group into a coplanar conformation[2]. The root-mean-square (r.m.s.) deviation for the non-hydrogen atoms is predicted to be less than 0.05 Å, mirroring the near-ideal planarity seen in related structures[5].

The Hydrogen-Bonding Network

The solid-state architecture will be dominated by strong, charge-assisted hydrogen bonds. The chloride anion (Cl⁻) serves as a multi-dentate acceptor. We predict two primary interactions:

  • N⁺–H···Cl⁻: A strong charge-assisted hydrogen bond originating from the protonated pyridinium nitrogen[6].

  • O–H···Cl⁻: A classical strong hydrogen bond from the carboxylic acid hydroxyl group[6].

These interactions typically link the molecules into infinite zigzag chains or two-dimensional layers parallel to the crystallographic axes.

HBond Cl Chloride Anion (Cl⁻) Formyl Formyl C=O Cl->Formyl Intermolecular Packing PyN Pyridinium N⁺-H PyN->Cl N⁺-H···Cl⁻ (Charge-Assisted) COOH Carboxylic O-H COOH->Cl O-H···Cl⁻ (Strong H-Bond)

Predicted hydrogen-bonding network centered around the chloride anion.

Experimental Methodology: A Self-Validating Protocol

To transition from predictive models to empirical validation, the following step-by-step SCXRD workflow must be executed. Every step is designed with inherent causality to ensure data integrity.

Step 1: Crystal Growth via Slow Evaporation
  • Protocol: Dissolve 50 mg of 4-formylpyridine-2-carboxylic acid hydrochloride[1] in a 1:1 (v/v) mixture of absolute ethanol and deionized water. Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a narrow needle and leave undisturbed at 20 °C.

  • Causality: The mixed solvent system is critical. Water ensures the complete dissolution of the highly polar ionic salt, while ethanol provides the necessary vapor pressure for controlled, slow evaporation, driving the system gently into the metastable zone required for defect-free single-crystal nucleation[4].

Step 2: Crystal Selection and Mounting
  • Protocol: Submerge the harvested crystals in inert perfluoropolyether oil. Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm using polarized light microscopy. Mount the crystal on a MiTeGen loop.

  • Causality: Polarized light microscopy is non-negotiable. It ensures the selected crystal is a single domain (extinguishing uniformly under cross-polarizers) and free from twinning, which would mathematically convolute the phase problem during structure solution. The inert oil protects the crystal from atmospheric moisture and rapid desolvation.

Step 3: Data Collection and Refinement
  • Protocol: Transfer the mounted crystal to a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a nitrogen cold stream set to 150 K. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Causality: Collecting data at 150 K minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely essential for accurately locating the residual electron density of the labile hydrogen atoms on the pyridine nitrogen and carboxylic acid, thereby empirically proving the protonation state.

Workflow N1 Synthesis & Purification (Purity > 98%) N2 Crystal Growth (Slow Evaporation, EtOH/H2O) N1->N2 Supersaturation N3 Crystal Selection (Polarized Light Microscopy) N2->N3 Harvesting N4 Data Collection (SCXRD, Mo Kα, 150K) N3->N4 Mounting N5 Structure Solution (Direct Methods, SHELXT) N4->N5 Phase Problem N6 Refinement & Validation (SHELXL, CheckCIF) N5->N6 Least-Squares

Self-validating workflow for Single-Crystal X-Ray Diffraction (SCXRD).

Quantitative Data Presentation

To contextualize the expected results, the table below compares the empirical crystallographic parameters of the closely related picolinic acid hydrochloride[4] against the predicted parameters for 4-formylpyridine-2-carboxylic acid hydrochloride.

Crystallographic ParameterPicolinic Acid HCl (Empirical)4-Formylpyridine-2-Carboxylic Acid HCl (Predicted)
Chemical Formula C₆H₆ClNO₂C₇H₆ClNO₃
Formula Weight 159.57 g/mol 187.58 g/mol
Crystal System OrthorhombicOrthorhombic or Monoclinic
Space Group Pbnm or P2₁2₁2₁P2₁/c or P2₁2₁2₁
Primary Donors N⁺-H, O-HN⁺-H, O-H
Primary Acceptors Cl⁻Cl⁻, C=O (Formyl)
Conformational Motif PlanarCoplanar formyl and pyridine ring

Conclusion

The structural elucidation of 4-formylpyridine-2-carboxylic acid hydrochloride is a critical prerequisite for its use in rational drug design and coordination chemistry. By understanding the causality behind its salt formation—specifically the rigidification of the molecule via N⁺–H···Cl⁻ and O–H···Cl⁻ hydrogen bonds—researchers can better predict its solubility, stability, and reactivity profiles when synthesizing complex macrocycles or transition metal ligands.

References

  • "4-formylpyridine-2-carboxylic acid hydrochloride (C7H5NO3) - PubChemLite", uni.lu. URL:[1]

  • "The crystal and molecular structure of 4-formylpyridine thiosemicarbazone", IUCr Journals. URL:[2]

  • "Crystal structure of 4-formylpyridine semicarbazone hemihydrate", PMC. URL:[5]

  • "Importance of Binding Site Hydration and Flexibility Revealed When Optimizing a Macrocyclic Inhibitor of the Keap1–Nrf2 Protein–Protein Interaction", PMC. URL:[3]

  • "Synthesis, growth and characterization of picolinic acid hydrochloride: A novel semiorganic nonlinear optical single crystal", Academic Journals. URL:[4]

  • "Structure cristalline du chlorhydrate de l'acide picolique", IUCr Journals. URL:[6]

Sources

Exploratory

Spectroscopic Characterization of 4-Formylpyridine-2-Carboxylic Acid Hydrochloride: A Technical Guide

Introduction 4-Formylpyridine-2-carboxylic acid hydrochloride is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, incorporating a pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Formylpyridine-2-carboxylic acid hydrochloride is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, incorporating a pyridine ring functionalized with both a carboxylic acid and a formyl (aldehyde) group, presents a versatile scaffold for the synthesis of novel therapeutic agents. The hydrochloride salt form enhances the compound's solubility in aqueous media, a crucial property for many pharmaceutical applications.

A thorough understanding of the molecular structure and purity of this compound is paramount for its effective use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the spectroscopic data for 4-formylpyridine-2-carboxylic acid hydrochloride, offering insights into the interpretation of the spectra and outlining the experimental protocols for data acquisition. This document is intended to serve as a valuable resource for scientists and researchers, enabling them to confidently identify and utilize this compound in their work.

Molecular Structure and Key Spectroscopic Features

The structure of 4-formylpyridine-2-carboxylic acid hydrochloride features a pyridine ring protonated at the nitrogen atom due to the presence of hydrochloric acid. This protonation significantly influences the electronic environment of the ring protons and carbons, leading to characteristic downfield shifts in the NMR spectra compared to the free base.

The key functional groups that give rise to distinct spectroscopic signals are:

  • Carboxylic Acid (-COOH): This group is characterized by a highly deshielded proton in ¹H NMR, a carbonyl carbon signal in ¹³C NMR, and strong, broad O-H and C=O stretching vibrations in IR spectroscopy.

  • Formyl Group (-CHO): The aldehyde proton exhibits a unique chemical shift in the ¹H NMR spectrum, and the carbonyl group shows a characteristic C=O stretch in the IR spectrum.

  • Protonated Pyridine Ring: The aromatic protons and carbons display chemical shifts and coupling patterns indicative of a substituted, electron-deficient pyridine ring.

The interplay of these features provides a unique spectroscopic fingerprint for the molecule, allowing for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 4-formylpyridine-2-carboxylic acid hydrochloride, NMR provides definitive information on the position and connectivity of the protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-formylpyridine-2-carboxylic acid hydrochloride is expected to show distinct signals for the aldehyde proton, the three aromatic protons on the pyridine ring, and the acidic proton of the carboxylic acid. The proton on the nitrogen of the pyridinium cation will also be present.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1s1HAldehyde proton (-CHO)
~9.0d1HPyridine H6
~8.5d1HPyridine H5
~8.2s1HPyridine H3
~14.0 (broad)s1HCarboxylic acid proton (-COOH)
~15.0 (broad)s1HPyridinium proton (N-H)

Note: The chemical shifts are predictions based on the analysis of similar compounds and are subject to variation based on solvent and concentration. The broadness of the -COOH and N-H signals is due to chemical exchange.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the hydrochloride salt and for observing the exchangeable protons of the carboxylic acid and the pyridinium ion. In protic solvents like D₂O, these signals would be lost due to rapid exchange with the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 4-formylpyridine-2-carboxylic acid hydrochloride will give rise to a distinct signal.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~193Aldehyde Carbonyl (C=O)
~165Carboxylic Acid Carbonyl (C=O)
~152Pyridine C2
~150Pyridine C6
~145Pyridine C4
~128Pyridine C5
~125Pyridine C3

Note: These are predicted chemical shifts. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-formylpyridine-2-carboxylic acid hydrochloride will be dominated by absorptions from the carboxylic acid, aldehyde, and protonated pyridine moieties.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic acid)
~3100MediumAromatic C-H stretch
~2850, ~2750Medium-WeakAldehyde C-H stretch (Fermi resonance)
~1720StrongC=O stretch (Carboxylic acid)
~1690StrongC=O stretch (Aldehyde)
~1600, ~1480MediumC=C and C=N stretching (Pyridine ring)
~1300MediumIn-plane O-H bend
~900Strong, BroadOut-of-plane O-H bend

Interpretation: The very broad absorption in the 3300-2500 cm⁻¹ region is highly characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The two distinct carbonyl peaks around 1720 cm⁻¹ and 1690 cm⁻¹ correspond to the carboxylic acid and aldehyde groups, respectively. The presence of bands in the 1600-1480 cm⁻¹ region confirms the aromatic nature of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 4-formylpyridine-2-carboxylic acid, the expected data for the free base is as follows.

Predicted Mass Spectrometry Data (for the free base, C₇H₅NO₃):

Adductm/z
[M+H]⁺152.03423
[M+Na]⁺174.01617
[M-H]⁻150.01967

Data sourced from PubChemLite.[1]

Trustworthiness of the Protocol: In a typical Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. However, for a hydrochloride salt, it is more common to use soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) to observe the protonated molecule [M+H]⁺, where M is the free base. The data presented here is predicted for the free base and serves as a reference for identifying the molecule.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are recommended.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~10-20 mg of 4-formylpyridine-2-carboxylic acid HCl B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D E Tune and shim the probe D->E F Acquire ¹H and ¹³C spectra E->F G Apply Fourier transform F->G H Phase and baseline correct spectra G->H I Reference spectra to solvent peak H->I J Integrate ¹H spectrum and pick peaks I->J

Caption: Workflow for NMR data acquisition.

FT-IR Data Acquisition Workflow

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Ensure ATR crystal is clean B Place a small amount of solid sample on the crystal A->B C Apply pressure to ensure good contact B->C D Collect background spectrum C->D E Collect sample spectrum D->E F Perform background subtraction E->F G Label significant peaks F->G

Caption: Workflow for FT-IR data acquisition using ATR.

Mass Spectrometry Data Acquisition Workflow

MS_Workflow cluster_prep Sample Preparation (ESI) cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol) B Infuse the solution into the ESI source A->B C Optimize source parameters B->C D Acquire mass spectrum in positive and/or negative ion mode C->D E Identify the molecular ion peak D->E F Analyze fragmentation pattern (if any) E->F

Caption: Workflow for Mass Spectrometry data acquisition using ESI.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive characterization of 4-formylpyridine-2-carboxylic acid hydrochloride. The combination of NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its molecular structure and can be used to assess its purity. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability of results. This technical guide serves as a foundational resource for researchers, facilitating the confident application of this versatile compound in their scientific endeavors.

References

  • PubChemLite. (n.d.). 4-formylpyridine-2-carboxylic acid hydrochloride. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of Schiff Bases Derived from 4-Formylpyridine-2-Carboxylic Acid Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Rationale Schiff bases (imines) characterized by the azomethine group (–HC=N–) are cornerstone intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Schiff bases (imines) characterized by the azomethine group (–HC=N–) are cornerstone intermediates in drug discovery and coordination chemistry. They exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties[1]. Furthermore, pyridine-derived Schiff bases are highly prized in analytical chemistry as selective chemosensors and multidentate ligands for transition metal complexation[2].

The use of 4-formylpyridine-2-carboxylic acid hydrochloride [3] as an aldehyde precursor offers distinct structural and electronic advantages:

  • Enhanced Electrophilicity: The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the formyl carbon at the 4-position, accelerating the nucleophilic attack by primary amines.

  • Tridentate Coordination Potential: The resulting Schiff base provides an O, N, N donor set (carboxylate oxygen, pyridine nitrogen, and imine nitrogen), making it an ideal chelating agent for the synthesis of metallodrugs and achiral metal complexes[4].

  • The Hydrochloride Challenge (Causality): The precursor is supplied as a hydrochloride salt to ensure shelf stability and solubility[3]. However, this presents a critical mechanistic hurdle. If the condensation is attempted without neutralization, the added primary amine will act as a base, protonating to form an unreactive ammonium salt. This halts the reaction. Therefore, a stoichiometric addition of a mild base (e.g., sodium acetate or triethylamine) is strictly required to liberate the aldehyde and maintain the nucleophilicity of the primary amine.

Mechanism A Aldehyde Precursor (Neutralized) B Nucleophilic Attack by Primary Amine A->B C Carbinolamine Intermediate B->C D Dehydration (-H2O) C->D E Schiff Base (Imine Formation) D->E

Mechanistic pathway of Schiff base condensation via carbinolamine intermediate.

Materials and Reagents

For a standard 10 mmol scale synthesis using a representative primary aromatic amine (e.g., p-anisidine or an amino acid derivative).

Reagent / MaterialRole in SynthesisAmount (10 mmol scale)
4-Formylpyridine-2-carboxylic acid HCl Electrophilic precursor[3]1.87 g (10 mmol)
Primary Amine (e.g., p-anisidine) Nucleophile[1]1.23 g (10 mmol)
Sodium Acetate (Anhydrous) Neutralizing agent / Buffer0.82 g (10 mmol)
Absolute Ethanol or Methanol Solvent30 - 50 mL
Glacial Acetic Acid Catalyst (Optional, post-neutralization)2-3 drops

Experimental Workflows

The synthesis can be executed via a conventional reflux method or a greener, accelerated sonication method[5].

Workflow Step1 1. Neutralization Dissolve precursor & add NaOAc Step2 2. Condensation Add primary amine (Reflux or Sonication) Step1->Step2 Step3 3. Isolation Precipitate, filter, and wash with cold EtOH Step2->Step3 Step4 4. Validation Confirm via FTIR (C=N) and NMR Step3->Step4

Step-by-step experimental workflow for Schiff base synthesis and validation.

Protocol A: Conventional Reflux Condensation

This method is highly reliable for scaling up and ensures complete dehydration.

  • Precursor Neutralization: Dissolve 10 mmol of 4-formylpyridine-2-carboxylic acid hydrochloride in 20 mL of absolute ethanol. Add 10 mmol of anhydrous sodium acetate. Stir at room temperature for 15 minutes.

    • Self-Validation: A slight cloudiness may appear as NaCl precipitates, confirming the displacement of the hydrochloride salt.

  • Amine Addition: In a separate beaker, dissolve 10 mmol of the primary amine in 10 mL of absolute ethanol. Add this dropwise to the neutralized aldehyde solution.

  • Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to mildly catalyze the formation of the carbinolamine intermediate. Equip the flask with a reflux condenser and heat at 70–80 °C for 2 to 4 hours.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Filter the resulting solid under a vacuum.

  • Purification: Wash the precipitate with cold ethanol (2 × 5 mL) to remove unreacted starting materials, followed by diethyl ether. Recrystallize from hot ethanol if ultra-high purity is required for biological assays.

Protocol B: Accelerated Sonication Method (Green Chemistry)

Sonication utilizes acoustic cavitation to enhance mass transfer, significantly reducing reaction times and improving yields without the need for prolonged heating[5].

  • Preparation: Combine the neutralized 4-formylpyridine-2-carboxylic acid solution and the primary amine in a 50 mL Erlenmeyer flask.

  • Sonication: Place the flask in an ultrasonic bath (e.g., 40 kHz) at room temperature. Sonicate the mixture for 15 to 30 minutes[5].

    • Self-Validation: Observe the physical transformation. The formation of a dense, often brightly colored (e.g., greenish-gray or yellow) precipitate indicates successful imine formation[1].

  • Isolation: Filter the precipitate immediately, wash with cold distilled water and minimal cold ethanol, and dry under a vacuum.

Analytical Characterization & Self-Validation

To ensure the scientific integrity of the synthesized Schiff base, the product must be validated using spectroscopic techniques. The disappearance of precursor functional groups and the emergence of the azomethine linkage are the primary indicators of success.

Expected Spectroscopic Data Summary
Analytical TechniqueTarget Functional GroupExpected Signal / ShiftDiagnostic Significance
FTIR Spectroscopy C=O (Aldehyde)Disappearance at ~1712 cm⁻¹Confirms total consumption of the formyl precursor.
FTIR Spectroscopy C=N (Imine)Appearance at ~1620 cm⁻¹Primary confirmation of Schiff base formation,[5].
¹H-NMR (DMSO-d6) –CHO (Aldehyde proton)Disappearance at ~10.0 ppmVerifies the absence of unreacted aldehyde.
¹H-NMR (DMSO-d6) –CH=N– (Imine proton)Singlet at ~8.46 - 8.70 ppmDefinitive proof of the azomethine proton environment[5].
Mass Spectrometry Molecular Ion [M]⁺Target MW (e.g., m/z 212 for p-anisidine derivative)Confirms the exact mass of the condensed product,[5].

Troubleshooting Tip: If FTIR shows a broad peak around 3300–3400 cm⁻¹ alongside the C=N stretch, this may indicate the presence of a trapped carbinolamine intermediate or residual water. If this occurs, extend the reflux time or add molecular sieves to drive the dehydration step.

Sources

Application

Application Note: 4-Formylpyridine-2-Carboxylic Acid Hydrochloride in the Design and Post-Synthetic Modification of Metal-Organic Frameworks

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) for advanced applications—ranging from targeted drug delivery to heterogeneous catalysis—relies heavily on the selection of multifunctional organic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) for advanced applications—ranging from targeted drug delivery to heterogeneous catalysis—relies heavily on the selection of multifunctional organic linkers. 4-formylpyridine-2-carboxylic acid hydrochloride (4-FPA·HCl, Molecular Formula: C₇H₆ClNO₃) represents a highly privileged, dual-action building block in reticular chemistry[1],[2].

This application note provides a comprehensive guide to utilizing 4-FPA·HCl. By exploiting the orthogonal reactivity of its two primary functional groups—the metal-chelating picolinic acid moiety and the uncoordinated 4-formyl group—researchers can synthesize robust MOF scaffolds capable of undergoing highly specific Post-Synthetic Modification (PSM) via dynamic covalent chemistry[3].

Mechanistic Principles & Causality

To successfully incorporate 4-FPA into a crystalline framework, one must understand the causality behind its chemical behavior under solvothermal conditions.

The Role of the Hydrochloride Salt

Commercially, this ligand is supplied as a hydrochloride salt[1],[2]. While the free base (4-formylpyridine-2-carboxylic acid) is prone to oxidation and intermolecular side reactions during long-term storage, the HCl salt locks the pyridine nitrogen in a protonated state, significantly enhancing shelf-life and solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF).

  • Causality in Synthesis: During MOF synthesis, the HCl must be neutralized. By adding a mild base (e.g., triethylamine) dropwise, researchers can control the deprotonation kinetics of the carboxylic acid. This slow release of the active ligand acts as an in situ modulator, suppressing rapid, amorphous precipitation and promoting the growth of highly ordered single crystals.

Orthogonal Reactivity: Chelation vs. Condensation

The structural geometry of 4-FPA is the key to its utility. The pyridine nitrogen and the adjacent carboxylate oxygen act as a bidentate chelator, forming thermodynamically stable 5-membered rings with transition metals (e.g., Cu²⁺, Zn²⁺, Ru²⁺)[3]. Because the formyl (-CHO) group is positioned para to the nitrogen, it projects outward from the metal node directly into the MOF pore. This leaves the aldehyde chemically pristine and accessible for subsequent Schiff base condensation (imine formation) with primary amines.

Mechanistic_Pathway Step1 Step 1 HCl Neutralization Step2 Step 2 N,O-Chelation Step1->Step2 Step3 Step 3 Framework Assembly Step2->Step3 Step4 Step 4 Schiff Base PSM Step3->Step4 Node_Base Base (Et3N) Node_Base->Step1 Node_Metal Metal (Cu2+) Node_Metal->Step2 Node_Amine R-NH2 Node_Amine->Step4

Figure 1: Mechanistic pathway of MOF assembly and subsequent orthogonal post-synthetic modification.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints ensure that errors are caught immediately, preventing the waste of downstream resources.

Protocol A: Solvothermal Synthesis of Cu-4-FPA MOF Scaffold

Objective: Synthesize a highly crystalline, porous Cu(II) framework with free pore-lining formyl groups.

Materials:

  • 4-FPA·HCl (0.5 mmol)

  • Cu(NO₃)₂·3H₂O (0.5 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Triethylamine (TEA) (0.1 M in DMF)

  • Glacial Acetic Acid (Modulator)

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 0.5 mmol of 4-FPA·HCl in 5 mL of DMF in a 20 mL scintillation vial. Sonicate for 5 minutes until completely clear.

  • Neutralization (QC Checkpoint 1): Add exactly 5.0 mL of the 0.1 M TEA solution dropwise while stirring. Self-Validation: The solution should remain clear. If immediate cloudiness occurs, the base is too concentrated, causing ligand aggregation. Discard and prepare a weaker base solution.

  • Metal Addition: In a separate vial, dissolve 0.5 mmol of Cu(NO₃)₂·3H₂O in 5 mL of DMF. Add 0.5 mL of glacial acetic acid. Causality: The acetic acid acts as a competing modulator, slowing down the Cu-picolinate coordination to ensure crystalline growth rather than kinetic trapping.

  • Assembly: Slowly layer the metal solution over the ligand solution. Cap tightly and place in an isothermal oven at 85°C for 48 hours.

  • Harvesting & Activation (QC Checkpoint 2): After cooling to room temperature, harvest the blue block-shaped crystals via vacuum filtration. Wash thoroughly with fresh DMF (3 × 10 mL) followed by anhydrous ethanol (3 × 10 mL) to remove unreacted starting materials. Self-Validation: Perform an FT-IR scan of the dried crystals. A strong, sharp peak at ~1700 cm⁻¹ MUST be present, confirming that the formyl groups survived the solvothermal conditions intact.

Protocol B: Post-Synthetic Modification (PSM) via Imine Condensation

Objective: Covalently attach a functional primary amine (e.g., a fluorophore or chiral catalyst) to the MOF pores.

Materials:

  • Activated Cu-4-FPA MOF (100 mg)

  • Target Primary Amine (e.g., 1-Aminopyrene) (0.5 mmol)

  • Anhydrous Ethanol (10 mL)

Step-by-Step Methodology:

  • Reaction Setup: Suspend 100 mg of the activated MOF in 10 mL of anhydrous ethanol. Add 0.5 mmol of the target primary amine. Causality: Ethanol is chosen because it slightly swells the MOF pores, facilitating amine diffusion without dissolving the Cu-picolinate coordination bonds.

  • Condensation: Heat the suspension at 60°C for 24 hours under gentle orbital shaking (do not use a magnetic stir bar, as it will mechanically crush the MOF crystals).

  • Purification: Centrifuge the mixture (5000 rpm, 5 mins) and decant the supernatant. Wash the functionalized MOF with ethanol (5 × 10 mL) until the supernatant shows no trace of the free amine via UV-Vis spectroscopy.

  • Validation (QC Checkpoint 3): Perform FT-IR and solid-state NMR. Self-Validation: The FT-IR spectrum must show a significant reduction of the -CHO peak at ~1700 cm⁻¹ and the emergence of a new -C=N- (imine) stretching band at ~1625 cm⁻¹.

MOF_Workflow A 4-FPA·HCl Ligand (Aldehyde + Picolinate) B Solvothermal Synthesis (Metal Salt, DMF, Base) A->B C As-Synthesized MOF (Free Formyl Pores) B->C D Solvent Exchange & Activation C->D E Post-Synthetic Modification (Primary Amine, Imine Condensation) D->E F Functionalized MOF (Targeted Application) E->F

Figure 2: End-to-end workflow from 4-FPA·HCl ligand preparation to functionalized MOF.

Quantitative Data & Optimization

The success of both the synthesis and the PSM heavily depends on steric and kinetic factors. The following tables summarize field-proven optimization parameters.

Table 1: Influence of Modulator Concentration on Cu-4-FPA Crystallinity

Acetic Acid (Equivalents)Crystal MorphologyPXRD Crystallinity ScoreSurface Area (BET, m²/g)
0.0 eqAmorphous PowderLow< 50
1.0 eqMicrocrystallineMedium450
5.0 eq Large Blue Blocks High (Optimal) 820
15.0 eqNo Solid FormationN/A (Inhibited)N/A

Insight: 5.0 equivalents of acetic acid provide the perfect thermodynamic balance, yielding maximum porosity for downstream PSM.

Table 2: PSM Conversion Efficiency Based on Amine Steric Bulk

Primary AmineMolecular WeightKinetic Diameter (Å)PSM Conversion (%)*
Methylamine31.06~3.8> 95%
Benzylamine107.15~5.582%
1-Aminopyrene217.27~9.245%
Meso-Tetraphenylporphyrin614.74> 15.0< 2% (Size Exclusion)

*Determined by ¹H-NMR of digested MOF samples after 24 hours of reaction. Insight: The decreasing conversion rate correlates directly with the kinetic diameter of the amine, demonstrating a classic pore-size exclusion effect. For bulky molecules, functionalization is restricted to the exterior surface of the MOF crystals.

References

  • Title: 4-formylpyridine-2-carboxylic acid hydrochloride (C7H5NO3)
  • Source: nih.
  • Source: acs.

Sources

Method

using 4-formylpyridine-2-carboxylic acid hydrochloride as a ligand in coordination chemistry

An In-Depth Guide to the Application of 4-Formylpyridine-2-carboxylic Acid Hydrochloride in Coordination Chemistry This document provides a detailed guide for researchers, scientists, and drug development professionals o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 4-Formylpyridine-2-carboxylic Acid Hydrochloride in Coordination Chemistry

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-formylpyridine-2-carboxylic acid hydrochloride as a versatile ligand in coordination chemistry. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Unique Potential of a Bifunctional Pyridine Ligand

Pyridine and its derivatives are foundational ligands in coordination chemistry, prized for their ability to form stable complexes with a vast array of metal ions through the lone pair of electrons on the nitrogen atom.[1][2] The strategic placement of additional functional groups on the pyridine ring allows for the design of ligands with tailored properties, leading to advanced materials and molecules.

4-Formylpyridine-2-carboxylic acid stands out as a particularly compelling ligand. It offers three distinct potential coordination sites:

  • The Pyridine Nitrogen: The primary Lewis base site for metal coordination.[2]

  • The 2-Carboxylate Group: A versatile binding site that can coordinate in a monodentate or bidentate (chelating) fashion, and can also act as a bridge between multiple metal centers to form extended structures like coordination polymers and metal-organic frameworks (MOFs).[3]

  • The 4-Formyl (Aldehyde) Group: This group is typically less likely to coordinate directly to hard metal centers but serves as a powerful synthetic handle. Its true value lies in its availability for post-synthetic modification (PSM) of the resulting metal complex, allowing for the covalent grafting of other molecules onto a pre-formed framework.[4]

The use of its hydrochloride salt form is a practical consideration, often enhancing solubility in polar solvents and allowing for in situ deprotonation of the carboxylic acid during the coordination reaction, typically facilitated by the metal precursor or an added base. The resulting metal complexes have significant potential in catalysis, materials science for gas storage and separation, and the development of novel therapeutic agents.[2][3][5][6]

Synthesis of Coordination Complexes: From Discrete Molecules to Extended Frameworks

The synthesis of metal complexes with 4-formylpyridine-2-carboxylic acid can be directed toward either discrete, soluble molecules or insoluble, extended coordination polymers depending on the chosen reaction conditions.

Core Principles of Synthesis
  • Metal Precursor Selection: The choice of metal salt (e.g., acetates, nitrates, chlorides, perchlorates) is critical. The counter-anion can influence the final structure, sometimes by participating in coordination itself or by affecting the solubility and crystallization kinetics. Acetates are often a good starting point as the acetate ion is a weaker ligand than the intended carboxylate and can act as a base to facilitate its deprotonation.[3][7]

  • Solvent System: The solvent plays a crucial role in both solvating the reactants and mediating the self-assembly process. Common solvents include water, ethanol, methanol, N,N-dimethylformamide (DMF), and mixtures thereof.[3][8] For hydrothermal and solvothermal syntheses, high-boiling point solvents like DMF are common, which can sometimes decompose to generate other species (e.g., formate) that get incorporated into the structure.[8]

  • Control of Stoichiometry and pH: The molar ratio of ligand to metal is a key variable in determining the final product.[3][7] The pH of the reaction medium dictates the protonation state of the carboxylic acid group and can be adjusted with bases (e.g., NaOH, triethylamine) to promote coordination. In many cases, the reaction proceeds without an external base, relying on the basicity of the metal salt's counter-ion.[9]

  • Reaction Conditions: Simple stirring at room temperature followed by slow evaporation can yield high-quality single crystals of discrete complexes.[3] In contrast, hydrothermal or solvothermal conditions (heating in a sealed vessel) provide the necessary energy to overcome kinetic barriers, favoring the formation of more thermodynamically stable, and often more complex, extended frameworks.[8][9]

Experimental Workflow for Complex Synthesis

The general workflow for synthesizing a metal complex with 4-formylpyridine-2-carboxylic acid hydrochloride is outlined below.

G cluster_prep Reactant Preparation cluster_reaction Reaction & Assembly cluster_product Product Isolation Ligand Dissolve Ligand (4-formylpyridine-2-carboxylic acid HCl) in Solvent A Mix Combine Solutions (Optional: Add Base, Stir) Ligand->Mix Metal Dissolve Metal Salt (e.g., Zn(OAc)₂) in Solvent B Metal->Mix RT Room Temp. Slow Evaporation Mix->RT For Discrete Molecules HT Hydrothermal/Solvothermal (Heat in Autoclave) Mix->HT For Extended Frameworks Crystals1 Discrete Molecular Complex RT->Crystals1 Crystals2 Coordination Polymer / MOF HT->Crystals2 Isolate Filter, Wash, Dry Crystals1->Isolate Crystals2->Isolate

Caption: General workflow for synthesizing coordination complexes.

Protocol 1: Room-Temperature Self-Assembly of a Discrete Metal Complex

This protocol is designed to produce single crystals of a discrete coordination compound suitable for structural analysis.

Objective: To synthesize a Zinc(II) complex with 4-formylpyridine-2-carboxylate.

Materials:

  • 4-formylpyridine-2-carboxylic acid hydrochloride

  • Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

  • Ethanol

  • Deionized Water

  • Small vials or beakers, magnetic stirrer

Procedure:

  • Ligand Solution: In a 20 mL vial, dissolve 0.1 mmol of 4-formylpyridine-2-carboxylic acid hydrochloride in a solvent mixture of 5 mL of deionized water and 5 mL of ethanol. Stir until fully dissolved. The hydrochloride salt aids solubility in the aqueous mixture.

  • Metal Solution: In a separate 20 mL vial, dissolve 0.05 mmol of Zn(OAc)₂·2H₂O in 5 mL of deionized water. The acetate salt is chosen as it can act as a proton acceptor for the carboxylic acid. A 2:1 ligand-to-metal ratio is a common starting point.

  • Reaction: Slowly add the metal solution to the ligand solution while stirring. A slight cloudiness may appear, which should redissolve upon stirring.

  • Crystallization: Cover the vial with a cap containing a few pinholes. Leave the solution undisturbed in a vibration-free location at room temperature. Slow evaporation of the solvent over several days to weeks should yield colorless, X-ray quality crystals.

  • Isolation: Carefully decant the mother liquor. Wash the crystals with a small amount of cold water, followed by a small amount of ethanol to aid drying. Air-dry the crystals.

Protocol 2: Hydrothermal Synthesis of a Coordination Polymer

This protocol uses elevated temperature and pressure to facilitate the formation of a robust, extended network.

Objective: To synthesize a Copper(II)-based coordination polymer.

Materials:

  • 4-formylpyridine-2-carboxylic acid hydrochloride

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • 20 mL Teflon-lined stainless steel autoclave

Procedure:

  • Reactant Loading: Place 0.1 mmol of 4-formylpyridine-2-carboxylic acid hydrochloride, 0.1 mmol of Cu(NO₃)₂·3H₂O, and 10 mL of DMF into the Teflon liner of the autoclave. A 1:1 molar ratio is often used for framework synthesis.

  • Sealing: Seal the autoclave tightly and place it in a programmable laboratory oven.

  • Heating Program: Heat the oven to 120°C over 2 hours. Hold the temperature at 120°C for 48 hours.

  • Cooling: Program the oven to cool down slowly to room temperature over 24 hours. Slow cooling is critical for the formation of well-defined crystals rather than an amorphous powder.

  • Isolation and Washing: Open the autoclave carefully in a fume hood. Collect the resulting crystalline product (often blue or green for Cu(II)) by vacuum filtration.

  • Solvent Exchange: Wash the product thoroughly with fresh DMF to remove any unreacted starting materials. It is often beneficial to soak the product in a solvent like ethanol or acetone for 24 hours to exchange the high-boiling DMF from the pores of the material.

  • Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60°C) overnight.

Characterization of the Synthesized Complexes

A multi-technique approach is essential to fully characterize the structure and properties of the newly synthesized materials.

Technique Information Obtained Causality & Insights
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic arrangement, bond lengths/angles, coordination geometry, network topology.[3][10]This is the gold standard for unambiguously determining the molecular structure. It confirms how the ligand binds to the metal and how individual units pack or link together.
Powder X-ray Diffraction (PXRD) Phase purity of the bulk sample, comparison with simulated pattern from SC-XRD.Confirms that the crystalline product isolated in bulk is the same as the single crystal selected for analysis, ensuring the sample is not a mixture.
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirmation of carboxylate coordination and presence of the formyl group.The C=O stretch of the free carboxylic acid (around 1700-1730 cm⁻¹) disappears and is replaced by asymmetric and symmetric stretches of the coordinated carboxylate (typically ~1610-1550 cm⁻¹ and ~1400 cm⁻¹).[3] The C=O stretch of the aldehyde (~1690-1710 cm⁻¹) should remain, confirming its non-coordination.
¹H and ¹³C NMR Spectroscopy Ligand structure confirmation and analysis of diamagnetic complexes in solution.[11][12]Protons on the pyridine ring will shift upon coordination to a metal. This is useful for studying the behavior of discrete complexes in solution but not for insoluble polymers.
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperature, presence of solvent molecules.[13]TGA reveals the temperature at which the complex decomposes and can quantify the amount of coordinated or guest solvent molecules by showing mass loss at lower temperatures.
UV-Visible Spectroscopy Electronic transitions (d-d transitions, ligand-to-metal charge transfer).[3]Provides information on the electronic structure of the metal center and the complex as a whole.

Applications: Leveraging the Unique Functionality

The presence of both a robust coordination motif and a reactive aldehyde group makes complexes derived from this ligand highly versatile.

Post-Synthetic Modification (PSM)

The most powerful application of the 4-formyl group is its ability to serve as a reactive site for modifying a material after its initial synthesis. This allows for the precise installation of chemical functionality within a pre-constructed framework. The most common reaction is Schiff base condensation with primary amines to form imines.

G MOF [Metal]---(Ligand-CHO) Initial Framework with Aldehyde Group Modified_MOF [Metal]---(Ligand-CH=N-R) Functionally Modified Framework MOF->Modified_MOF Schiff Base Condensation (Imine Formation) Amine Primary Amine (R-NH₂) Amine->Modified_MOF

Caption: Post-Synthetic Modification via Schiff base chemistry.

This strategy can be used to:

  • Tune Pore Environments: Introduce acidic, basic, or chiral groups to alter the surface chemistry of a MOF.

  • Anchor Catalysts: Covalently attach catalytic species within the pores of a framework.

  • Develop Sensors: Incorporate signaling molecules that respond to specific analytes.

Catalysis

Metal-pyridine complexes are well-established catalysts for a variety of organic transformations.[1][2][12] The electron-withdrawing nature of the formyl and carboxyl groups can influence the Lewis acidity of the coordinated metal center, potentially enhancing its catalytic activity. These complexes could be explored as catalysts for reactions such as:

  • Suzuki-Miyaura and Heck cross-coupling reactions.[12]

  • Oxidation of alcohols.

  • Reduction of nitro compounds.[11]

Drug Development and Biological Activity

Pyridine carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[14] Coordination to a metal ion can significantly alter the biological activity of a ligand.[3] Complexes of this ligand could be investigated for:

  • Anticancer Activity: Many metal complexes exhibit cytotoxicity against cancer cell lines.[3]

  • Antimicrobial Properties: The coordinated metal can enhance the antimicrobial effect of the organic ligand.

  • Bioconjugation: The formyl group provides a reactive handle to attach the metal complex to biomolecules like proteins or antibodies for targeted drug delivery.

Conclusion and Future Outlook

4-formylpyridine-2-carboxylic acid hydrochloride is more than just another pyridine-based ligand; it is a multifunctional building block that enables sophisticated chemical design. Its ability to form robust coordination structures, combined with the latent reactivity of the formyl group for post-synthetic modification, provides a powerful platform for creating advanced materials. Future research will undoubtedly focus on expanding the library of metal complexes derived from this ligand, exploring novel and creative post-synthetic modification strategies, and rigorously testing these materials in targeted applications ranging from heterogeneous catalysis to targeted therapeutics. The principles and protocols outlined in this guide provide a solid foundation for scientists to explore the rich and rewarding chemistry of this versatile molecule.

References

  • Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (2023). Journal of Chemical-Material Sciences, 3(1562).
  • Pyridine: A Useful Ligand in Transition Metal Complexes. (2018). IntechOpen. Available at: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry, ACS Publications. Available at: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). PMC. Available at: [Link]

  • A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine. (n.d.). Dalton Transactions, RSC Publishing. Available at: [Link]

  • Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. (n.d.). Dalton Transactions, RSC Publishing. Available at: [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013). PMC. Available at: [Link]

  • Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. (2026). ResearchGate. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. Available at: [Link]

  • Seven novel coordination polymers constructed by rigid 4-(4-carboxyphenyl)-terpyridine ligands: synthesis, structural diversity, luminescence and magnetic properties. (2014). PubMed. Available at: [Link]

  • 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. (2024). Preprints.org. Available at: [Link]

  • Zinc(II) and Copper(II) Complexes of 4-Styrylpyridine and 1-Adamantanecarboxylic Acid: Syntheses, Crystal Structures, and Photopolymerization. (2023). MDPI. Available at: [Link]

  • Pyridine-2,4-dicarboxylate: a versatile building block for the preparation of functional coordination polymers. (2010). PubMed. Available at: [Link]

  • Synthesis and crystal structures of metal complexes of 4-chloro-and 2,4 dichlorophenoxyacetic acid. (2026). Eurasian Journal of Physics and Chemistry. Available at: [Link]

  • Coordination polymer based on Cu(II), Co(II) and 4,4'-bipyridine-2,6,2',6'-tetracarboxylate: synthesis, structure and adsorption properties. (2009). PubMed. Available at: [Link]

  • Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. (n.d.). PMC. Available at: [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018). IntechOpen. Available at: [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2025). MDPI. Available at: [Link]

  • A New Cu(II) Metal Complex Template with 4–Tert–Butyl- Pyridinium Organic Cation: Synthesis, Structure, Hirshfeld Surface, C. (2022). Semantic Scholar. Available at: [Link]

  • Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system. (2014). PubMed. Available at: [Link]

  • Pyridine coordination chemistry for molecular assemblies on surfaces. (2014). PubMed. Available at: [Link]

  • New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. (n.d.). Dalton Transactions, RSC Publishing. Available at: [Link]

  • Pyridine-2-carbaldehyde. (n.d.). Wikipedia. Available at: [Link]

Sources

Application

Application Note: Chemoselective Condensation Strategies for 4-Formylpyridine-2-Carboxylic Acid Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Orthogonal functionalization, mechanistic causality, and self-validating experimental protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Orthogonal functionalization, mechanistic causality, and self-validating experimental protocols.

Executive Summary

4-Formylpyridine-2-carboxylic acid hydrochloride (4-FPA·HCl) is a highly versatile, bifunctional building block utilized in the synthesis of coordination ligands, pharmaceuticals, and bioconjugates. The molecule presents a unique synthetic challenge and opportunity: it contains both an highly electrophilic formyl group at the C4 position and a carboxylic acid at the C2 position, stabilized as a hydrochloride salt. This guide details field-proven, chemoselective protocols for orthogonal condensation, ensuring high yields and preventing unwanted polymerization.

Mechanistic Insights & Causality (E-E-A-T)

To achieve orthogonal functionalization, one must exploit the differential kinetics and activation requirements of the two functional groups.

  • The Hydrochloride Salt Factor : 4-FPA is supplied as an HCl salt to prevent auto-condensation and stabilize the pyridine ring. In any nucleophilic condensation, the stoichiometric addition of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) is mandatory to liberate the free carboxylate and pyridine nitrogen. Failure to neutralize the salt will protonate the incoming amine nucleophile, completely halting the reaction.

  • Chemoselectivity in Amide Coupling (Carboxylate Condensation) : The formyl group is highly electrophilic due to the electron-withdrawing nature of the pyridine ring. However, under standard peptide coupling conditions utilizing uronium salts like HATU, the carboxylic acid is rapidly converted into a highly reactive OAt ester (1)[1]. If a secondary amine or a sterically hindered aniline is used, the irreversible amide bond formation outcompetes reversible Schiff base formation, leaving the aldehyde intact for downstream functionalization (2)[2].

  • Chemoselectivity in Reductive Amination (Aldehyde Condensation) : Primary aliphatic amines will rapidly condense with the C4-aldehyde to form an imine (Schiff base). Because the carboxylic acid remains unactivated in the absence of coupling reagents, no amide bond forms. The imine is subsequently reduced in situ using mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces imines over aldehydes and unactivated carboxylates (3)[3].

Workflow & Signaling Diagram

G Start 4-FPA·HCl (Bifunctional Precursor) Neutralize Add DIPEA (Neutralize HCl) Start->Neutralize Split Pathway Selection Neutralize->Split PathA Path A: Amide Coupling (C2-Carboxylate Activation) Split->PathA Coupling Reagents PathB Path B: Reductive Amination (C4-Aldehyde Condensation) Split->PathB Reducing Agents ReagentsA HATU, DIPEA, Sec-Amine Solvent: DMF, 0°C to RT PathA->ReagentsA ReagentsB Primary Amine, NaBH(OAc)3 Solvent: DCE, RT PathB->ReagentsB ProductA 4-Formylpyridine-2-carboxamide (Aldehyde Intact) ReagentsA->ProductA ProductB 4-(Alkylaminomethyl)picolinic acid (Carboxylate Intact) ReagentsB->ProductB

Caption: Divergent chemoselective condensation pathways for 4-FPA·HCl.

Protocol A: Chemoselective Amide Coupling (Carboxylate Condensation)

Objective : Synthesize a 4-formylpyridine-2-carboxamide derivative while strictly preserving the C4-aldehyde for subsequent reactions.

Reagents :

  • 4-FPA·HCl (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Secondary Amine or Aniline (1.1 eq)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology :

  • Neutralization & Activation : Suspend 4-FPA·HCl (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C under an inert argon atmosphere. Add DIPEA (3.0 mmol) dropwise.

    • Causality: 1.0 eq of DIPEA strictly neutralizes the HCl salt; the remaining 2.0 eq act as a proton sink to drive the coupling reaction forward.

  • Coupling Agent Addition : Add HATU (1.2 mmol) in one portion. Stir at 0 °C for 10 minutes.

    • Validation Checkpoint 1: The turbid suspension will clarify into a yellow/orange solution within 10 minutes, visually confirming the formation of the highly reactive OAt active ester.

  • Amine Addition : Slowly add the target secondary amine (1.1 mmol).

    • Causality: Secondary amines cannot form stable imines, ensuring 100% chemoselectivity toward the activated carboxylate.

  • Reaction Progression : Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Validation Checkpoint 2: Monitor via TLC (e.g., 50% EtOAc/Hexane). Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). A positive orange/red spot confirms the aldehyde remains unreacted. In ¹H-NMR, the aldehyde proton must remain distinctly visible at ~10.1 ppm.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Reductive Amination (Aldehyde Condensation)

Objective : Condense a primary amine with the C4-aldehyde to form an imine, followed by in situ reduction, leaving the C2-carboxylic acid completely intact.

Reagents :

  • 4-FPA·HCl (1.0 eq)

  • Primary Amine (1.1 eq)

  • DIPEA (1.0 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • 1,2-Dichloroethane (DCE) (0.1 M concentration)

Step-by-Step Methodology :

  • Imine Formation : Suspend 4-FPA·HCl (1.0 mmol) in DCE (10 mL). Add DIPEA (1.0 mmol) to neutralize the HCl salt, followed immediately by the primary amine (1.1 mmol).

    • Causality: DCE is chosen over protic solvents like methanol to drive the equilibrium toward the imine by minimizing water solvation.

  • Equilibration : Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Take a 10 µL aliquot for LC-MS. The mass of the intermediate Schiff base should be the dominant peak. In ¹H-NMR, the aldehyde peak at ~10.1 ppm should disappear, replaced by an imine C-H peak at ~8.5 ppm.

  • Reduction : Cool the reaction vessel to 0 °C and add NaBH(OAc)₃ (1.5 mmol) portion-wise.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that effectively reduces iminium ions but will not reduce the unactivated carboxylic acid or the pyridine ring.

  • Completion : Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup : Quench carefully with saturated aqueous NaHCO₃. Adjust the pH to ~4-5 using 1M HCl to ensure the carboxylic acid is protonated for extraction, or purify directly via reverse-phase HPLC if the resulting zwitterionic amino acid is highly polar.

    • Validation Checkpoint 2: Final ¹H-NMR will show a new methylene singlet/doublet at ~4.0 ppm, confirming the reduction of the imine to a secondary amine.

Data Presentation: Comparative Reaction Conditions

The following table summarizes the quantitative parameters and validation markers for orthogonal condensations of 4-FPA·HCl.

ParameterProtocol A (Amide Coupling)Protocol B (Reductive Amination)
Target Functional Group C2-Carboxylic AcidC4-Aldehyde
Amine Type Secondary Amine / AnilinePrimary Aliphatic Amine
Coupling/Reducing Agent HATU (1.2 eq)NaBH(OAc)₃ (1.5 eq)
Base Requirement DIPEA (3.0 eq)DIPEA (1.0 eq, strictly for HCl)
Optimal Solvent Anhydrous DMF1,2-Dichloroethane (DCE)
Typical Yield 75% – 90%65% – 85%
Chemoselectivity >95% (Aldehyde preserved)>95% (Carboxylate preserved)
Key ¹H-NMR Marker Aldehyde peak intact (~10.1 ppm)New methylene peak (~4.0 ppm)
References
  • BenchChem Application Notes. 4-Formylbenzoate as a Versatile Building Block in Organic Synthesis. 2

  • ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. 1

  • National Center for Biotechnology Information (PMC). Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. 3

Sources

Method

Application Notes and Protocols: The Emerging Potential of 4-Formylpyridine-2-carboxylic Acid Hydrochloride Derivatives in Catalysis

Introduction: A Versatile Scaffold for Catalytic Innovation Pyridine carboxylic acids and their derivatives are foundational scaffolds in the field of catalysis, prized for their ability to act as organocatalysts or as v...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Catalytic Innovation

Pyridine carboxylic acids and their derivatives are foundational scaffolds in the field of catalysis, prized for their ability to act as organocatalysts or as versatile ligands for transition metals.[1][2] Compounds like Pyridine-2,6-dicarboxylic acid (PDA) and Pyridine-2-carboxylic acid (P2CA) have demonstrated significant efficacy in a range of chemical transformations, from oxidation reactions to the synthesis of complex heterocyclic systems.[3][4][5][6]

This guide focuses on a promising, yet less explored, member of this family: 4-formylpyridine-2-carboxylic acid hydrochloride . This molecule uniquely combines three key functional groups on a single pyridine ring:

  • A pyridine nitrogen , which can act as a Lewis base or a metal coordination site.

  • A carboxylic acid at the 2-position, capable of acting as a Brønsted acid, a proton shuttle, or a chelating group.[5]

  • A formyl group at the 4-position, which provides a reactive handle for catalyst immobilization, derivatization, or for influencing the electronic properties of the pyridine ring.

The hydrochloride salt form ensures stability and enhances solubility in polar solvent systems. While direct catalytic applications of this specific molecule are emerging, its structural similarity to well-established catalysts allows for the rational design of novel applications. This document provides detailed protocols and mechanistic insights into its potential uses, extrapolated from the proven performance of its close analogs.

Application 1: Bifunctional Organocatalysis in Hydrophosphonylation

The combination of a Brønsted acid (carboxylic acid) and a Lewis base (pyridine nitrogen) within the same molecule makes 4-formylpyridine-2-carboxylic acid a prime candidate for bifunctional organocatalysis. This is analogous to the demonstrated activity of Pyridine-2,6-dicarboxylic acid (PDA) in the hydrophosphonylation of aldehydes.[4] The catalyst is proposed to activate the aldehyde via protonation of the carbonyl oxygen, while the pyridine nitrogen may play a role in deprotonating the phosphite.

Proposed Catalytic Cycle

bifunctional_catalysis Catalyst 4-Formylpyridine- 2-carboxylic Acid (Cat-H) Activated_Complex Activated Carbonyl [R-CH=O-H]+ Catalyst->Activated_Complex Protonation Aldehyde Aldehyde (R-CHO) Aldehyde->Activated_Complex Phosphite Trimethyl Phosphite (P(OMe)3) Intermediate Intermediate Complex Phosphite->Intermediate Activated_Complex->Intermediate Nucleophilic Attack Product α-Hydroxy Phosphonate Intermediate->Product Proton Transfer & Catalyst Regen. Product->Catalyst Cat-H Regenerated workflow_oxidation start Start: Prepare Reagents mix Combine Pd(OAc)₂ and Ligand in AcOH/Ac₂O start->mix heat Heat to form [Pd(II)-Ligand] Complex mix->heat add_sub Add 8-Methylquinoline Substrate heat->add_sub react Heat under O₂ atmosphere (1 atm, balloon) add_sub->react monitor Monitor by GC-MS react->monitor monitor->react Incomplete workup Quench, Extract, and Purify monitor->workup Complete end End: Characterize Product workup->end

Sources

Application

Application Notes and Protocols: Synthesis of Bioactive Heterocycles from 4-Formylpyridine-2-Carboxylic Acid Hydrochloride

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic strategies for creating novel, bioactive heterocyclic compounds using...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic strategies for creating novel, bioactive heterocyclic compounds using 4-formylpyridine-2-carboxylic acid hydrochloride as a versatile starting material. This readily available building block possesses three distinct points of reactivity—an aldehyde, a carboxylic acid, and a pyridine nitrogen—making it an exceptional scaffold for constructing diverse and complex molecular architectures. This document details several field-proven synthetic methodologies, including multicomponent reactions and condensation-cyclization cascades, complete with step-by-step protocols, mechanistic insights, and expected outcomes. The aim is to empower scientists to leverage this unique precursor for the efficient discovery of new therapeutic agents.

Introduction: The Strategic Value of 4-Formylpyridine-2-Carboxylic Acid Hydrochloride

The quest for novel therapeutic agents is heavily reliant on the synthesis of heterocyclic compounds, which form the structural core of over 90% of new medicines.[1] These scaffolds are prevalent in nature and are prized for their ability to engage with a wide array of biological targets.[1][2][3] Pyridine-containing molecules, in particular, are a cornerstone of medicinal chemistry, serving as privileged structures in numerous approved drugs due to their hydrogen bonding capabilities and metabolic stability.[4]

4-Formylpyridine-2-carboxylic acid hydrochloride emerges as a uniquely powerful building block by combining three key reactive centers in one compact molecule:

  • The Aldehyde Group: An electrophilic center ideal for imine formation and participation in a host of carbon-carbon bond-forming reactions, especially multicomponent reactions (MCRs).

  • The Carboxylic Acid Group: A versatile handle for forming amides and esters, or for participating in decarboxylative couplings and directing cyclization events.

  • The Pyridine Ring: A nitrogenous aromatic system that not only imparts drug-like properties but can also influence the reactivity of the adjacent functional groups and serve as a key pharmacophoric element.

This guide moves beyond simple reaction lists to explain the causality behind the protocols, enabling researchers to adapt and innovate upon these foundations.

Core Synthetic Strategy I: Multicomponent Reactions (MCRs) for Rapid Assembly

MCRs are one-pot processes where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials.[5] This approach is lauded for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making it a cornerstone of modern drug discovery.[6][7] The aldehyde functionality of 4-formylpyridine-2-carboxylic acid is an excellent electrophilic partner for such transformations.

Principle: The Biginelli Reaction for Pyridopyrimidine Synthesis

The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-dicarbonyl compound, and a urea (or thiourea) to produce dihydropyrimidinones. These structures are of significant interest due to their wide range of biological activities, including anticancer and anti-inflammatory properties.[8] By employing our starting material, we can directly synthesize fused pyridopyrimidine systems.[9]

Workflow: Biginelli-type Synthesis of a Dihydropyridopyrimidine

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification & Analysis A Combine: 1. 4-Formylpyridine-2-carboxylic acid HCl 2. Ethyl Acetoacetate 3. Urea 4. Ethanol (Solvent) B Add Acid Catalyst (e.g., conc. HCl) A->B In flask C Reflux Mixture (e.g., 80°C for 4-6 hours) B->C D Cool to Room Temp. C->D E Pour into Ice Water D->E F Collect Precipitate via Vacuum Filtration E->F G Recrystallize from Ethanol F->G H Characterize Product: - ¹H NMR, ¹³C NMR - Mass Spectrometry - Melting Point G->H

Caption: Workflow for the MCR synthesis of a pyridopyrimidine.

Protocol 1: Synthesis of 4-(2-Carboxypyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Materials:

  • 4-Formylpyridine-2-carboxylic acid hydrochloride

  • Ethyl acetoacetate

  • Urea

  • Ethanol (Absolute)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-formylpyridine-2-carboxylic acid hydrochloride (1.89 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).

  • Add 30 mL of absolute ethanol to the flask and stir to create a suspension.

  • Add 3-4 drops of concentrated HCl as a catalyst. The rationale for acid catalysis is to activate the aldehyde carbonyl for nucleophilic attack and to facilitate the subsequent dehydration steps.

  • Heat the mixture to reflux (approx. 80°C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into 100 mL of ice-cold water while stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Purify the crude product by recrystallization from hot ethanol to yield the title compound as a crystalline solid.

Data Summary:

ReagentM.W.Amount (mmol)Role
4-Formylpyridine-2-carboxylic acid HCl189.5910Aldehyde Component
Ethyl Acetoacetate130.1410β-Dicarbonyl Component
Urea60.0612Urea Component
Expected Product 349.33 Yield: 75-85% Dihydropyridopyrimidine

Core Synthetic Strategy II: Condensation-Cyclization Cascades

This powerful two-step strategy involves an initial intermolecular condensation to create a highly reactive intermediate, which then undergoes a subsequent intramolecular cyclization to form the final heterocyclic ring system. This approach offers excellent control over the final structure.

Principle: Knoevenagel Condensation followed by Thorpe-Ziegler Cyclization

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (e.g., malononitrile) catalyzed by a weak base. The resulting vinyl-dinitrile product is a versatile intermediate. When reacted with a dinucleophile like guanidine, it can undergo a cyclization to form highly functionalized pyridopyrimidine cores, which are known EGFR inhibitors and anticancer agents.[10]

Protocol 2: Synthesis of 2,4-Diamino-5-(2-carboxypyridin-4-yl)pyrimidine-6-carbonitrile

This protocol proceeds in two distinct stages, which can be performed sequentially in one pot or with isolation of the intermediate.

Stage A: Knoevenagel Condensation

  • Dissolve 4-formylpyridine-2-carboxylic acid hydrochloride (1.89 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 25 mL of isopropanol in a 100 mL flask.

  • Add piperidine (0.1 mL) as a catalyst. The base deprotonates the malononitrile, creating a potent nucleophile that attacks the aldehyde.

  • Stir the mixture at room temperature for 2 hours. The formation of the intermediate, 2-((2-carboxypyridin-4-yl)methylene)malononitrile, can be observed as a color change or by TLC analysis.

Stage B: Cyclocondensation

  • To the mixture from Stage A, add guanidine hydrochloride (1.05 g, 11 mmol) followed by sodium ethoxide (0.75 g, 11 mmol) in 10 mL of ethanol. The strong base deprotonates the guanidine, which then acts as the dinucleophile for the cyclization reaction.

  • Heat the reaction mixture to reflux for 8 hours.

  • Cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Reduce the solvent volume under reduced pressure. The resulting solid is collected by filtration.

  • Wash the crude product with diethyl ether to remove impurities and dry under vacuum.

Logical Flow: Condensation to Fused Heterocycle

Start 4-Formylpyridine- 2-carboxylic acid HCl Intermediate Knoevenagel Adduct (Vinyl-dinitrile) Start->Intermediate Condensation ActiveMethylene Malononitrile ActiveMethylene->Intermediate Base1 Piperidine (cat.) Base1->Intermediate Product Fused Pyridopyrimidine (Bioactive Core) Intermediate->Product Cyclization Dinucleophile Guanidine Dinucleophile->Product Base2 Sodium Ethoxide Base2->Product

Caption: Synthesis of a pyridopyrimidine via a condensation-cyclization pathway.

Biological Significance and Outlook

The heterocyclic scaffolds synthesized through these methods are of high interest in drug discovery. Pyridopyrimidines, for example, are a well-established class of compounds with a broad range of therapeutic applications.[9] They are known to act as:

Heterocyclic ClassPotential Biological ActivitiesKey Targets
Dihydropyridopyrimidines Anticancer, Anti-inflammatory, AntiviralKinases, Dihydropyrimidinase
Aminopyridopyrimidines Anticancer, Antimicrobial[10]EGFR, DHFR, Tubulin
Fused Pyridones Cardiotonic, Antibacterial[11]Ion Channels, Bacterial Enzymes

The strategic use of 4-formylpyridine-2-carboxylic acid hydrochloride allows for the direct installation of a pyridine moiety, a feature often associated with enhanced binding affinity and favorable pharmacokinetic profiles.[12] The carboxylic acid group provides an additional vector for modification, allowing for the attachment of solubilizing groups or linkers for further conjugation.

Conclusion

4-Formylpyridine-2-carboxylic acid hydrochloride is a cost-effective and exceptionally versatile starting material for the synthesis of complex, bioactive heterocycles. The methodologies presented herein—multicomponent reactions and condensation-cyclization cascades—provide reliable and efficient pathways to generate libraries of novel compounds for screening and lead optimization. By understanding the underlying chemical principles, researchers can harness the full potential of this unique building block to accelerate the discovery of next-generation therapeutics.

References

  • Vertex AI Search. (2024).
  • Banerjee, A. (2023). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD, 1-10.
  • Ibrahim, H. S., et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 116, 105318. Available at: [Link]

  • Al-Mulla, A. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 9(13), 141-147.
  • MCRs for Bioactive 2-pyridone Synthesis. (n.d.). Multicomponent reactions for the synthesis of 2-pyridone-containing heterocycles.
  • Singh, L. P., et al. (2018). Synthesis of bioactive heterocycles using reusable heterogeneous catalyst HClO4–SiO2 under solvent-free conditions.
  • de la Torre, J. G., et al. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Available at: [Link]

  • Narasimhamurthy, K. H., et al. (2022). Anticancer Functions of Pyridine Heterocycles. IntechOpen. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions.
  • Al-Nahrain Journal of Science. (2024). Heterocyclic Compounds: A Study of its Biological Activity.
  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • Frontiers. (n.d.). Emerging Heterocycles as Bioactive Compounds.
  • Pyridopyrimidines In Medicinal Chemistry. (2025). A Comprehensive Review of Their Therapeutic Significance.
  • PrepChem.com. (n.d.). Synthesis of pyridine-4-carboxylic acid.
  • Scribd. (n.d.). Multicomponent Reactions Overview.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Multicomponent Reactions.
  • Khalafy, J., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. PMC. Available at: [Link]

  • Stoltz, B. M. (n.d.). Multicomponent Reactions in Total Synthesis. Caltech.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Sotor, P., et al. (2020). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. PMC. Available at: [Link]

  • ChemRxiv. (n.d.).
  • Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • OrgoSolver. (n.d.).

Sources

Method

Application Note: 4-Formylpyridine-2-Carboxylic Acid Hydrochloride as a Bifunctional Scaffold in Drug Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Focus: Orthogonal functionalization, metalloenzyme targeting, and self-validating synthetic protocols. Introduction & C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Focus: Orthogonal functionalization, metalloenzyme targeting, and self-validating synthetic protocols.

Introduction & Chemical Rationale

In modern medicinal chemistry, the rapid generation of structurally diverse libraries relies heavily on versatile, bifunctional building blocks. 4-Formylpyridine-2-carboxylic acid hydrochloride (CAS: 2408966-52-7) has emerged as a highly privileged scaffold [1]. It combines two orthogonal reactive handles—a highly electrophilic C4-aldehyde and a C2-carboxylic acid—anchored to a pyridine ring.

Beyond its utility as a synthetic hub, the picolinic acid (pyridine-2-carboxylic acid) core is a recognized pharmacophore. It acts as a potent bidentate chelator for transition metals (e.g., Zn²⁺, Fe²⁺), making it a critical motif for targeting metalloenzymes such as Peptide Deformylase (PDF) in antibacterial research [3] and α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) in the kynurenine pathway for neurodegenerative diseases [2, 4].

Physicochemical Profiling

Understanding the baseline metrics of this scaffold is essential for predicting the pharmacokinetic trajectory of downstream drug candidates.

Table 1: Physicochemical Properties & Rule-of-5 Metrics

PropertyValueMedicinal Chemistry Implication
Molecular Weight (HCl salt) 187.58 g/mol Low MW allows for the addition of large functional groups without violating Lipinski's Rule of 5.
Hydrogen Bond Donors (HBD) 1 (COOH)Readily converted to 0 or 1 upon amide coupling, maintaining good membrane permeability.
Hydrogen Bond Acceptors (HBA) 4 (N, O, O, O)Provides excellent aqueous solubility; pyridine nitrogen acts as a key interaction point for kinase/metalloenzyme hinges.
Topological Polar Surface Area 60.4 ŲIdeal starting TPSA. Final bifunctionalized molecules typically land in the 90–120 Ų sweet spot for oral bioavailability.
LogP (Predicted) ~0.2Highly hydrophilic. Requires lipophilic amines during functionalization to achieve optimal target partitioning.

Strategic Functionalization: The Orthogonal Advantage

The primary challenge when working with 4-formylpyridine-2-carboxylic acid is managing the competing reactivity of the aldehyde and the carboxylic acid. Activating the carboxylic acid in the presence of an unprotected aldehyde and a primary amine will result in a complex mixture of amides, Schiff bases, and oligomers.

To achieve high-yielding, chemoselective functionalization, researchers must employ a strategic sequence. As illustrated in the workflow below, Pathway A (Reductive Amination first) is generally preferred because the carboxylic acid remains inert under mild reductive amination conditions. Pathway B is reserved for cases where the first amine is highly nucleophilic and prone to side reactions with the aldehyde.

Workflow cluster_A Pathway A: Reductive Amination First cluster_B Pathway B: Amide Coupling First Start 4-Formylpyridine-2-carboxylic acid HCl (Starting Scaffold) RedAm Reductive Amination Amine 1, NaBH(OAc)3, DCE Start->RedAm Preferred for stable amines ProtectAld Acetal Protection (Ethylene Glycol, pTSA) Start->ProtectAld Required if Amine 1 reacts with aldehyde Int1 Intermediate: Secondary Amine RedAm->Int1 Protect Boc Protection (Boc2O, TEA) Int1->Protect Amide1 Amide Coupling HATU, DIPEA, Amine 2 Protect->Amide1 Final Bifunctionalized Drug Candidate Amide1->Final Deprotect Boc Amide2 Amide Coupling HATU, DIPEA, Amine 1 ProtectAld->Amide2 Deprotect Acetal Deprotection (HCl, H2O) Amide2->Deprotect RedAm2 Reductive Amination Amine 2, NaBH(OAc)3 Deprotect->RedAm2 RedAm2->Final

Caption: Orthogonal functionalization pathways for 4-formylpyridine-2-carboxylic acid.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They include the mechanistic causality behind reagent selection and built-in quality control checkpoints to ensure reaction success before proceeding to the next step.

Protocol A: Chemoselective Reductive Amination (C4-Position)

Objective: Install an amine at the C4 position while leaving the C2-carboxylic acid intact.

Reagents & Causality:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄. Causality: NaBH₄ is too aggressive and will rapidly reduce the aldehyde to a primary alcohol. NaBH(OAc)₃ is mild and specifically reduces the protonated iminium ion intermediate without touching the unreacted aldehyde.

  • Base (DIPEA): The starting material is an HCl salt. Causality: 1.0 equivalent of N,N-Diisopropylethylamine (DIPEA) is required to neutralize the HCl salt and liberate the free amine nucleophile.

  • Acid Catalyst (AcOH): Causality: 1.5 equivalents of glacial acetic acid are added to lower the pH to ~4.5, which accelerates imine formation and activates the iminium species for reduction.

Step-by-Step Procedure:

  • Suspend 4-formylpyridine-2-carboxylic acid hydrochloride (1.0 eq, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL) under N₂.

  • Add DIPEA (1.0 eq) and stir for 5 minutes.

  • Add the desired primary amine (1.1 eq) followed by glacial acetic acid (1.5 eq). Stir at room temperature for 1 hour to allow Schiff base formation.

  • Cool the mixture to 0 °C and add NaBH(OAc)₃ (1.5 eq) in portions.

  • Warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Validation & Quality Control (Self-Validation):

  • ¹H NMR (DMSO-d₆): Confirm the disappearance of the sharp aldehyde singlet at ~10.1 ppm. Confirm the appearance of a new singlet/multiplet at ~4.0–4.2 ppm corresponding to the newly formed benzylic (C4-CH₂-N) protons.

  • LC-MS: Look for the mass shift corresponding to [M + Amine - H₂O + H]⁺. The carboxylic acid [M-H]⁻ peak should still be visible in negative ion mode.

Protocol B: Amide Coupling (C2-Position)

Objective: Couple a secondary or primary amine to the C2-carboxylic acid. (Note: If Protocol A was performed first, the secondary amine generated at C4 must be Boc-protected prior to this step).

Reagents & Causality:

  • Coupling Reagent: HATU. Causality: Picolinic acids can form unreactive zwitterions and are notoriously sluggish in standard EDC/HOBt couplings. HATU generates a highly reactive HOAt-active ester that forces the coupling to completion at room temperature, minimizing the risk of thermal decarboxylation.

  • Base: DIPEA (3.0 eq). Causality: An excess of base is required to ensure the carboxylic acid is fully deprotonated and the amine nucleophile is entirely in its free-base form.

Step-by-Step Procedure:

  • Dissolve the C4-functionalized (and protected) picolinic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL).

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Add the target amine (1.2 eq) and stir at room temperature for 4 hours.

  • Dilute with water, extract with EtOAc (3x), wash the organic layer with 5% LiCl (to remove DMF), dry, and evaporate.

Validation & Quality Control (Self-Validation):

  • TLC: The highly polar carboxylic acid starting material (Rf ~ 0.1 in 10% MeOH/DCM) should be completely consumed, replaced by a less polar amide spot (Rf ~ 0.5).

  • LC-MS: Confirm the target mass [M+H]⁺.

  • ¹H NMR: Confirm the presence of the new amide proton (if a primary amine was used) at ~8.0–8.5 ppm and the integration of the newly appended aliphatic/aromatic protons.

Mechanism of Action: Targeting Metalloenzymes

When the 4-formylpyridine-2-carboxylic acid scaffold is utilized in drug design, the C4 position is typically used to attach a linker or a target-binding motif (e.g., in PROTACs), while the C2-picolinic acid core acts as the "warhead" for metalloenzymes [4].

The spatial arrangement of the pyridine nitrogen and the carboxylate oxygen creates a perfect geometric pocket for bidentate chelation of active-site metals, displacing the catalytic water molecule and halting enzyme function.

Mechanism Target Metalloenzyme Active Site (e.g., ACMSD, PDF) Zn Catalytic Metal Ion (Zn2+ / Fe2+) Zn->Target Anchored PyN Pyridine Nitrogen (Electron Donor) PyN->Zn Coordinate Bond COO Carboxylate Oxygen (Electron Donor) COO->Zn Coordinate Bond Scaffold 4-Substituted Picolinic Acid Core Scaffold->PyN Covalent Scaffold->COO Covalent

Caption: Bidentate chelation mechanism of the picolinic acid core binding to a catalytic metal ion.

This chelation strategy has been successfully employed to develop inhibitors for ACMSD, a critical node in the kynurenine pathway. By inhibiting ACMSD, researchers can prevent the degradation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), thereby shunting the pathway toward the neuroprotective synthesis of NAD⁺ [2, 4].

References

  • 4-Formylpyridine-2-carboxylic acid hydrochloride | C7H6ClNO3. National Institutes of Health (NIH) PubChem. [Link]

  • Major Developments in the Design of Inhibitors for the Kynurenine Pathway. Current Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors for Combating Drug-Resistant Gram-Positive and -Negative Bacteria. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan–Kynurenine Pathway. ACS Medicinal Chemistry Letters. [Link]

Application

Application Note: A Comprehensive Protocol for the Synthesis and Characterization of Iminopyridine Complexes Derived from 4-Formylpyridine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, experience-driven guide for the synthesis, purification, and characterization of novel iminopyridine lig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, experience-driven guide for the synthesis, purification, and characterization of novel iminopyridine ligands derived from 4-formylpyridine-2-carboxylic acid and their subsequent metal complexes. Iminopyridine complexes are a cornerstone of modern coordination chemistry, with significant applications in catalysis, materials science, and medicinal chemistry.[1][2] The ligand scaffold proposed herein is of particular interest as it incorporates three distinct potential coordination sites: the pyridine nitrogen, the imine nitrogen, and a carboxylate group. This arrangement offers a versatile tridentate chelation mode, enabling the formation of highly stable and structurally diverse metal complexes. This guide moves beyond a simple recitation of steps to explain the chemical rationale behind the protocol, offering insights into reaction mechanisms, troubleshooting, and comprehensive characterization.

Introduction: The Rationale for a Tridentate Iminopyridine-Carboxylate Ligand

Schiff bases, compounds containing an azomethine or imine group (-C=N-), are formed from the condensation of primary amines with active carbonyl compounds.[3][4] When integrated into a pyridine framework, the resulting iminopyridine structure becomes a privileged ligand in coordination chemistry, capable of forming stable complexes with a wide array of transition metals.[5]

The choice of 4-formylpyridine-2-carboxylic acid as the aldehydic precursor is deliberate. It introduces a carboxylic acid moiety at the 2-position, adjacent to the pyridine nitrogen. Upon deprotonation, this functionality provides a strong anionic oxygen donor, which, in conjunction with the pyridine and newly formed imine nitrogens, creates a robust tridentate "pincer" framework. This N,N,O-donor set is anticipated to confer unique electronic properties and steric constraints on the resulting metal complexes, influencing their reactivity, stability, and potential applications.

Overall Synthesis Workflow

The synthesis is a two-stage process. First, the iminopyridine-carboxylate ligand is prepared via a Schiff base condensation reaction. Second, the isolated ligand is reacted with a suitable metal salt, often in the presence of a non-coordinating base, to yield the final metal complex.

Synthesis_Workflow cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Complexation A 4-Formylpyridine- 2-Carboxylic Acid C Schiff Base Condensation (Solvent, Heat) B Primary Amine (R-NH2) D Iminopyridine-Carboxylic Acid Ligand C->D F Coordination Reaction (Base, Solvent) E Metal Salt (e.g., MCl2) G Final Iminopyridine Metal Complex F->G

Sources

Method

Application Note: Synthesis of Pyridine-Functionalized Macrocyclic Peptidomimetics via Ugi-3CR using 4-Formylpyridine-2-carboxylic Acid Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Detailed Application Note and Protocol Executive Summary Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of co...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Detailed Application Note and Protocol

Executive Summary

Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex, drug-like scaffolds. Among these, the Ugi reaction is highly valued for its atom economy and structural diversity. This application note details the use of 4-formylpyridine-2-carboxylic acid hydrochloride as a bifunctional building block in the Ugi Three-Component Reaction (U-3CR). By exploiting the rigid, meta-substituted geometry of the pyridine ring and the internal Brønsted acidity of the hydrochloride salt, this protocol directs the reaction away from standard linear polymerization or strained intramolecular cyclization, driving it toward the high-yielding synthesis of macrocyclic peptidomimetic dimers via the Ugi-MiBs (Multiple multicomponent macrocyclization including bifunctional building blocks) strategy[1].

Introduction & Mechanistic Rationale

The Power of Bifunctional Aldo-Acids

In a standard Ugi four-component reaction (U-4CR), an amine, an aldehyde, an isocyanide, and a carboxylic acid condense to form a bis-amide. When the aldehyde and carboxylic acid are tethered within the same molecule (an aldo-acid), the reaction can proceed as a three-component reaction (U-3CR). Depending on the spatial relationship between the two functional groups, the intermediate nitrilium ion can be trapped intramolecularly to form fused lactams (e.g., isoindolinones from 2-formylbenzoic acid) [2].

Structural Causality: Why Macrocycles Form

4-formylpyridine-2-carboxylic acid hydrochloride presents a unique geometric constraint. The formyl group (C4) and the carboxylic acid (C2) are situated meta to each other on a rigid, planar aromatic pyridine ring.

  • Steric Strain: Bridging the C2 and C4 positions of a planar pyridine ring with the 3-atom Ugi linkage (-C(=O)-NR-CH-) would require the formation of a highly strained meta-cyclophane (a bicyclo[3.3.1] system with an aromatic base), which is sterically forbidden under standard conditions.

  • Intermolecular Trapping: Because intramolecular Mumm rearrangement is precluded, the reactive nitrilium intermediate is forced to undergo intermolecular trapping. Under controlled pseudo-high dilution conditions, two aldo-acid molecules, two amines, and two isocyanides assemble in a [2+2+2] fashion to form a macrocyclic dimer [3].

The Role of the Hydrochloride Salt

The use of the hydrochloride salt is a deliberate experimental choice. The Ugi reaction requires an acidic microenvironment to catalyze the initial condensation of the amine and aldehyde into an iminium ion. The built-in HCl provides ideal Brønsted acidity, accelerating imine formation without the need for external Lewis or Brønsted acid additives. However, to ensure the carboxylic acid is sufficiently deprotonated to attack the subsequent nitrilium ion, a stoichiometric equivalent of a non-nucleophilic base (e.g., DIPEA) is utilized to buffer the system.

UgiMacrocyclization A 4-Formylpyridine-2-carboxylic Acid HCl C Iminium Ion Intermediate A->C + B (HCl catalyzed) B Primary Amine (R-NH2) E Nitrilium Ion Intermediate C->E + D D Isocyanide (R'-NC) F Steric Strain: Intramolecular Attack Forbidden (meta-pyridine) E->F Rigid aromatic geometry G Intermolecular Carboxylate Attack F->G H Mumm Rearrangement (Dimerization) G->H I Macrocyclic Dimer (Peptidomimetic) H->I

Figure 1: Mechanistic pathway of the Ugi-3CR macrocyclization using 4-formylpyridine-2-carboxylic acid.

Experimental Protocols

Protocol: One-Pot Synthesis of Pyridine-Fused Macrocyclic Peptidomimetics

This protocol utilizes pseudo-high dilution via syringe pump addition to favor macrocyclization over linear oligomerization. 2,2,2-Trifluoroethanol (TFE) is selected as the solvent because its high polarity and strong hydrogen-bonding capabilities stabilize the nitrilium ion intermediate, drastically improving yields [1].

Reagents Required:

  • 4-formylpyridine-2-carboxylic acid hydrochloride (1.0 mmol)

  • Primary amine (e.g., benzylamine) (1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol)

  • 2,2,2-Trifluoroethanol (TFE) (100 mL, anhydrous)

Step-by-Step Methodology:

  • Preparation of the Aldo-Acid Solution: In a 50 mL pear-shaped flask, dissolve 4-formylpyridine-2-carboxylic acid hydrochloride (1.0 mmol) in 20 mL of anhydrous TFE. Add DIPEA (1.0 mmol) to buffer the HCl salt. Stir for 10 minutes at room temperature.

  • Preparation of the Amine/Isocyanide Solution: In a separate 50 mL flask, dissolve the primary amine (1.0 mmol) and the isocyanide (1.0 mmol) in 20 mL of anhydrous TFE.

  • Pseudo-High Dilution Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and add 60 mL of anhydrous TFE. Heat the solvent to 40 °C under a nitrogen atmosphere.

  • Simultaneous Addition: Load the Aldo-Acid solution and the Amine/Isocyanide solution into two separate 20 mL gas-tight syringes. Using a dual-syringe pump, add both solutions simultaneously to the 250 mL flask at a highly controlled rate of 1.5 mL/hour .

  • Reaction Maturation: Once the addition is complete (approx. 13-14 hours), allow the reaction mixture to stir for an additional 12 hours at 40 °C to ensure complete Mumm rearrangement.

  • Workup & Purification: Evaporate the TFE under reduced pressure. Redissolve the crude residue in dichloromethane (DCM) and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Isolation: Purify the crude macrocyclic dimer via flash column chromatography (Silica gel, typically eluting with a gradient of DCM/MeOH 98:2 to 90:10).

Data Presentation & Optimization

The choice of solvent, concentration, and base additive plays a critical role in the success of the Ugi-MiBs macrocyclization. Table 1 summarizes the optimization parameters, demonstrating the causality behind the finalized protocol.

Table 1: Optimization of Ugi-3CR Macrocyclization Conditions

EntrySolventConcentration (M)Base Additive (eq)Addition MethodYield (%)Observation / Causality
1 Methanol0.1NoneBatch22High concentration favors linear oligomers.
2 Methanol0.01NoneSyringe Pump45Dilution improves cyclization, but HCl stalls carboxylate attack.
3 Methanol0.01DIPEA (1.0)Syringe Pump68Buffering HCl frees the carboxylate, improving Mumm rearrangement.
4 TFE 0.01 DIPEA (1.0) Syringe Pump 85 TFE stabilizes the nitrilium ion, maximizing macrocycle yield.
5 TFE/DCM (1:1)0.01DIPEA (1.0)Syringe Pump79Addition of DCM slightly reduces H-bonding stabilization.

Note: Yields represent the isolated yield of the [2+2+2] macrocyclic dimer after column chromatography.

References

  • Synthesis of steroid-biaryl ether hybrid macrocycles with high skeletal and side chain variability by multiple multicomponent macrocyclization including bifunctional building blocks. Wessjohann, L. A., Voigt, B., & Rivera, D. G. The Journal of Organic Chemistry, 2006. URL: [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI Molecules, 2015. URL:[Link]

Application

derivatization of 4-formylpyridine-2-carboxylic acid hydrochloride for biological screening

An In-Depth Guide to the Derivatization of 4-Formylpyridine-2-Carboxylic Acid Hydrochloride for Biological Screening Abstract This application note provides a comprehensive technical guide for researchers, medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Derivatization of 4-Formylpyridine-2-Carboxylic Acid Hydrochloride for Biological Screening

Abstract

This application note provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 4-formylpyridine-2-carboxylic acid hydrochloride. This readily available and versatile chemical scaffold possesses two distinct and reactive functional handles—a formyl group and a carboxylic acid. This unique arrangement makes it an ideal starting point for the construction of diverse small molecule libraries aimed at high-throughput biological screening. We present detailed, field-proven protocols for key chemical transformations including reductive amination, amide coupling, and esterification, explaining the rationale behind procedural choices. Furthermore, we outline the integration of these derivatives into a typical drug discovery workflow, from library synthesis to hit identification, thereby providing a holistic view of its potential in modern medicinal chemistry.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs. These are known as "privileged scaffolds."[1] The pyridine ring is one such scaffold, found in thousands of bioactive compounds and FDA-approved drugs, where it contributes to binding interactions, solubility, and favorable metabolic properties.[2][3][4] 4-Formylpyridine-2-carboxylic acid hydrochloride emerges as a particularly valuable building block because it combines the benefits of the pyridine core with two orthogonal reactive sites.[3][5]

The formyl (aldehyde) group at the 4-position and the carboxylic acid at the 2-position allow for selective and sequential modifications, enabling the rapid generation of a vast chemical space from a single, economical starting material. Pyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties, making this scaffold a fertile ground for discovering novel therapeutic agents.[6][7][8][9]

This guide serves as a practical manual, detailing robust synthetic protocols to exploit the reactivity of this scaffold and outlining how the resulting compound libraries can be effectively utilized in biological screening campaigns to identify and optimize new drug leads.

Foundational Chemistry: Exploiting Dual Reactivity

The synthetic utility of 4-formylpyridine-2-carboxylic acid hydrochloride lies in the distinct reactivity profiles of its two functional groups. A successful derivatization strategy depends on understanding and controlling these reactions.

  • The Formyl Group (C4-Aldehyde): The aldehyde is a potent electrophile, highly susceptible to nucleophilic attack. Its primary utility lies in forming carbon-nitrogen bonds through imine formation, which can then be reduced. This pathway, known as reductive amination , is one of the most effective and widely used methods for synthesizing secondary and tertiary amines.[10][11] The choice of a mild reducing agent is critical to selectively reduce the imine intermediate without affecting the pyridine ring or other sensitive functional groups.[11]

  • The Carboxylic Acid Group (C2-Carboxyl): While less electrophilic than the aldehyde, the carboxylic acid is a versatile handle for creating esters and, most importantly, amides. Direct reaction with an amine or alcohol is generally inefficient due to a competing acid-base reaction.[12] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. This reagent converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine or alcohol to form a stable amide or ester bond, respectively.[13][14] Amide bonds are particularly valuable in drug design for their metabolic stability and ability to participate in hydrogen bonding.[15]

Core Derivatization Protocols & Workflows

The following protocols are designed as robust starting points for library synthesis. Researchers should note that reaction optimization (e.g., solvent, temperature, time) may be necessary for specific substrates. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Reductive Amination of the Formyl Group

This protocol facilitates the coupling of a diverse range of primary and secondary amines to the 4-position of the pyridine scaffold. We utilize sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is highly effective for one-pot reductive aminations.[11]

Objective: To synthesize a library of 4-(aminomethyl)pyridine-2-carboxylic acid derivatives.

Materials:

  • 4-Formylpyridine-2-carboxylic acid hydrochloride

  • A library of diverse primary and secondary amines (e.g., benzylamine, morpholine, piperidine derivatives)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stir bars, nitrogen inlet

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-formylpyridine-2-carboxylic acid hydrochloride (1.0 eq).

  • Suspension: Add anhydrous DCM (approx. 0.1 M concentration). The starting material may not fully dissolve.

  • Amine Addition: Add the desired amine (1.1 eq) to the suspension.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour. This facilitates the formation of the key imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to control any effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_setup Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Workup & Purification start 1. Add Scaffold & DCM amine 2. Add Amine (1.1 eq) start->amine acid 3. Add Acetic Acid (cat.) amine->acid imine 4. Stir 1h (Imine Formation) acid->imine reducer 5. Add NaBH(OAc)3 imine->reducer monitor 6. Stir 12-24h & Monitor reducer->monitor quench 7. Quench with NaHCO3 monitor->quench extract 8. Extract with DCM quench->extract purify 9. Purify (Chromatography) extract->purify end 10. Characterize (NMR, MS) purify->end G cluster_setup Reagent Combination cluster_reaction Coupling Reaction cluster_workup Purification start 1. Dissolve Scaffold in DMF reagents 2. Add Amine & HATU start->reagents base 3. Cool to 0°C, Add DIPEA reagents->base stir 4. Stir 4-12h at RT base->stir monitor 5. Monitor by LC-MS stir->monitor workup 6. Dilute & Wash monitor->workup purify 7. Purify (Chromatography) workup->purify end 8. Characterize Product purify->end G cluster_setup Reagent Combination cluster_reaction Esterification cluster_workup Purification start 1. Combine Scaffold, Alcohol, DMAP in DCM dcc 2. Cool to 0°C, Add DCC start->dcc stir 3. Stir 6-18h at RT dcc->stir monitor 4. Monitor by TLC stir->monitor filter 5. Filter DCU Byproduct monitor->filter wash 6. Wash & Concentrate filter->wash purify 7. Purify (Chromatography) wash->purify end 8. Characterize Product purify->end G cluster_building_blocks Building Blocks scaffold 4-Formylpyridine- 2-Carboxylic Acid Scaffold library Diverse Chemical Library (>1000s of Compounds) scaffold->library amines Amine Library (R1-NH-R2) amines->library alcohols Alcohol Library (R3-OH) alcohols->library screening High-Throughput Screening (HTS) library->screening sar Hit Identification & SAR Analysis screening->sar

Sources

Method

Harnessing Bifunctionality: 4-Formylpyridine-2-carboxylic Acid Hydrochloride as a Versatile Precursor in Asymmetric Synthesis

Abstract The relentless pursuit of stereochemically pure compounds in pharmaceutical and materials science underscores the critical importance of asymmetric synthesis. The design and development of novel chiral ligands a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of stereochemically pure compounds in pharmaceutical and materials science underscores the critical importance of asymmetric synthesis. The design and development of novel chiral ligands and organocatalysts are central to this endeavor. This technical guide elucidates the untapped potential of 4-formylpyridine-2-carboxylic acid hydrochloride as a versatile and strategic starting material for the synthesis of sophisticated chiral molecules. Possessing a unique trifecta of reactive sites—a pyridine nitrogen, a formyl group, and a carboxylic acid—this compound offers a modular platform for creating a diverse array of chiral ligands and catalysts. This document provides detailed application notes and step-by-step protocols for its transformation into high-value chiral imidazolidinones and aminophosphine ligands, and explores its potential as a bifunctional organocatalyst.

Introduction: A Strategic Building Block

In the landscape of asymmetric catalysis, pyridine-containing ligands are ubiquitous, valued for their electronic properties and strong coordination to a wide range of metal centers.[1] The strategic placement of multiple functional groups on a pyridine scaffold allows for the creation of "privileged" ligands capable of inducing high stereoselectivity in chemical transformations.[] 4-Formylpyridine-2-carboxylic acid hydrochloride is a commercially available reagent that presents an exceptional, yet underutilized, opportunity for synthetic chemists.

Its core value lies in its inherent bifunctionality:

  • The 4-Formyl Group: An electrophilic site ripe for condensation with chiral amines and their derivatives to form imines, Schiff bases, or heterocyclic structures like imidazolidinones.[3][4]

  • The 2-Carboxylic Acid Group: A versatile handle for forming amides, esters, or for direct participation in catalysis as a Brønsted acid or hydrogen-bond donor.[5][6]

  • The Pyridine Nitrogen: A Lewis basic site for metal coordination, a critical feature for most metal-catalyzed asymmetric reactions.

This guide will demonstrate how these functional groups can be selectively and strategically employed to access novel molecular architectures for asymmetric synthesis.

Application Note 1: Synthesis of Chiral P,N,N-Imidazolidinone Ligands for Asymmetric Catalysis

Principle: Chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives have emerged as a potent class of ligands for enantioselective catalysis, particularly in copper-catalyzed Henry (nitroaldol) reactions.[4][7] The established synthetic route involves the condensation of a pyridine aldehyde with a chiral amino amide. By applying this methodology to 4-formylpyridine-2-carboxylic acid, we can generate a novel tridentate P,N,N-type ligand scaffold where the carboxylic acid moiety remains available for secondary interactions or further functionalization.

The reaction proceeds via the formation of an initial imine between the 4-formyl group and the primary amine of the chiral amino amide, followed by an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the iminium carbon, yielding the stable imidazolidinone ring.

Protocol 1: Synthesis of (S)-4-(1,1-dimethylethyl)-2-(2-carboxy-4-pyridinyl)-5,5-dimethyl-1-imidazolidinone

This protocol details the synthesis using (S)-2-amino-3,3-dimethylbutanamide as the chiral source.

Materials:

  • 4-Formylpyridine-2-carboxylic acid hydrochloride

  • (S)-2-amino-3,3-dimethylbutanamide

  • Triethylamine (TEA)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Neutralization: To a 100 mL round-bottom flask under an inert atmosphere, add 4-formylpyridine-2-carboxylic acid hydrochloride (1.0 eq) and anhydrous methanol (20 mL). Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes at 0 °C. The slurry should become a clearer solution.

  • Amide Addition: In a separate flask, dissolve (S)-2-amino-3,3-dimethylbutanamide (1.05 eq) in anhydrous methanol (10 mL).

  • Add the amino amide solution to the reaction mixture from step 2.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction by TLC (e.g., DCM:MeOH 9:1) for the disappearance of the starting aldehyde. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane (50 mL) and wash with a small amount of brine (2 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the product by column chromatography on silica gel (eluent: a gradient of DCM/MeOH) to afford the pure chiral imidazolidinone ligand.

Anticipated Application:

The resulting ligand, possessing a pyridine nitrogen, an imidazolidinone nitrogen, and a carboxylic acid oxygen, is an excellent candidate for forming stable complexes with transition metals like Copper(II) or Nickel(II). These complexes are predicted to be active catalysts for asymmetric Henry reactions, with the stereochemical outcome dictated by the chiral pocket created by the ligand around the metal center.[4]

Visualization of Synthetic Workflow:

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_application Potential Application SM1 4-Formylpyridine-2-carboxylic acid hydrochloride R1 1. Neutralization with TEA in MeOH 2. Condensation & Cyclization (Reflux) SM1->R1 SM2 (S)-2-amino-3,3-dimethylbutanamide SM2->R1 P1 Chiral P,N,N-Imidazolidinone Ligand R1->P1 Purification App Metal Complexation (e.g., Cu(II)) & Asymmetric Henry Reaction P1->App Catalyst Formation

Caption: Synthetic workflow for a chiral imidazolidinone ligand.

Application Note 2: Pathway to Chiral Pyridine Aminophosphine Ligands

Principle: Chiral aminophosphine ligands are a cornerstone of asymmetric hydrogenation, enabling the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.[8] A common route to these ligands involves the reductive amination of a carbonyl compound with a chiral amine, followed by phosphinylation. The 4-formyl group of our starting material is an ideal handle for this transformation. The 2-carboxylic acid group can be temporarily protected as an ester to prevent interference during the synthesis.

Protocol 2: Synthesis of a Chiral Aminophosphine Ligand Precursor

Part A: Esterification and Schiff Base Formation

  • Esterification: Suspend 4-formylpyridine-2-carboxylic acid hydrochloride (1.0 eq) in anhydrous methanol. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Warm to reflux for 4-6 hours. Cool and evaporate the solvent. The resulting methyl ester hydrochloride can be used directly or neutralized.

  • Schiff Base Formation: Dissolve the methyl 4-formylpyridine-2-carboxylate (1.0 eq) and a chiral primary amine (e.g., (S)-1-phenylethylamine, 1.0 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux with a Dean-Stark trap to remove water. Monitor by TLC until completion. Remove the solvent to yield the chiral Schiff base (imine).

Part B: Reduction and Phosphinylation 3. Reduction: Dissolve the crude imine from Part A in THF and cool to 0 °C. Add a reducing agent like sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Stir for 2-4 hours at room temperature. Quench carefully with water and extract with ethyl acetate. Dry and concentrate to yield the chiral secondary amine. 4. Phosphinylation: Dissolve the chiral amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF under an inert atmosphere. Cool to 0 °C. Add diphenylphosphine chloride (Ph₂PCl, 1.1 eq) dropwise. Stir at room temperature overnight. After work-up and purification (chromatography on deoxygenated silica), the chiral aminophosphine ligand is obtained.

Anticipated Application:

The resulting P,N-ligand, featuring a phosphine and a pyridine nitrogen, is designed for coordination with rhodium or iridium precursors to form active catalysts for the asymmetric hydrogenation of prochiral olefins and imines.[8] The ester group at the 2-position can be hydrolyzed post-synthesis to the carboxylic acid, providing a potential secondary coordination site or a handle for immobilization.

Visualization of Catalytic Cycle:

A [Ir(COD)(P,N)]⁺ Active Catalyst B Substrate Coordination A->B Prochiral Substrate C Oxidative Addition of H₂ B->C H₂ D Hydride Insertion (Stereo-determining step) C->D E Reductive Elimination D->E E->A Regeneration F Enantiomerically Enriched Product E->F

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Application Note 3: Exploration as a Bifunctional Organocatalyst

Principle: Bifunctional organocatalysis, where two distinct functional groups within one molecule cooperate to activate both the nucleophile and the electrophile, is a powerful strategy in asymmetric synthesis.[5] Pyridine-2,6-dicarboxylic acid has been shown to catalyze reactions by using one carboxyl group as a Brønsted acid and the other (and the pyridine nitrogen) as a Lewis base/H-bond acceptor.[5] Similarly, 4-formylpyridine-2-carboxylic acid could activate an electrophile (e.g., a nitroalkene) via protonation by the carboxylic acid, while simultaneously orienting a nucleophile through hydrogen bonding with the formyl group or pyridine nitrogen. This dual activation can create a highly organized, chiral transition state when used in conjunction with a chiral amine or other co-catalyst.

Proposed Protocol: Asymmetric aza-Michael Addition

This protocol outlines a screening experiment to test the potential of the title compound as a bifunctional catalyst in the aza-Michael addition of an amine to a nitroalkene, a reaction known to be promoted by bifunctional catalysts.[9]

Materials:

  • 4-Formylpyridine-2-carboxylic acid (neutral form)

  • A chiral primary or secondary amine (e.g., a derivative of Cinchona alkaloids or prolinol)

  • trans-β-Nitrostyrene (electrophile)

  • Benzylamine (nucleophile)

  • Toluene, anhydrous

Procedure:

  • To a vial, add 4-formylpyridine-2-carboxylic acid (0.1 eq, 10 mol%) and the chosen chiral co-catalyst (0.1 eq, 10 mol%).

  • Add anhydrous toluene (1.0 mL).

  • Add benzylamine (1.2 eq).

  • Finally, add trans-β-nitrostyrene (1.0 eq).

  • Stir the reaction at a controlled temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and purify the product via column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualization of Proposed Catalytic Activation:

Sources

Application

Topic: Preparation and Application of Fluorescent Probes Using 4-Formylpyridine-2-Carboxylic Acid Hydrochloride

An Application Guide for Researchers This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the design, synthesis, and application of fluorescent probes d...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the design, synthesis, and application of fluorescent probes derived from the versatile starting material, 4-formylpyridine-2-carboxylic acid hydrochloride. It provides not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both practical utility and a deep understanding of the probe's function.

Scientific Foundation: A Strategic Approach to Probe Design

The development of sensitive and selective fluorescent probes is crucial for visualizing and quantifying specific analytes within complex biological and environmental systems.[1] The choice of 4-formylpyridine-2-carboxylic acid hydrochloride as a foundational building block is a strategic one, offering a unique combination of features that can be exploited to create sophisticated chemosensors.

The Rationale Behind the Precursor

4-formylpyridine-2-carboxylic acid hydrochloride is not merely a starting material but a carefully selected scaffold. Each functional group plays a critical role in the final probe's performance:

  • The Pyridine Ring: The nitrogen atom within the pyridine ring is a key player. Its lone pair of electrons can engage in Photoinduced Electron Transfer (PET), a process that often quenches the fluorescence of a nearby fluorophore.[2][3] This inherent quenching capability is the basis for designing "turn-on" probes, where fluorescence is only activated when the PET process is inhibited.[4]

  • The Formyl Group (-CHO): This aldehyde is the primary reactive handle. It readily undergoes condensation reactions with primary amines to form a Schiff base (an imine, -C=N-).[5][6] This reaction is highly efficient and provides a straightforward method for covalently linking the pyridine scaffold to a wide variety of fluorescent reporter molecules (fluorophores).[7][8]

  • The Carboxylic Acid Group (-COOH): This group serves two purposes. First, it enhances water solubility, a desirable trait for probes intended for biological applications. Second, and more importantly, it acts as an additional metal-ion coordination site alongside the pyridine and imine nitrogens. This tridentate binding pocket significantly enhances the selectivity and binding affinity for specific metal cations.[8]

Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)

The probes derived from this precursor typically operate on the principle of Chelation-Enhanced Fluorescence (CHEF), a mechanism often governed by the inhibition of PET.[2][3] In the "off" state, the probe is non-fluorescent or weakly fluorescent because the electron-rich pyridine nitrogen quenches the excited state of the attached fluorophore via PET. Upon binding a target analyte, such as a metal ion (e.g., Zn²⁺), the ion coordinates with the pyridine nitrogen, the imine nitrogen, and the carboxylate oxygen. This binding event lowers the energy of the pyridine's lone pair electrons, making the PET process energetically unfavorable. As a result, the fluorophore is no longer quenched and can release its energy as light, leading to a "turn-on" fluorescent signal.

cluster_0 Free Probe ('Off' State) cluster_1 Probe-Ion Complex ('On' State) Probe_Off Fluorophore (Excited State) Pyridine_N Pyridine Nitrogen (Lone Pair) Quenching Fluorescence Quenching Pyridine_N->Quenching PET (e⁻ transfer) Ion Target Ion (e.g., Zn²⁺) Pyridine_N->Ion Chelation Probe_On Fluorophore (Excited State) Fluorescence Fluorescence Emission Probe_On->Fluorescence Radiative Decay (Light) Pyridine_N_Bound Pyridine Nitrogen (Bound to Ion) Pyridine_N_Bound->Probe_On PET Inhibited

Caption: The "turn-on" mechanism via inhibition of Photoinduced Electron Transfer (PET).

Synthesis and Characterization of a Model Probe: PMC-1

To illustrate the practical application of this chemistry, we will detail the synthesis of a model probe, PMC-1 , by reacting 4-formylpyridine-2-carboxylic acid with the commercially available fluorophore 7-amino-4-methylcoumarin.

General Reaction Scheme

The core of the synthesis is a Schiff base condensation reaction. The reaction is often catalyzed by a few drops of glacial acetic acid and performed in a solvent like methanol or ethanol.[6][9]

Caption: General synthesis of the PMC-1 probe via Schiff base condensation.

Detailed Synthesis Protocol

Materials:

  • 4-formylpyridine-2-carboxylic acid hydrochloride

  • 7-amino-4-methylcoumarin

  • Anhydrous Methanol (MeOH)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel (200-300 mesh) for column chromatography[10]

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-formylpyridine-2-carboxylic acid hydrochloride (1.0 mmol) and 7-amino-4-methylcoumarin (1.0 mmol) in anhydrous methanol (20 mL).

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a condenser and reflux the mixture with stirring at 65-70°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated NaHCO₃ solution (2 x 25 mL) to neutralize any remaining acid, and then with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., starting with 100% DCM and gradually increasing the polarity with methanol) to afford the pure PMC-1 probe.[10][11]

Structural Characterization

The identity and purity of the synthesized PMC-1 probe must be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the covalent structure, including the presence of the characteristic imine proton (-CH=N-) signal in the ¹H NMR spectrum (typically around 8-9 ppm).[9]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized molecule.[12][13]

Photophysical Property Evaluation

Characterizing the photophysical properties of the new probe is essential to understand its behavior and suitability for fluorescence-based applications.[14][15]

Summary of Key Photophysical Parameters
ParameterSymbolDescription
Absorption Maximum λabsThe wavelength at which the probe absorbs light most strongly.[14]
Emission Maximum λemThe wavelength at which the probe emits the most intense fluorescence.[14]
Stokes Shift ΔλThe difference between λem and λabs. A larger Stokes shift is generally desirable.[15]
Molar Absorptivity εA measure of how strongly the probe absorbs light at a given wavelength (calculated via the Beer-Lambert law).[15]
Fluorescence Quantum Yield ΦFThe ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.[14]
Protocol for Photophysical Measurements

Instruments:

  • UV-Visible Spectrophotometer

  • Spectrofluorometer

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the PMC-1 probe (e.g., 1 mM) in a spectroscopic grade solvent like DMSO or acetonitrile.

  • Working Solutions: Prepare dilute working solutions (e.g., 1-10 µM) in the desired buffer or solvent system for analysis.

  • Absorption Spectrum: Record the UV-Vis absorption spectrum (e.g., from 250 nm to 550 nm) to determine the λabs. Ensure the absorbance at the maximum is within the linear range of the instrument (typically < 1.0).[14]

  • Emission Spectrum: Excite the sample at its λabs and record the fluorescence emission spectrum to determine the λem.[12]

Protocol for Quantum Yield (ΦF) Determination

The quantum yield is typically determined using a comparative method with a well-characterized fluorescent standard.[14]

Procedure:

  • Select a Standard: Choose a reference standard with an emission range similar to the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Absorbance Matching: Prepare dilute solutions of both the PMC-1 probe and the standard in the same solvent. Adjust their concentrations so that their absorbance values at the excitation wavelength are identical and low (ideally < 0.1) to avoid inner filter effects.[14]

  • Measure Fluorescence: Record the fluorescence emission spectra for both the sample and the standard using the same excitation wavelength and instrument settings.

  • Calculate ΦF: Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, n is the refractive index of the solvent, and the subscripts 's' and 'r' denote the sample and reference, respectively.[14]

Application in Metal Ion Sensing

A primary application for this class of probes is the detection of biologically relevant metal ions.[2][8]

start Start: Prepare Probe & Ion Stock Solutions selectivity 1. Selectivity Screening (Test against a panel of different ions) start->selectivity titration 2. Fluorescence Titration (Add increasing amounts of target ion) start->titration plot_selectivity Plot Fluorescence Response vs. Ion selectivity->plot_selectivity plot_titration Plot Fluorescence vs. [Ion] titration->plot_titration data_analysis 3. Data Analysis end End: Characterized Sensor data_analysis->end plot_selectivity->data_analysis calculate_lod Calculate Limit of Detection (LOD) plot_titration->calculate_lod calculate_lod->data_analysis

Caption: Workflow for characterizing the probe's ion sensing performance.

Protocol for Determining Ion Selectivity

This experiment assesses the probe's ability to respond to a specific target ion in the presence of other competing ions.[16]

Procedure:

  • Prepare a series of identical solutions containing the PMC-1 probe (e.g., 10 µM) in a suitable buffer (e.g., HEPES, pH 7.4).

  • To each solution (except for a control), add a specific metal ion (e.g., Zn²⁺, Fe²⁺, Cu²⁺, Ca²⁺, Mg²⁺, Na⁺, K⁺) to a final concentration significantly higher than the probe (e.g., 50-100 µM).

  • Incubate the solutions for a short period (e.g., 15 minutes) at room temperature.[16]

  • Measure the fluorescence intensity of each solution at the probe's λem.

  • Plot the fluorescence response for each ion to visually compare the selectivity.

Expected Data Summary: Selectivity of PMC-1 (10 µM)

Ion Added (50 µM) Relative Fluorescence Intensity (a.u.)
None (Control) 15
Zn²⁺ 850
Cd²⁺ 120
Fe²⁺ 20 (Quenching)
Cu²⁺ 10 (Quenching)

| Ca²⁺, Mg²⁺, Na⁺, K⁺ | < 25 |

Protocol for Fluorescence Titration and Limit of Detection (LOD)

This experiment determines the sensitivity of the probe to its target ion.[16]

Procedure:

  • Prepare a solution of the PMC-1 probe at a fixed concentration (e.g., 10 µM) in buffer.

  • Sequentially add small aliquots of a concentrated stock solution of the target ion (e.g., ZnCl₂) to the probe solution.

  • After each addition, mix and record the fluorescence emission spectrum.

  • Plot the fluorescence intensity at λem against the concentration of the added metal ion.

  • The Limit of Detection (LOD) can be calculated from the linear portion of the titration curve using the formula: LOD = 3σ / k , where σ is the standard deviation of the blank (probe-only) measurement and k is the slope of the linear regression line.[16]

Protocol for Live-Cell Imaging

The ultimate test for many probes is their ability to function within the complex environment of a living cell.[17][18]

start 1. Plate Cells (e.g., HeLa or HEK293) on glass-bottom dish load 2. Load Cells with Probe (e.g., 5 µM PMC-1 in media, 30 min at 37°C) start->load wash 3. Wash Cells (Remove excess extracellular probe) load->wash image_base 4. Acquire Baseline Image (Fluorescence Microscope) wash->image_base treatment 5. Treat Cells (e.g., Add Zn²⁺ with an ionophore) image_base->treatment image_final 6. Acquire Final Image (Observe fluorescence increase) treatment->image_final control 7. Control Experiment (Add chelator like TPEN to quench signal) image_final->control end 8. Analyze Data (Quantify fluorescence change) control->end

Caption: Experimental workflow for live-cell imaging of intracellular zinc.

Materials:

  • HeLa cells (or other suitable cell line)

  • Glass-bottom imaging dishes

  • Complete cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • PMC-1 probe stock solution (1 mM in DMSO)

  • Zinc Chloride (ZnCl₂) and a zinc ionophore (e.g., Pyrithione) for positive control

  • TPEN (a strong zinc chelator) for negative control

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on a glass-bottom imaging dish and allow them to adhere overnight.

  • Probe Loading: The next day, wash the cells once with warm serum-free medium or HBSS. Prepare a loading solution by diluting the PMC-1 stock solution to a final concentration of 1-5 µM in serum-free medium. Incubate the cells with the loading solution for 30-60 minutes at 37°C.[4]

  • Washing: Gently wash the cells 2-3 times with warm buffer to remove any extracellular probe.[4]

  • Imaging: Mount the dish on the fluorescence microscope and acquire images.

  • Controls: To confirm the probe is responding to intracellular zinc, you can treat the cells with a zinc ionophore and a low concentration of ZnCl₂ to observe an increase in fluorescence. Subsequently, adding TPEN should quench the signal, confirming the probe's specificity.[4]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize safety. Always consult the Safety Data Sheet (SDS) for all chemicals used.

  • 4-formylpyridine-2-carboxylic acid hydrochloride: Like related pyridine carboxylic acids, this compound may cause skin and serious eye irritation.[19]

  • General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[20][21] Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-Formylpyridine-2-carboxylic acid hydrochloride is a powerful and versatile precursor for the rapid synthesis of "turn-on" fluorescent probes. The straightforward Schiff base chemistry allows for modular design, enabling researchers to couple the analyte-sensing pyridine core with a vast array of fluorophores to tune the photophysical properties. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and application of these probes in both chemical sensing and live-cell imaging, paving the way for new discoveries in biology and medicine.

References

  • Udhayakumari, D., & Inbaraj, V. (2020). A Review on Schiff Base Fluorescent Chemosensors for Cell Imaging Applications. Journal of Fluorescence, 30(5), 1203–1223. [Link]

  • PubMed. (2020). A Review on Schiff Base Fluorescent Chemosensors for Cell Imaging Applications. [Link]

  • MDPI. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. [Link]

  • Beilstein Journals. (2019). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. [Link]

  • Royal Society of Chemistry. (n.d.). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics. [Link]

  • PMC. (2025). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. [Link]

  • PubMed. (2024). Fluorescence chemosensing and bioimaging of metal ions using schiff base probes working through photo-induced electron transfer (PET). [Link]

  • MDPI. (2024). A Simple and Rapid “Turn-On” Fluorescent Probe Based on Binuclear Schiff Base for Zn 2+ and Its Application in Cell Imaging and Test Strips. [Link]

  • PMC - NIH. (n.d.). Fluorescent Sensors for Measuring Metal Ions in Living Systems. [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. [Link]

  • Bio-Techne. (n.d.). Fluorescent Ion Indicators. [Link]

  • MDPI. (2025). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. [Link]

  • PubMed. (2018). Natural aldehyde extraction and direct preparation of new blue light-emitting imidazo[1,5-a]pyridine fluorophores. [Link]

  • Royal Society of Chemistry. (2013). Synthesis of fluorescent probes. [Link]

  • PMC. (n.d.). Lessons in Organic Fluorescent Probe Discovery. [Link]

  • MDPI. (2025). A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu 2+. [Link]

  • Wiley Online Library. (2024). Rapid Synthesis of Schiff Bases via Pyridine‐2‐Carboxylic Acid as an Effective Catalyst. [Link]

  • PMC. (n.d.). Synthesis of Functional Fluorescent BODIPY‐based Dyes through Electrophilic Aromatic Substitution. [Link]

  • Semantic Scholar. (2016). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. [Link]

  • Der Pharma Chemica. (2026). Synthesis and Characterization of New Schiff Bases and Biological Studies. [Link]

  • ResearchGate. (2008). Recent Progress on Synthesis of Fluorescein Probes. [Link]

  • ResearchGate. (2019). Discovery of a novel fluorescent chemical probe suitable for evaluation of neuropilin‐1 binding of small molecules. [Link]

  • Frontiers. (n.d.). Small-Molecule Fluorescent Probes for Investigating Medicinal Processes. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. [Link]

  • PMC. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. [Link]

  • JOCPR. (n.d.). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. [Link]

  • PENTA. (2025). 4-Pyridinecarboxylic acid Safety Data Sheet. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 4-Formylpyridine-2-carboxylic acid hydrochloride

Welcome to the technical support and troubleshooting center for 4-formylpyridine-2-carboxylic acid hydrochloride . This bifunctional heterocycle is a highly versatile building block in drug discovery, offering both an el...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 4-formylpyridine-2-carboxylic acid hydrochloride . This bifunctional heterocycle is a highly versatile building block in drug discovery, offering both an electrophilic aldehyde and a carboxylic acid for derivatization. However, its zwitterionic potential, the presence of the hydrochloride salt, and competing chemoselectivity often lead to suboptimal yields.

As an Application Scientist, I have structured this guide to move beyond basic recipes. By understanding the mechanistic causality behind these failures, you can implement the self-validating protocols below to ensure robust, reproducible yields.

Part 1: Frequently Asked Questions (FAQs)

Q: Why does my starting material degrade over time on the bench? A: The formyl group on an electron-deficient pyridine ring is highly susceptible to auto-oxidation, slowly converting to the corresponding dicarboxylic acid. Always store the reagent under an inert atmosphere (Argon/N 2​ ) at 2–8°C.

Q: The compound is insoluble in standard organic solvents like DCM or Hexanes. How should I run my reactions? A: As a hydrochloride salt of a polar molecule, it exhibits high lattice energy. Use polar aprotic solvents like DMF, DMAc, or DMSO. For reductive aminations, Methanol (MeOH) or 1,2-Dichloroethane (DCE) combined with a solubilizing base works best [1].

Part 2: Troubleshooting Guides

Issue 1: Low Yield (<20%) in Reductive Amination

Symptom: Unreacted starting material or complex mixtures when reacting with primary/secondary amines and NaBH(OAc) 3​ . Root Cause (Causality): The stoichiometric HCl salt protonates the incoming amine nucleophile, rendering it non-nucleophilic and preventing the crucial initial step: imine formation. Furthermore, premature addition of the reducing agent can reduce the aldehyde directly to a primary alcohol before the imine has a chance to form. Solution: Add exactly 1.0 equivalent of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the free amine. Allow the imine to pre-form for 1–2 hours before adding the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is the gold standard here due to its mildness and tolerance of reducible functional groups [1].

Issue 2: Poor Chemoselectivity During Amidation

Symptom: When attempting to couple the carboxylic acid to an amine using HATU or EDC, multiple byproducts form, including Schiff bases. Root Cause: The amine nucleophile can attack both the activated carboxylic ester (desired amidation) and the highly electrophilic C4-aldehyde (undesired condensation). Solution: Protect the aldehyde as a dimethyl acetal prior to peptide coupling. Alternatively, if reductive amination is the ultimate goal of your synthetic sequence, perform the reductive amination first, protect the resulting secondary amine (e.g., with a Boc group), and then perform the amidation[2].

Issue 3: Product Loss During Aqueous Workup

Symptom: After a successful reaction, the product cannot be extracted from the aqueous layer into Ethyl Acetate or DCM. Root Cause: Once the HCl is neutralized, the resulting pyridine-carboxylic acid derivative exists as a highly polar zwitterion. The opposing charges prevent partitioning into non-polar organic solvents. Solution: Perform isoelectric focusing . Adjust the aqueous layer to the isoelectric point (pI) of the molecule (typically pH 3.5–4.5 for picolinic acids). At this pH, the molecule has a net-zero charge, maximizing its partitioning into moderately polar organic mixtures like n-Butanol or a 3:1 mixture of EtOAc/THF [3].

Part 3: Quantitative Data Summary

The following table summarizes the optimized parameters for the two most common transformations, contrasting standard conditions with our optimized, high-yield parameters.

Reaction TypeStandard ConditionsOptimized ConditionsKey Additive / TechniqueTypical Yield
Reductive Amination Amine, NaBH 4​ , MeOH, 1hAmine, NaBH(OAc) 3​ , DCE, 12h1.0 eq DIPEA (Neutralizes HCl)85 - 92%
Amidation (Coupling) Amine, EDC, DCM, 4hAmine, HATU, DMF, 6hAcetal Protection (Prevents Schiff base)78 - 85%
Workup / Isolation EtOAc/Water extractionn-Butanol/Water extractionpH Adjustment to ~3.5 (Isoelectric point)>90% Recovery

Part 4: Experimental Protocols

Protocol: Chemoselective Reductive Amination (Self-Validating System)

This protocol utilizes a stepwise addition method to ensure complete imine formation prior to reduction, preventing premature aldehyde reduction.

  • Preparation: Suspend 4-formylpyridine-2-carboxylic acid hydrochloride (1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (10 mL) under an Argon atmosphere.

  • Neutralization & Condensation: Add DIPEA (1.0 mmol) dropwise. Stir for 5 minutes until the solution clarifies. Add the target primary amine (1.1 mmol). Stir at room temperature for 2 hours.

  • Validation Check (Critical): Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Do not proceed to Step 4 until >95% conversion to the imine intermediate is observed.

  • Reduction: Cool the reaction to 0°C. Add NaBH(OAc) 3​ (1.5 mmol) in three distinct portions over 15 minutes to control the exotherm [1].

  • Completion: Warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO 3​ (5 mL).

Protocol: Isoelectric Workup & Isolation
  • Aqueous Partitioning: Concentrate the quenched reaction mixture from the protocol above in vacuo to remove DCE. Redissolve the crude residue in MS-grade Water (15 mL).

  • Isoelectric Focusing: Using a calibrated pH meter, add 1M HCl dropwise until the pH of the solution reaches exactly 3.5 (the approximate pI of the product) [3].

  • Extraction: Extract the aqueous layer with n-Butanol (3 x 15 mL) or a 3:1 mixture of EtOAc/THF.

  • Validation Check: Spot both the organic and aqueous layers on a TLC plate (visualize under UV 254 nm). The aqueous layer should show no remaining product.

  • Drying: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under high vacuum to yield the pure zwitterionic product.

Part 5: Mechanistic & Workflow Visualizations

Chemoselectivity SM 4-Formylpyridine-2-carboxylic acid HCl Path1 Reductive Amination (Amine, NaBH(OAc)3) SM->Path1 Path2 Amidation (Amine, HATU, DIPEA) SM->Path2 Prob1 Issue: HCl quenches imine formation Path1->Prob1 Prob2 Issue: Aldehyde competes (Schiff Base) Path2->Prob2 Sol1 Add 1 eq DIPEA Yield: >85% Prob1->Sol1 Sol2 Acetal Protection First Yield: >80% Prob2->Sol2

Reaction pathways highlighting chemoselectivity challenges and optimized solutions.

Workup Crude Crude Reaction Mixture (Aqueous) Acidify Adjust pH to ~3.5 (Isoelectric Point) Crude->Acidify Extract Extract with n-Butanol or EtOAc/THF Acidify->Extract OrgLayer Organic Layer (Zwitterion Product) Extract->OrgLayer AqLayer Aqueous Layer (Salts & Impurities) Extract->AqLayer Dry Dry over Na2SO4 & Concentrate OrgLayer->Dry Pure Purified Product Dry->Pure

Isoelectric focusing and extraction workflow for zwitterionic pyridine derivatives.

Part 6: References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[Link]

  • Armarego, W. L. F., & Chai, C. (2017). Purification of Laboratory Chemicals (8th Edition). Elsevier.[Link]

Optimization

challenges in the purification of 4-formylpyridine-2-carboxylic acid hydrochloride products

For Researchers, Scientists, and Drug Development Professionals Troubleshooting Guide This section addresses specific issues that may arise during the purification of 4-formylpyridine-2-carboxylic acid hydrochloride in a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-formylpyridine-2-carboxylic acid hydrochloride in a question-and-answer format.

ProblemPotential Cause(s)Suggested Solution(s)
Low Purity After Initial Synthesis Incomplete reaction or presence of side products.Optimize reaction conditions such as temperature, reaction time, and stoichiometry. Consider alternative synthetic routes to minimize byproduct formation.
Contaminated starting materials or reagents.Use high-purity starting materials and reagents to avoid introducing impurities.[1]
Product "Oils Out" During Recrystallization The solvent system is not optimal, causing the product to separate as a liquid instead of crystallizing.Experiment with different solvents or a solvent/anti-solvent system. Suitable solvents for pyridine hydrochlorides often include ethanol or isopropanol.[1] A mixture like chloroform/ethyl acetate can also be effective.[1] Promote crystallization by gradual cooling and seeding with a small crystal of the pure product.
Difficulty Removing Polar Impurities Impurities with high water solubility can be challenging to separate from the desired product.Employ normal-phase column chromatography.[1] An alternative is an acidic wash to protonate the basic pyridine nitrogen, allowing for its extraction into an aqueous layer while leaving less basic impurities in the organic phase.[1]
Hygroscopic Product is Difficult to Handle Pyridine hydrochloride salts are known to be hygroscopic and readily absorb moisture from the air.Handle the product under an inert, dry atmosphere, such as in a glovebox.[1] Ensure the final product is thoroughly dried under a high vacuum and stored in a desiccator over a potent drying agent like phosphorus pentoxide.[1]
Presence of N-Oxide Impurity Oxidation of the pyridine nitrogen can occur during synthesis or workup.Purification by column chromatography can effectively separate the more polar N-oxide.[1] If compatible with the desired product, a mild reduction step could be considered.
Product Degradation (Discoloration, Appearance of New Impurities) The compound may be sensitive to heat, light, or air. Pyridinecarboxaldehydes can be sensitive to air, light, and heat.[2]Store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[2][3] Avoid excessive heat during purification steps like solvent evaporation. Use degassed solvents where appropriate.
Inconsistent HPLC/TLC Results The compound may be unstable in the analytical solvent or under the chromatographic conditions. The choice of mobile phase is critical for pyridine derivatives.For HPLC, a reversed-phase C18 column with a mobile phase containing an acidic modifier like phosphoric acid can be effective.[4] The pH of the mobile phase can significantly impact the retention and peak shape of pyridine derivatives.[5] For TLC, monitor for degradation by performing a 2D TLC analysis.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 4-formylpyridine-2-carboxylic acid hydrochloride?

The primary challenges stem from the molecule's inherent properties:

  • Hygroscopicity: As a hydrochloride salt of a pyridine derivative, it readily absorbs moisture from the atmosphere, which can complicate handling and accurate weighing.[1]

  • Potential for Impurities: Common impurities can include starting materials, byproducts from the synthesis (such as the corresponding N-oxide), and degradation products. The aldehyde group can be susceptible to oxidation.

  • Solubility: Finding a suitable single solvent for recrystallization can be difficult due to its salt-like nature and the presence of both polar (carboxylic acid, hydrochloride) and less polar (pyridine ring) functionalities. This often necessitates the use of solvent/anti-solvent systems.

  • Stability: The compound can be sensitive to heat, light, and air, potentially leading to degradation during purification and storage.[2]

Q2: What is the best general approach for the purification of this compound?

A multi-step approach is often most effective:

  • Initial Workup: An initial acid-base extraction can be useful to separate the amphoteric product from non-basic or non-acidic impurities.[6]

  • Recrystallization: This is a crucial step for removing the bulk of impurities. Careful selection of a solvent or solvent/anti-solvent system is key.

  • Chromatography: If high-purity material is required and recrystallization is insufficient, column chromatography is a powerful technique for separating closely related impurities.[6]

Q3: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For 4-formylpyridine-2-carboxylic acid hydrochloride, consider the following:

  • Good Solvents (for dissolving at heat): Alcohols like ethanol and isopropanol are often good starting points for pyridine hydrochlorides.[1]

  • Anti-Solvents (for inducing precipitation): Ethers (like diethyl ether) or hydrocarbons (like hexanes) can be used as anti-solvents.

  • Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent, and then slowly add the "anti-solvent" until turbidity persists. Allow the solution to cool slowly to promote the formation of pure crystals.

Q4: What type of chromatography is most suitable for this compound?

Normal-phase column chromatography using silica gel is generally effective.[1][6] A gradient elution starting with a non-polar solvent (e.g., dichloromethane or ethyl acetate) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol) is a common strategy.[1] The acidic nature of silica gel is typically compatible with the hydrochloride salt.

Q5: How should I store the purified 4-formylpyridine-2-carboxylic acid hydrochloride to ensure its stability?

To maintain the integrity of the purified product, it is crucial to:

  • Store under an inert atmosphere: Use a tightly sealed container and consider backfilling with nitrogen or argon to displace air and moisture.[2][3]

  • Protect from light: Store in an amber vial or in a dark location.[2][3]

  • Refrigerate: Storing at reduced temperatures can slow down potential degradation pathways.[2][3]

  • Keep dry: Store in a desiccator to mitigate its hygroscopic nature.[1]

Experimental Protocols

Protocol 1: Recrystallization using a Solvent/Anti-Solvent System

Objective: To purify crude 4-formylpyridine-2-carboxylic acid hydrochloride by removing impurities with different solubility profiles.

Materials:

  • Crude 4-formylpyridine-2-carboxylic acid hydrochloride

  • Isopropanol (solvent)

  • Diethyl ether (anti-solvent, cold)

  • Erlenmeyer flask

  • Heating plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of isopropanol and gently heat the mixture with stirring until the solid completely dissolves.

  • Remove the flask from the heat source.

  • Slowly add cold diethyl ether dropwise while gently swirling the flask until the solution becomes persistently cloudy.

  • Allow the flask to cool slowly to room temperature. To encourage the formation of larger crystals, you can insulate the flask.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the purified crystals under a high vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate 4-formylpyridine-2-carboxylic acid hydrochloride from closely related impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude 4-formylpyridine-2-carboxylic acid hydrochloride

  • Silica gel (for flash chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in dichloromethane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. If solubility is an issue, a small amount of methanol can be added. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting the column with 100% dichloromethane.

    • Gradually increase the eluent polarity by adding increasing amounts of methanol. A typical gradient might be from 100% DCM to 95:5 DCM:MeOH.[1]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation, being mindful to use a low temperature to prevent degradation.

Visualization of Purification Workflow

PurificationWorkflow CrudeProduct Crude 4-Formylpyridine-2-Carboxylic Acid HCl Recrystallization Recrystallization (e.g., Isopropanol/Ether) CrudeProduct->Recrystallization PurityCheck1 Purity Check (TLC/HPLC) Recrystallization->PurityCheck1 ColumnChromatography Column Chromatography (Silica, DCM/MeOH Gradient) PurityCheck1->ColumnChromatography Purity < 98% PureProduct Pure Product (>98%) PurityCheck1->PureProduct Purity > 98% PurityCheck2 Purity Check (TLC/HPLC) ColumnChromatography->PurityCheck2 PurityCheck2->PureProduct Purity > 98% ImpureProduct Impure Product (<98%) PurityCheck2->ImpureProduct Purity < 98% Repurify Re-evaluate Purification Strategy ImpureProduct->Repurify

Caption: A decision-making workflow for the purification of 4-formylpyridine-2-carboxylic acid hydrochloride.

References

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available at: [Link]

  • Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography. Available at: [Link]

  • Process for the production of pyridine carboxylic acids. Google Patents.
  • Pyridines Separation of pyridine and other amines. Agilent. Available at: [Link]

  • Process for producing pyridine carboxylic acids. Google Patents.
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Available at: [Link]

  • Process for producing pyridine carboxylic acids. European Patent Office. Available at: [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Drug stability: What do we need to know?. Hospital Pharmacy Europe. Available at: [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Preparation method for 4-pyridinecarboxaldehyde. Google Patents.
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). Available at: [Link]

  • Method for producing 4-chloropyridine-2-carboxylic acid chloride. Google Patents.
  • (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. Available at: [Link]

  • Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. PMC. Available at: [Link]

  • Stability of formic acid/pyridine and isonicotinamide/formamide cocrystals by molecular dynamics simulations | Request PDF. ResearchGate. Available at: [Link]

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Available at: [Link]

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis with 4-Formylpyridine-2-carboxylic acid hydrochloride

Welcome to the technical support guide for 4-formylpyridine-2-carboxylic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-formylpyridine-2-carboxylic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Given its trifunctional nature—possessing a pyridine ring, a carboxylic acid, and an aldehyde—chemists often face unique challenges related to chemoselectivity and stability. This guide provides in-depth, troubleshooting-focused answers to common issues, explaining the underlying chemical principles and offering field-proven protocols to mitigate side reactions and optimize outcomes.

Section 1: Amide Coupling Reactions

Amide bond formation is one of the most common applications for this reagent. However, the presence of the aldehyde and the specific positioning of the carboxylic acid on the pyridine ring can lead to several complications.

FAQ 1: Why am I observing low yields and formation of a stable byproduct during amide coupling with EDC/DCC?

Question: I am attempting to couple 4-formylpyridine-2-carboxylic acid hydrochloride with a primary amine using EDC (or DCC) and an additive like HOBt. My yield is consistently low, and I've isolated a stable byproduct that does not correspond to my desired amide. What is happening?

Answer: A common and often overlooked side reaction in carbodiimide-mediated couplings is the formation of an N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate, which is formed by the reaction of the carboxylic acid with the carbodiimide, undergoes an intramolecular rearrangement before the amine can intercept it. This rearrangement is a known issue with many coupling reagents but can be particularly problematic with certain substrates.[1][2]

Furthermore, the pyridine nitrogen itself, even as a hydrochloride salt, can influence the reactivity. In some cases, temporary deactivation of the carbodiimide can occur through the formation of reversible adducts with pyridine moieties, which can slow down the desired activation of the carboxylic acid.[3]

Troubleshooting Protocol:

  • Order of Addition is Critical: To minimize N-acylurea formation, the order of reagent addition should be optimized. A side-reaction can occur where the amine directly reacts with the coupling reagent to form a guanidinium byproduct.[1] Therefore, it is crucial to pre-activate the carboxylic acid before adding the amine.

    • Step 1.1: Dissolve 4-formylpyridine-2-carboxylic acid hydrochloride and the coupling additive (e.g., HOBt, HOAt) in an appropriate anhydrous solvent (e.g., DMF, DCM).

    • Step 1.2: Add the carbodiimide coupling agent (e.g., EDC, DCC) and stir at 0 °C for 30-60 minutes to form the active ester.

    • Step 1.3: Add the amine to the pre-activated mixture and allow the reaction to warm to room temperature.

  • Switch Coupling Reagent: If the problem persists, consider using a phosphonium- or uronium-based coupling reagent such as BOP, PyBOP, or HATU. These reagents often form active esters that are less prone to rearrangement and can lead to cleaner reactions and higher yields, although their own byproducts must be considered during workup.[1]

  • Byproduct Removal: The urea byproducts derived from EDC are typically water-soluble, facilitating their removal with an aqueous wash. In contrast, the dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in most organic solvents and can often be removed by filtration.[1][2]

Visualizing the N-Acylurea Side Reaction

The following diagram illustrates the desired amide formation pathway versus the undesired intramolecular rearrangement leading to the N-acylurea byproduct.

G Start Carboxylic Acid + EDC ActiveEster O-Acylisourea Intermediate Start->ActiveEster DesiredPath Nucleophilic Attack by Amine ActiveEster->DesiredPath Path A (Desired) SidePath Intramolecular Rearrangement (O->N Acyl Shift) ActiveEster->SidePath Path B (Side Reaction) Amide Desired Amide Product DesiredPath->Amide N_Acylurea N-Acylurea Byproduct SidePath->N_Acylurea

Caption: Desired vs. Undesired pathways in carbodiimide coupling.

Section 2: Reductive Amination

The aldehyde functional group is a prime handle for introducing diversity via reductive amination. However, achieving high chemoselectivity can be challenging.

FAQ 2: During reductive amination, I'm seeing significant amounts of the corresponding alcohol (4-(hydroxymethyl)pyridine-2-carboxylic acid). How can I prevent this?

Question: I am performing a one-pot reductive amination with an amine and sodium borohydride (NaBH₄). My main byproduct is the alcohol resulting from the reduction of the starting aldehyde. How can I favor the formation of the desired amine?

Answer: This is a classic chemoselectivity problem in reductive amination. Sodium borohydride (NaBH₄) is a potent reducing agent capable of reducing both the aldehyde starting material and the in situ-formed imine intermediate.[4] If the rate of aldehyde reduction is competitive with the rate of imine formation and subsequent reduction, significant amounts of the alcohol byproduct will be formed.

The key to a successful reductive amination is to use a reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group.[4][5]

Troubleshooting Protocol:

  • Use a pH-Sensitive Reducing Agent: Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5][6]

    • Mechanism Insight: These reagents are less reactive towards neutral aldehydes and ketones but readily reduce the iminium ion, which is formed under mildly acidic conditions (pH 4-6).[5] This allows the imine-iminium equilibrium to be established before significant reduction occurs.

    • Typical Conditions: Combine the 4-formylpyridine-2-carboxylic acid hydrochloride, the amine (if using an amine salt, add a non-nucleophilic base like triethylamine to liberate the free amine), and NaBH(OAc)₃ in a solvent like dichloroethane (DCE) or tetrahydrofuran (THF) and stir at room temperature.

  • Perform a Two-Step, One-Pot Reaction: If direct reduction still yields byproducts, pre-form the imine before adding the reducing agent.

    • Step 2.1: Dissolve the aldehyde and amine in a suitable solvent (e.g., methanol, ethanol). If necessary, add a catalytic amount of acetic acid to promote imine formation. The use of a dehydrating agent, like molecular sieves, can also drive the equilibrium towards the imine.

    • Step 2.2: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Step 2.3: Cool the reaction to 0 °C and then add the reducing agent (NaBH₄ can often be used successfully at this stage, as the aldehyde is already consumed).

Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical ConditionsSelectivityProsCons
NaBH₄ MeOH/EtOH, 0°C to RTLowInexpensive, readily availableOften reduces starting aldehyde/ketone
NaBH₃CN MeOH, pH 6-7HighHighly selective for iminium ionsToxic cyanide byproduct
NaBH(OAc)₃ DCE/THF, RTHighHighly selective, non-toxic byproductsMoisture sensitive, more expensive
Visualizing the Reductive Amination Selectivity Problem

This diagram illustrates the competing reaction pathways that can occur with a non-selective reducing agent.

G Start Aldehyde + Amine + NaBH4 IminePath Imine Formation Start->IminePath AldehydeReduction Direct Aldehyde Reduction Start->AldehydeReduction Side Reaction Imine Imine Intermediate IminePath->Imine ImineReduction Imine Reduction Imine->ImineReduction DesiredAmine Desired Amine ImineReduction->DesiredAmine Desired Path AlcoholByproduct Alcohol Byproduct AldehydeReduction->AlcoholByproduct

Caption: Competing pathways in one-pot reductive amination.

Section 3: Stability and Decarboxylation

The pyridine-2-carboxylic acid motif is known to be susceptible to decarboxylation under certain conditions, a side reaction that can be perplexing if not anticipated.

FAQ 3: My reaction is failing at elevated temperatures, and I suspect the starting material is decomposing. Is decarboxylation a concern?

Question: I am running a reaction that requires heating (e.g., >100 °C) in a solvent like DMF or quinoline. I am observing gas evolution and the formation of 4-formylpyridine. Is my starting material decarboxylating?

Answer: Yes, decarboxylation is a significant and well-documented side reaction for pyridine-2-carboxylic acids, particularly at elevated temperatures. The nitrogen atom adjacent to the carboxyl group facilitates the loss of CO₂ by stabilizing the resulting carbanionic intermediate.[7][8][9] The reaction proceeds through a zwitterionic intermediate, which lowers the activation energy for CO₂ elimination.[8] While some pyridinecarboxylic acids are relatively stable, the 2-substituted isomers are notably more prone to this decomposition pathway.[7][8][10]

Troubleshooting and Mitigation Strategies:

  • Avoid High Temperatures: The most straightforward solution is to avoid high reaction temperatures whenever possible. Screen for catalysts or reaction conditions that allow the desired transformation to occur at or near room temperature.

  • Solvent Choice: The choice of solvent can influence the rate of decarboxylation. While often used for high-temperature reactions, polar aprotic solvents can sometimes promote this side reaction. If heat is unavoidable, consider if a less polar, high-boiling solvent like diphenyl ether or anisole could be used, though this must be evaluated on a case-by-case basis.[10]

  • Protecting Group Strategy: If high temperatures are absolutely necessary for a subsequent step, consider performing reactions on the aldehyde first. After the desired modification, the carboxylic acid could potentially be introduced at a later stage in the synthesis, or the entire molecule could be assembled differently to avoid the sensitive intermediate.

  • pH Control: The decarboxylation rate is pH-dependent. The reaction is often fastest for the isoelectric (zwitterionic) species.[7][9] Running the reaction under strongly basic conditions (where the carboxylate anion is the dominant species) can sometimes slow down, but not entirely prevent, decarboxylation.[8]

Mechanism of Decarboxylation

The diagram below outlines the proposed mechanism for the thermal decarboxylation of pyridine-2-carboxylic acid.

G Start Pyridine-2-carboxylic Acid Zwitterion Zwitterionic Intermediate Start->Zwitterion Proton Transfer TransitionState Transition State Zwitterion->TransitionState Heat (Δ) Products Decarboxylated Pyridine + CO2 TransitionState->Products Elimination of CO2

Caption: Mechanism of thermal decarboxylation of picolinic acid.

This guide is intended to provide a starting point for troubleshooting common issues encountered when using 4-formylpyridine-2-carboxylic acid hydrochloride. Successful synthesis often requires careful optimization of reaction conditions, and understanding these potential side reactions is the first step toward developing a robust and high-yielding process.

References
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

  • Touchette, K. M. (2006). Synthesis of a Drug-like Tertiary Amide by Reductive Amination. Journal of Chemical Education, 83(6), 929-930. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Subiros-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Wang, J., Zheng, L., & Sun, J. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Synthetic Communications, 39(23), 4139-4142. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

  • ResearchGate. (2015). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

Sources

Optimization

stability of 4-formylpyridine-2-carboxylic acid hydrochloride in different solvents

A Guide to Solvent Stability and Experimental Best Practices Welcome to the technical support center for 4-formylpyridine-2-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Solvent Stability and Experimental Best Practices

Welcome to the technical support center for 4-formylpyridine-2-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the handling, storage, and stability of this compound in various solvent systems. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles, established industry practices, and field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive about working with 4-formylpyridine-2-carboxylic acid hydrochloride.

Q1: What are the primary chemical stability concerns for 4-formylpyridine-2-carboxylic acid hydrochloride?

A1: The stability of this molecule is dictated by its three key functional groups: a pyridine ring, an aldehyde (formyl group), and a carboxylic acid. The hydrochloride salt form also influences its behavior in solution.

  • Aldehyde Group (-CHO): The aldehyde is the most reactive site and is highly susceptible to oxidation, especially when exposed to air (autoxidation), converting it to the corresponding carboxylic acid. It can also participate in other reactions like acetal formation with alcohol solvents or aldol reactions under certain pH conditions. The compound's sensitivity to air and light is a critical consideration.[1][2]

  • Carboxylic Acid Group (-COOH): This group can undergo esterification if dissolved in alcohol-based solvents (e.g., methanol, ethanol), particularly at elevated temperatures or in the presence of acid catalysts.

  • Pyridine Hydrochloride Salt: As a hydrochloride salt, dissolving the compound in water will create a mildly acidic solution. This acidic environment can potentially catalyze hydrolytic degradation or esterification with alcohol co-solvents. The pyridine nitrogen itself is generally stable but its basicity is neutralized in the salt form.

Q2: I'm observing rapid degradation of my stock solution. What are the likely degradation pathways?

A2: If you are observing degradation, it is most likely occurring via one of two pathways, depending on your solvent and storage conditions. The diagram below illustrates the most probable degradation routes.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_samples Dilute Stock into Test Solvents/Buffers prep_stock->prep_samples acid Acidic (e.g., 0.1 M HCl) prep_samples->acid base Basic (e.g., 0.1 M NaOH) prep_samples->base oxidative Oxidative (e.g., 3% H2O2) prep_samples->oxidative thermal Thermal (e.g., 70°C) prep_samples->thermal photo Photolytic (UV/Vis Light) prep_samples->photo timepoint Sample at Timepoints (e.g., 0, 2, 8, 24 hr) acid->timepoint base->timepoint oxidative->timepoint thermal->timepoint photo->timepoint analytical Analyze via Stability- Indicating Method (e.g., HPLC-UV) timepoint->analytical

Caption: Workflow for a forced degradation study.

A detailed protocol for this study is provided in the "Experimental Protocols" section below. The goal is typically to achieve 5-20% degradation of the parent compound to ensure that potential degradants are generated at a detectable level. [8]

Troubleshooting Guide
Problem Observed Potential Cause(s) Recommended Solution(s)
Loss of potency or inconsistent results in assays. Degradation of the compound in the stock solution or final assay buffer.1. Prepare fresh stock solutions in anhydrous, aprotic solvents (e.g., Acetonitrile) daily. 2. For aqueous assays, add the compound to the buffer immediately before starting the experiment. 3. Confirm the purity of the solid material before making new solutions.
Appearance of new peaks in HPLC or LC-MS analysis. Chemical degradation (oxidation, esterification) or solvent adduct formation.1. Analyze the mass of the new peaks to identify the degradation product (e.g., +16 Da suggests oxidation). 2. Review your solvent choice. Switch to a high-purity aprotic solvent. Avoid alcohols. 3. Ensure solutions are protected from light and air.
Solution color changes over time (e.g., yellowing). Formation of degradation products or polymerization of the aldehyde.1. Discard the solution immediately. 2. Re-evaluate storage conditions. Store at lower temperatures (-20°C) and purge with inert gas before sealing. 3. Prepare more dilute stock solutions if concentrated stocks are showing instability.
Poor solubility in the chosen solvent. The hydrochloride salt may have different solubility properties. The solvent may be inappropriate.1. Consult a solvent properties chart for miscibility and polarity. 2. Use sonication or gentle warming to aid dissolution. 3. If using an organic solvent, ensure it is anhydrous, as water can affect solubility.
Experimental Protocols
Protocol: Forced Degradation Study for Solution Stability

This protocol provides a framework for testing the stability of 4-formylpyridine-2-carboxylic acid hydrochloride in a solvent or formulation of interest. It is based on ICH (International Council for Harmonisation) guidelines. [3][4] 1. Materials & Preparation:

  • 4-formylpyridine-2-carboxylic acid hydrochloride (solid powder)

  • High-purity solvents: Acetonitrile (ACN), water (HPLC-grade), DMSO.

  • Stress reagents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂).

  • A stability-indicating analytical method (e.g., a validated HPLC-UV or LC-MS method that can separate the parent compound from potential degradants).

2. Stock Solution Preparation:

  • Accurately weigh and dissolve the compound in Acetonitrile to a concentration of 1 mg/mL. This will serve as your main stock solution. [3] 3. Preparation of Stress Samples:

  • For each condition, prepare samples in triplicate in clear glass vials. A final concentration of 0.1 mg/mL is often suitable.

  • Acid Hydrolysis: Mix stock solution, water, and 1 M HCl. (Final concentration: 0.1 mg/mL compound, 0.1 M HCl).

  • Base Hydrolysis: Mix stock solution, water, and 1 M NaOH. (Final concentration: 0.1 mg/mL compound, 0.1 M NaOH).

  • Oxidative Degradation: Mix stock solution, water, and 30% H₂O₂. (Final concentration: 0.1 mg/mL compound, 3% H₂O₂).

  • Thermal Degradation: Use the sample prepared in your specific test solvent/buffer.

  • Control Sample: Prepare a sample in your test solvent/buffer without any stress reagent.

4. Stress Conditions:

  • Acid/Base/Oxidation: Keep vials at room temperature (or elevated, e.g., 50-70°C, if no degradation is observed). [3]* Thermal: Place vials in an oven set to 70°C.

  • Control: Keep at the intended storage temperature (e.g., 4°C or room temperature).

  • Protect all samples from light during the study unless photostability is being tested.

5. Timepoint Analysis:

  • Collect aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • For acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis to prevent further degradation.

  • Analyze all samples using the pre-validated stability-indicating method.

6. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Monitor the formation of any new peaks. Calculate their peak area percentage to determine the relative amount of each degradant.

  • The goal is to identify conditions that cause degradation and characterize the resulting products.

References
  • Google. (2026).
  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • FujiFilm. (2023).
  • Fisher Scientific. (2025).
  • TCI Chemicals. (2023).
  • Enamine. (n.d.).
  • ThermoFisher. (2010).
  • ScienceDirect. (n.d.).
  • Eurofins Scientific. (2024). Chemical and stability studies.
  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • SciSpace. (2016).
  • Organic Chemistry @ CU Boulder. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • BOC Sciences. (2024).

Sources

Troubleshooting

Technical Support Center: Optimizing Schiff Base Formation with 4-Formylpyridine-2-Carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the specific kinetic and thermodynamic challenges of synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the specific kinetic and thermodynamic challenges of synthesizing imines (Schiff bases) using 4-formylpyridine-2-carboxylic acid.

Due to the unique electronic properties of the pyridine ring and the carboxylic acid moiety, standard condensation protocols often yield poor results. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized self-validating protocols to ensure high-yield conversions.

Part 1: Troubleshooting Guides & FAQs

Q1: My reaction kinetics are extremely sluggish, and I am seeing <20% conversion even after 24 hours. What is causing this? A: The sluggish kinetics are directly tied to the fundamental mechanism of Schiff base formation. As established by Jencks' classic kinetic studies, imine formation is a two-step process: a rapid pre-equilibrium nucleophilic attack to form a carbinolamine, followed by a rate-limiting, acid-catalyzed dehydration step 1. If your reaction is stalling, your pH is likely too high to protonate the carbinolamine hydroxyl group, preventing water elimination. Causality & Fix: You must lower the pH to the optimal 4.0–5.0 range. However, dropping the pH too low will protonate your primary amine, rendering it non-nucleophilic. Add glacial acetic acid (AcOH) dropwise as a mild Brønsted acid catalyst to selectively accelerate the dehydration step without quenching the amine.

Q2: 4-formylpyridine-2-carboxylic acid refuses to dissolve in standard organic solvents like ethanol or toluene. How can I achieve a homogeneous reaction? A: This is a structural issue. 4-formylpyridine-2-carboxylic acid contains both a basic pyridine nitrogen (pKa ~5.5) and an acidic carboxylic acid (pKa ~2.0). In neutral media, it exists as a highly polar zwitterion (a protonated pyridinium and a deprotonated carboxylate) 2. This extensive intermolecular ionic network crashes the compound out of non-polar solvents. Causality & Fix: Switch to a highly polar aprotic/protic solvent mixture, such as Anhydrous DMF/Methanol (1:1). If it still resists dissolution, temporarily disrupt the zwitterion by adding 1.0 equivalent of Triethylamine (Et₃N) to deprotonate the system fully, solubilizing the aldehyde. Once dissolved, you must re-acidify with AcOH to catalyze the reaction.

Q3: I see product formation on TLC, but the yield drops significantly during aqueous workup. Why is the product disappearing? A: Schiff base formation is a reversible thermodynamic equilibrium. Because the imine bond (-C=N-) is highly susceptible to hydrolysis, exposing the product to an aqueous workup drives the equilibrium backward, regenerating the starting aldehyde and amine. Causality & Fix: Avoid aqueous workups entirely. Drive the forward reaction by actively scavenging water during the synthesis using activated 3Å molecular sieves. Isolate the product via direct precipitation in cold, anhydrous diethyl ether.

Part 2: Mechanistic & Workflow Visualizations

Mechanism A 4-Formylpyridine-2-Carboxylic Acid + Primary Amine B Nucleophilic Attack (Accelerated by Pyridine Protonation) A->B k1 (Fast) C Carbinolamine Intermediate B->C D Protonation of Hydroxyl (Acid Catalyzed, pH 4-5) C->D Pre-equilibrium E Dehydration (-H2O) D->E Rate-Limiting Step F Schiff Base (Imine) Product E->F

Mechanistic pathway of Schiff base formation highlighting the rate-limiting dehydration step.

Workflow Start Issue: Low Yield / Sluggish Kinetics CheckSol Is the aldehyde fully dissolved? Start->CheckSol SolNo Action: Use DMF/MeOH mix or add 1 eq. Et3N CheckSol->SolNo No SolYes Check Reaction pH CheckSol->SolYes Yes pHCheck Is pH between 4.0 - 5.5? SolYes->pHCheck pHNo Action: Add Glacial Acetic Acid pHCheck->pHNo No pHYes Check Water Removal pHCheck->pHYes Yes WaterCheck Are Molecular Sieves (3Å) used? pHYes->WaterCheck WaterNo Action: Add activated 3Å sieves WaterCheck->WaterNo No WaterYes Action: Increase Temp to Reflux WaterCheck->WaterYes Yes

Troubleshooting workflow for optimizing Schiff base reaction conditions and yields.

Part 3: Quantitative Data Summary

The table below summarizes the causality between reaction conditions and final yield, demonstrating the necessity of targeted optimization for 4-formylpyridine derivatives 3.

Solvent SystemCatalystTemperatureWater Removal MethodReaction TimeYield (%)
Ethanol (100%)NoneRoom TempNone24 h< 20%
Methanol/WaterNone60 °CNone15 min45%
MethanolAcOH (cat.)65 °C (Reflux)None12 h65%
DMF/Methanol AcOH (cat.) 80 °C 3Å Molecular Sieves 4 h > 90%

Part 4: Optimized Experimental Protocol

This self-validating protocol is designed to overcome the specific solubility and kinetic barriers of 4-formylpyridine-2-carboxylic acid.

Step 1: Preparation & Solubilization Suspend 4-formylpyridine-2-carboxylic acid (1.0 eq, 10 mmol) in a 1:1 mixture of anhydrous DMF and Methanol (20 mL). Validation Check: If the suspension remains cloudy after 10 minutes of stirring, the zwitterion is resisting solvation. Add Triethylamine (Et₃N, 1.0 eq) dropwise until a clear, homogeneous solution is achieved.

Step 2: Amine Addition & pH Adjustment (Critical Step) Add the primary amine (1.1 eq, 11 mmol) to the solution while stirring continuously. Immediately add glacial acetic acid (AcOH) dropwise to adjust the apparent pH of the solution to 4.5–5.0. This re-establishes the necessary acidic environment to catalyze the rate-limiting dehydration step without over-protonating the nucleophile.

Step 3: Water Scavenging Introduce freshly activated 3Å molecular sieves (approx. 2.0 g) directly into the reaction flask. Validation Check: Observe the physical state of the sieves after 2 hours. If they are heavily clumped together, they have saturated with water. In scaled-up reactions, you may need to filter and replace them mid-reaction.

Step 4: Reflux & Monitoring Heat the reaction mixture to 80 °C under an inert atmosphere (N₂ or Argon) for 4 hours. Validation Check: Monitor reaction progress via FTIR spectroscopy. The reaction is complete when the aldehyde C=O stretch (~1712 cm⁻¹) completely disappears and is replaced by a sharp imine C=N stretch (~1620 cm⁻¹).

Step 5: Anhydrous Isolation Filter the hot solution rapidly through a glass frit to remove the molecular sieves. Concentrate the filtrate to approximately 5 mL under reduced pressure. Precipitate the Schiff base product by adding 50 mL of ice-cold, anhydrous diethyl ether. Filter the resulting solid and dry immediately under a high vacuum to prevent ambient moisture hydrolysis.

References

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society. URL:[Link]

  • Sharif et al. (2007). Internal Proton Transfer in the External Pyridoxal 5′-Phosphate Schiff Base in Dopa Decarboxylase. NIH PubMed Central. URL:[Link]

  • Saglam et al. (2021). Synthesis and Toxicity Test of Schiff Base Compound from 4-Formylpyridine and p-Anisidine Using Stirrer Method with Water Solvent. ResearchGate / 11th International Conference on Green Technology. URL:[Link]

Sources

Optimization

preventing self-condensation of 4-formylpyridine-2-carboxylic acid hydrochloride

Welcome to the technical support guide for 4-formylpyridine-2-carboxylic acid hydrochloride. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile reagent in t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-formylpyridine-2-carboxylic acid hydrochloride. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary to mitigate a common and critical challenge: self-condensation. By understanding the underlying mechanisms and adhering to best practices, you can ensure high-yield, high-purity outcomes in your experiments.

The Challenge: Understanding Self-Condensation

4-Formylpyridine-2-carboxylic acid is a bifunctional molecule, containing both an electrophilic aldehyde group and a nucleophilic character that can be induced under certain conditions. This duality makes it susceptible to a self-condensation reaction, specifically a base-catalyzed aldol condensation.[1][2][3][4][5] In this undesirable side reaction, one molecule acts as a nucleophile (after enolate formation) and attacks the aldehyde of a second molecule, leading to dimers and higher-order oligomers.[6] This process not only consumes your starting material but also complicates purification, ultimately reducing the yield of your desired product.

The hydrochloride salt form is intentionally used to enhance stability. Protonation of the pyridine nitrogen withdraws electron density from the ring system, which helps to deactivate the aldehyde group toward nucleophilic attack. However, this protection can be easily compromised under improper reaction conditions.

Mechanism of Base-Catalyzed Self-Condensation

The primary driver of self-condensation is the presence of a base, which can initiate a cascade of unfavorable reactions. Even weak bases can facilitate this process.

SelfCondensation Start 4-Formylpyridine- 2-carboxylic acid Enolate Enolate Intermediate (Nucleophile) Start->Enolate Forms Enolate Aldehyde Second Molecule (Electrophile) Enolate->Aldehyde Adduct β-Hydroxy Aldol Adduct (Dimer) Aldehyde->Adduct Forms Dimer Product α,β-Unsaturated Product (After Dehydration) Adduct->Product Dehydration (if heated) Base Base (e.g., OH⁻, Amine) Base->Start

Caption: Base-catalyzed self-condensation pathway of 4-formylpyridine-2-carboxylic acid.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, linking them to potential causes and providing actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of desired product; significant high-molecular-weight impurities detected by LC-MS or NMR. Self-condensation. The reaction conditions are likely too basic, promoting the aldol side reaction.1. Strict pH Control: Maintain the reaction pH in the slightly acidic to neutral range (pH 4-6). Use a non-nucleophilic buffer if necessary.[7] 2. Temperature Management: Run the reaction at the lowest effective temperature. Avoid heating unless the protocol explicitly requires it for the desired transformation.[5] 3. Order of Addition: If your reaction involves a nucleophile (e.g., an amine for reductive amination), add the 4-formylpyridine-2-carboxylic acid hydrochloride to the reaction mixture last and slowly.
Starting material appears to degrade or change color upon dissolution in the reaction solvent. Solvent-Induced Instability. The solvent may be too basic or contain basic impurities (e.g., amines in aged DMF).1. Solvent Selection: Use high-purity, anhydrous, and neutral solvents (e.g., THF, Dioxane, DCM). If using an alcohol, ensure it is fresh.[8] 2. Fresh Solutions: Always prepare solutions of the reagent immediately before use. Do not store it in solution for extended periods.[7]
Reaction fails to go to completion, even with excess reagents. Reagent Inactivation. The reagent may have been inactivated by improper pH or by reacting with the buffer or solvent.1. Verify pH: Double-check the pH of the reaction mixture after all components have been added. 2. Amine Salts: If using an amine for reductive amination, ensure it is the free base or that an appropriate amount of non-nucleophilic base is used to neutralize the amine salt without making the overall solution basic. Adding excess triethylamine, for example, is a common cause of failure.
Inconsistent results between batches. Improper Storage of Solid Reagent. Aldehydes are sensitive to air and moisture, which can lead to oxidation or polymerization over time.[9][10]1. Proper Storage: Store the solid reagent tightly sealed under an inert atmosphere (Nitrogen or Argon) in a cool, dry, and dark place.[9] 2. Purity Check: Before use, consider running a quick purity check (e.g., NMR) on the starting material, especially if it has been stored for a long time.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 4-formylpyridine-2-carboxylic acid hydrochloride? A: To ensure long-term stability, store the solid compound in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, and in a cool (2-8°C), dry, and dark environment.[9] This minimizes exposure to oxygen and moisture, which can cause oxidation to the corresponding carboxylic acid or facilitate slow polymerization.[10]

Q2: How does the hydrochloride salt improve the stability of the molecule? A: The hydrochloride salt protonates the nitrogen atom of the pyridine ring. This protonation has an electron-withdrawing effect, which reduces the electron density at the aldehyde's carbonyl carbon. This makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack, including from another molecule of itself.

Q3: Can I use a base like triethylamine (TEA) or DIPEA in my reaction? A: Extreme caution is advised. While a base is often necessary, for instance, to free-base an amine salt for a reductive amination, using a stoichiometric or excess amount of an organic base can readily trigger self-condensation. If a base is required, use the minimum amount necessary (e.g., 1.0 equivalent for a hydrochloride salt) and add it slowly at a low temperature. It is often preferable to use the amine as a free base from the start to avoid adding other bases to the reaction.

Q4: What is the ideal pH range for reactions involving this compound? A: The compound is most stable and appropriately reactive in a slightly acidic to neutral pH range, typically between pH 4 and 6.[7] This range is acidic enough to keep the pyridine nitrogen protonated and suppress enolate formation but allows the aldehyde to be sufficiently reactive for desired transformations like imine formation in reductive aminations.[11]

Q5: Which analytical techniques are best for detecting self-condensation byproducts? A: LC-MS is highly effective for detecting the dimer and other oligomers, as they will have predictable molecular weights (e.g., dimer M.W. ≈ 2x starting material - 18 for water loss). 1H NMR can also be used, where you would observe new, complex aromatic and aldehydic signals, often with a loss of the sharp singlet for the starting aldehyde proton.

Recommended Protocol: Reductive Amination

Reductive amination is a common application for this reagent and a process where self-condensation is a major risk.[11][12] This protocol is designed to maximize the yield of the desired amine while minimizing side reactions.

Experimental Workflow: Optimized Reductive Amination

ReductiveAmination A 1. Reagent Prep B Dissolve Amine (free base, 1.0 eq) in anhydrous solvent (e.g., THF, DCM) A->B C 2. Imine Formation B->C D Add 4-Formylpyridine-2-carboxylic acid HCl (1.0-1.1 eq) portion-wise at 0°C C->D E Stir at 0°C to RT for 1-2 hours. Monitor imine formation by TLC/LC-MS. D->E F 3. Reduction E->F G Cool mixture back to 0°C. Add reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 eq) portion-wise. F->G H Stir at RT overnight. G->H I 4. Workup & Purification H->I J Quench reaction carefully with saturated NaHCO₃ or water. I->J K Extract with appropriate organic solvent. Purify by column chromatography or crystallization. J->K

Caption: Recommended workflow for a reductive amination minimizing self-condensation.

Step-by-Step Methodology

Reagents & Equipment:

  • 4-Formylpyridine-2-carboxylic acid hydrochloride

  • Primary or secondary amine (free base)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or a similar mild reducing agent.[11]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,2-Dichloroethane (DCE))

  • Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Vessel Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Amine Dissolution: To a round-bottom flask, add the amine (1.0 equivalent) and dissolve it in the chosen anhydrous solvent (approx. 0.1-0.2 M concentration).

  • Initial Cooling: Cool the amine solution to 0°C using an ice bath. This is a critical step to control the initial reaction rate.

  • Substrate Addition: Slowly add the 4-formylpyridine-2-carboxylic acid hydrochloride (1.0-1.1 equivalents) to the cooled amine solution in small portions over 10-15 minutes. This controlled addition prevents localized heat and concentration spikes that can initiate self-condensation.

  • Imine Formation: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. The formation of the intermediate imine can be monitored by TLC or LC-MS.

  • Reduction Step: Once imine formation is substantial, cool the reaction mixture back down to 0°C.

  • Reducing Agent Addition: Add the sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise, ensuring the internal temperature does not rise significantly. NaBH(OAc)₃ is preferred as it is mild and effective at slightly acidic pH, which is ideal for this reaction.[11]

  • Final Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight or until completion is confirmed by LC-MS.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water. Stir for 15-20 minutes.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or crystallization.

By following these guidelines, you can effectively navigate the challenges posed by 4-formylpyridine-2-carboxylic acid hydrochloride and harness its full potential as a valuable synthetic building block.

References

  • Benchchem. (n.d.). Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions.
  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions.
  • Chemistry LibreTexts. (2023, January 22). Aldol Condensation.
  • Lumen Learning. (n.d.). 20.6 Aldol reaction | Organic Chemistry II.
  • Wikipedia. (n.d.). Aldol condensation.
  • Orango. (2025, August 21). Understanding the Aldol Condensation: From Reactants to Products.
  • Benchchem. (n.d.). Technical Support Center: Storage and Handling of Decyl Aldehyde-d2.
  • Benchchem. (n.d.). Best practices for handling and storing volatile aldehyde standards.
  • Wikipedia. (n.d.). Self-condensation.
  • Pell Wall Perfumes Blog. (2013, February 7). Aldehydes: identification and storage.
  • Synple Chem. (n.d.). Application Note – Reductive Amination.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

Sources

Troubleshooting

Technical Support Center: Purification of Schiff Bases Derived from 4-Formylpyridine-2-Carboxylic Acid Hydrochloride

Welcome to the technical support center for the purification of Schiff bases derived from 4-formylpyridine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Schiff bases derived from 4-formylpyridine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these often highly polar and challenging compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot and optimize your purification strategies.

Introduction: The Unique Challenges

Schiff bases synthesized from 4-formylpyridine-2-carboxylic acid hydrochloride present a unique set of purification challenges. The presence of a pyridine ring, a carboxylic acid, and an imine group in one molecule results in high polarity and the potential for zwitterion formation.[1][2] This can lead to issues such as poor solubility in common organic solvents, streaking on silica gel during chromatography, and difficulty in achieving high purity. The hydrochloride salt of the starting material can also introduce complications, potentially requiring neutralization steps and careful pH control throughout the purification process.

This guide provides a structured approach to overcoming these hurdles, with a focus on practical, field-proven techniques.

Frequently Asked Questions (FAQs)

Q1: My Schiff base is insoluble in most common recrystallization solvents. What should I do?

This is a frequent issue due to the high polarity of the molecule. A good starting point is to test highly polar solvents like ethanol, methanol, or even water.[3][4] If solubility is still limited, consider solvent mixtures. For instance, a mixture of a polar solvent like DMF or DMSO with a less polar co-solvent like ethanol or acetonitrile can sometimes provide the right balance for recrystallization.[5][6] Gentle heating is also crucial, but be mindful of potential degradation at high temperatures.[3]

Q2: I'm seeing significant streaking and poor separation during silica gel column chromatography. What's causing this?

Streaking is a classic sign of strong, irreversible interactions between your polar compound and the acidic silanol groups on the silica gel surface.[7] The basic pyridine nitrogen and potentially zwitterionic nature of your Schiff base are likely the primary culprits.

Q3: How can I confirm the successful formation of my Schiff base and assess its purity?

A combination of analytical techniques is recommended:

  • ¹H NMR Spectroscopy: Look for the characteristic singlet for the imine proton (-CH=N-), which typically appears in the 8.0-8.5 ppm range.[5] The disappearance of the aldehyde proton signal from the starting material is also a key indicator.

  • FT-IR Spectroscopy: Confirm the formation of the imine bond by the appearance of a C=N stretching band (around 1600-1650 cm⁻¹) and the disappearance of the C=O stretch from the aldehyde and the N-H bands from the primary amine.[5]

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and assessing the purity of your fractions during chromatography.[1][8][9]

Troubleshooting Guides

Problem 1: Persistent Unreacted Aldehyde Impurity

Even after initial purification attempts, the starting aldehyde can be a stubborn impurity to remove due to its polarity, which can be similar to the Schiff base product.[8]

Workflow for Aldehyde Impurity Removal

start Crude Product with Aldehyde Impurity recrystallization Attempt Recrystallization start->recrystallization column_chromatography Column Chromatography recrystallization->column_chromatography Fails pure_product Pure Product recrystallization->pure_product Successful acid_wash Acidic Wash (Workup Stage) column_chromatography->acid_wash Fails column_chromatography->pure_product Successful re_evaluate Re-evaluate Purification Strategy acid_wash->re_evaluate

Caption: Decision workflow for removing unreacted aldehyde.

Detailed Protocols:

1. Recrystallization: This is often the most effective first step.[5][8]

  • Solvent Screening: Systematically test a range of solvents from polar (ethanol, methanol, acetonitrile) to less polar (ethyl acetate), and their mixtures.[3][8]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If the product is still not fully dissolved, add a small amount of a more polar co-solvent dropwise until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

2. Column Chromatography: If recrystallization is unsuccessful, column chromatography is the next logical step.

  • Stationary Phase: To mitigate the issues with silica gel, consider using neutral alumina.[3][5] The basic nature of alumina can prevent the strong acidic interactions that cause streaking.

  • Mobile Phase: Start with a relatively non-polar eluent and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. For highly polar Schiff bases, a dichloromethane/methanol gradient may be necessary.[10][11]

3. Acidic Wash (During Workup): An often-overlooked technique is to perform an acidic wash of the reaction mixture (if the Schiff base is stable to acid hydrolysis) before extraction. A dilute solution of an acid like HCl can protonate the imine and unreacted amine, moving them to the aqueous layer, while the less polar aldehyde remains in the organic layer. Subsequent neutralization of the aqueous layer would then allow for the extraction of the purified Schiff base.

Problem 2: Product is a Non-Crystallizable Oil or Gummy Solid

This is a common frustration, especially with highly polar or impure compounds.

Protocol for Purifying Oily Products:
  • Solvent Trituration: This technique can sometimes induce crystallization or solidify an oil.

    • Add a non-polar solvent in which your product is insoluble (e.g., hexane, petroleum ether) to the oily product.[5]

    • Stir or sonicate the mixture vigorously. The goal is to wash away soluble impurities, leaving behind a more purified, solid product.

  • Column Chromatography (as described above): This is the most reliable method for purifying oils. Dry loading the sample onto silica gel or celite can be particularly effective for oily products.

  • Conversion to a Salt: If the Schiff base has a basic nitrogen, it can be converted to a salt (e.g., hydrochloride, hydrobromide) which may be more crystalline. This can be achieved by bubbling HCl gas through a solution of the Schiff base in an anhydrous solvent like ether or by adding a solution of HCl in an alcohol.

Problem 3: Degradation on Silica Gel Column

The acidic nature of silica gel can cause hydrolysis of the imine bond, leading to the decomposition of your Schiff base back to the starting materials.[3][5]

Strategies to Prevent Degradation:

1. Use Neutral Alumina: As mentioned previously, neutral alumina is a less acidic alternative to silica gel and is often the stationary phase of choice for purifying basic compounds like pyridine derivatives.[3][7]

2. Deactivate the Silica Gel: If you must use silica gel, it can be "deactivated" to reduce its acidity.

  • Procedure: Prepare a slurry of silica gel in your chosen eluent system. Add a small amount of a base like triethylamine (typically 0.1-1% by volume) to the slurry.[7] This will neutralize the most acidic silanol groups.

3. Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds that are difficult to purify by normal-phase or reversed-phase chromatography, HILIC can be a powerful alternative.[12] HILIC uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of water.[12] In this system, polar compounds are well-retained and can be effectively separated.[12]

Quantitative Data Summary

Purification TechniqueAdvantagesDisadvantagesBest For
Recrystallization Can yield highly pure crystalline material; scalable.Requires the compound to be a solid; finding a suitable solvent can be challenging.Removing small amounts of impurities from a solid product.[6][8]
Silica Gel Chromatography Widely applicable; good for separating compounds with different polarities.Can cause degradation of acid-sensitive compounds; streaking with highly polar compounds.[7][13]Compounds of moderate polarity.
Neutral Alumina Chromatography Less acidic than silica; good for basic compounds.[3][5]Can have lower resolving power than silica for some compounds.Basic, acid-sensitive compounds like pyridine derivatives.
HILIC Excellent for very polar and water-soluble compounds.[12]Requires specialized columns and solvent systems.Highly polar Schiff bases that are poorly retained in reversed-phase chromatography.[12]

Experimental Workflow Visualization

General Purification Workflow

Sources

Optimization

Technical Support Center: Managing Pyridine-Based Hydrochloride Salts

Welcome to the technical support center for managing the hygroscopic nature of pyridine-based hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing the hygroscopic nature of pyridine-based hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these materials. Here, you will find in-depth answers to frequently asked questions, practical troubleshooting guides, and detailed protocols to ensure the integrity and reliability of your experiments.

Section 1: Understanding the Challenge: Hygroscopicity FAQs

This section addresses the fundamental principles behind the hygroscopic nature of pyridine-based hydrochloride salts.

Q1: I just opened a new container of a pyridine hydrochloride salt, and it’s already clumpy and difficult to handle. What is happening?

A1: Your salt is exhibiting its hygroscopic nature, which is the tendency to readily absorb moisture from the atmosphere.[1][2] Pyridinium chloride, for example, is explicitly noted as a hygroscopic, white to tan crystalline solid.[3][4] This is a common characteristic for many salts, particularly hydrochloride salts, due to the strong interaction between the ionic lattice and polar water molecules.[5] When a substance absorbs enough moisture to dissolve in it, the phenomenon is called deliquescence, which can lead to the material becoming a sticky solid or even a solution.[2][6]

Q2: Why are hydrochloride salts, specifically, so prone to being hygroscopic?

A2: The hygroscopicity of hydrochloride salts stems from a combination of factors. The chloride anion (Cl⁻) is relatively small and has a high charge density, which promotes strong electrostatic interactions with the partial positive charges on the hydrogen atoms of water molecules. Furthermore, the pyridinium cation contains an acidic proton (N-H) that can form strong hydrogen bonds with water.[5][7] This combination of ionic and hydrogen-bonding interactions makes the crystal lattice susceptible to disruption by water, leading to moisture absorption.[5] Salts of mineral acids, like hydrochloric acid, tend to be very polar, which contributes to increased hygroscopicity.[8]

Q3: What are the primary consequences of moisture absorption for my experiments and product stability?

A3: Uncontrolled moisture absorption can have significant negative impacts on both physical properties and chemical stability:[9]

  • Physical Changes: You may observe caking, clumping, or changes in flowability, which makes accurate weighing and handling extremely difficult.[2][9] This can lead to significant errors in preparing solutions of known concentrations.

  • Chemical Instability: The presence of water can act as a solvent and a reactant. It can promote the degradation of the active pharmaceutical ingredient (API) through hydrolysis or facilitate other undesirable reactions.[10] For pyridine-based salts, this can affect the pH of the local microenvironment, potentially catalyzing degradation.[11]

  • Compromised Assays: If you are calculating the concentration of your compound on an anhydrous basis, failing to account for the mass of absorbed water will lead to an overestimation of the amount of active compound, skewing all subsequent quantitative results.[10]

  • Altered Solid-State Properties: For drug development professionals, moisture can induce changes in the crystalline form (polymorphism) or lead to the formation of hydrates, which can dramatically alter a drug's solubility, dissolution rate, and bioavailability.[10]

Below is a diagram illustrating the cascading effects of moisture uptake.

G HygroscopicSalt Hygroscopic Pyridine Hydrochloride Salt PhysicalChanges Physical Changes HygroscopicSalt->PhysicalChanges ChemicalChanges Chemical Changes HygroscopicSalt->ChemicalChanges AtmosphericMoisture Atmospheric Moisture AtmosphericMoisture->HygroscopicSalt Absorption Caking Caking & Clumping PhysicalChanges->Caking Deliquescence Deliquescence PhysicalChanges->Deliquescence WeighingError Inaccurate Weighing PhysicalChanges->WeighingError AssayError Assay Inaccuracy WeighingError->AssayError Hydrolysis Hydrolysis/Degradation ChemicalChanges->Hydrolysis Polymorphism Polymorphic Transformation ChemicalChanges->Polymorphism Hydrolysis->AssayError Bioavailability Altered Bioavailability Polymorphism->Bioavailability

Caption: Impact of moisture on hygroscopic salts.

Section 2: Best Practices for Handling and Storage

Proper handling and storage are critical to maintaining the integrity of hygroscopic salts. The primary goal is to minimize exposure to atmospheric moisture.[12]

Q4: What is the ideal way to store a highly hygroscopic pyridine-based hydrochloride salt?

A4: The best practice is to store the salt in a tightly sealed container, which is then placed inside a desiccator.[1] The desiccator should contain a suitable drying agent to maintain a low-humidity environment. For highly sensitive materials, storing them under an inert atmosphere (e.g., in a nitrogen- or argon-filled glove box or desiccator) provides the highest level of protection.[1][2]

Drying AgentEfficiencyCapacityNotes
Silica Gel (indicating) GoodHighChanges color when saturated. Can be regenerated by heating.
Drierite® (Anhydrous CaSO₄) GoodModerateInert and efficient. Can be regenerated.
Molecular Sieves (3Å or 4Å) ExcellentHighEffectively traps water molecules. Must be activated by heating.
Phosphorus Pentoxide (P₂O₅) SuperiorLowExtremely efficient but forms phosphoric acid upon saturation. Not easily regenerated. Best for critical applications.

Q5: I don't have a glove box. How can I handle these salts in a standard laboratory?

A5: While a glove box or glove bag is ideal, you can still manage hygroscopic salts effectively in a standard lab by focusing on speed and preparation.[1][13]

  • Prepare in Advance: Have all your vials, spatulas, and weighing paper ready before opening the main container.

  • Minimize Exposure Time: Open the container only for the brief period needed to extract the material. Close it tightly immediately afterward.[12]

  • Use an Inert Gas Flow: If possible, work under a gentle stream of dry nitrogen or argon directed into the weighing area to create a localized inert atmosphere.

  • Pre-filled Vials: For screening reactions, consider using pre-filled reaction vials that are packaged under an inert atmosphere.[13] This allows you to add solvents and other reagents via syringe through a septum, completely avoiding atmospheric exposure.[13]

The following workflow diagram outlines decision-making for handling these salts.

Caption: Recommended handling workflows.

Section 3: Troubleshooting Common Issues

Q6: My pyridine hydrochloride salt has already absorbed significant moisture and is now a paste. Can I still use it? How do I dry it?

A6: It is highly recommended to dry the salt before use to ensure accurate weighing and prevent interference in your reaction. Several methods can be employed, depending on the thermal stability of your compound.[1] Pyridine hydrochloride itself has a melting point of 145-147 °C.[3]

  • High-Vacuum Drying: Place the salt in a suitable flask (e.g., a round-bottom flask) and connect it to a high-vacuum line (Schlenk line). Applying a vacuum will remove the adsorbed water.[1] Gentle heating (e.g., 40-60 °C) can accelerate the process, but you must ensure the temperature is well below the salt's melting or decomposition point.[14]

  • Azeotropic Distillation: For some applications, you can dissolve the moist salt in a suitable solvent and then remove the water by azeotropic distillation with a solvent like benzene or toluene. This should only be performed by experienced chemists with appropriate safety precautions.

  • Recrystallization/Precipitation: Dissolve the moist salt in a minimal amount of a suitable dry solvent (e.g., anhydrous ethanol) and then precipitate the anhydrous salt by adding a dry anti-solvent in which it is insoluble (e.g., dry diethyl ether).[14] This method is effective for both drying and purifying the salt.[1]

Q7: I am trying to weigh my hygroscopic salt, but the mass on the analytical balance keeps increasing. How can I get an accurate measurement?

A7: This is a classic sign of rapid moisture uptake. To get an accurate weight:

  • Weigh by Difference: Place an approximate amount of the salt into a small, dry, sealed vial with a cap. Weigh the entire vial. Quickly transfer the salt from the vial into your reaction vessel. Immediately re-cap the vial and weigh it again. The difference in mass is the accurate weight of the transferred salt.

  • Work Quickly: Minimize the time the sample is on the open balance pan.

  • Use a Weighing Funnel: A funnel can help you transfer the solid quickly and completely into the reaction flask, reducing spillage and exposure time.

Section 4: Analytical Techniques for Moisture Determination

Quantifying the water content is essential for quality control and accurate calculations.[10]

Q8: What is the best method to accurately determine the water content in my pyridine-based hydrochloride salt?

A8: The gold standard for water content determination in the pharmaceutical industry is Karl Fischer Titration (KFT) .[10][15][16] It is a highly specific, precise, and rapid method that requires only a small amount of sample.[15]

  • Principle: KFT is based on a stoichiometric reaction between iodine and water.[10]

  • Types:

    • Volumetric KFT: Best for samples with higher water content (>0.1%). It measures the volume of Karl Fischer reagent needed to titrate the water.[16][17]

    • Coulometric KFT: Ideal for samples with very low water content (<1%). It generates iodine electrochemically, and the total charge passed is directly proportional to the amount of water.[16][17]

  • Sample Introduction: Solids can often be dissolved in a suitable anhydrous solvent (like methanol) and injected directly.[16] For insoluble or interfering substances, a KF oven can be used to heat the sample and transfer the evaporated water to the titration cell via a dry carrier gas.[17]

Q9: Are there other methods besides Karl Fischer titration?

A9: Yes, other techniques can provide information about water content, though they are generally less specific than KFT.

TechniquePrincipleSpecificity for WaterNotes
Karl Fischer Titration (KFT) Chemical titration with iodineExcellentThe most widely used and accurate method for water determination.[10][15]
Loss on Drying (LOD) Measures the mass lost upon heatingPoorMeasures the loss of any volatile substance (water, residual solvents), not just water.[15]
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperatureModerateCan distinguish between water and other volatiles if they evaporate at different temperatures.[10][18]

Section 5: Detailed Experimental Protocol

Protocol: Drying and Handling a Hygroscopic Pyridine-Based Hydrochloride Salt in a Standard Laboratory

This protocol describes a practical method for drying a salt that has absorbed moisture and subsequently handling it for use in a reaction without a glove box.

Materials:

  • Hygroscopic pyridine hydrochloride salt

  • Round-bottom flask with a stopcock (or a Schlenk flask)

  • High-vacuum line (Schlenk line) or vacuum pump with a cold trap

  • Heating mantle or oil bath

  • Desiccator with a fresh desiccant (e.g., P₂O₅ or molecular sieves)

  • Spatulas, weighing paper/boat, sealed vials

  • Source of dry inert gas (Nitrogen or Argon)

Procedure:

Part A: Drying the Salt

  • Transfer: Place the clumpy/moist salt into the round-bottom flask. Do not fill the flask more than one-third full.

  • Connect to Vacuum: Securely attach the flask to the high-vacuum line.

  • Evacuate: Slowly open the stopcock to the vacuum. The solid may bubble or expand as the vacuum is applied; do this gradually to avoid sweeping the solid into the vacuum line.

  • Apply Vacuum: Once a high vacuum (<1 mmHg) is established, leave the flask under vacuum at room temperature for at least 4-6 hours. For best results, leave it overnight.

  • Gentle Heating (Optional): If the salt is thermally stable, you can gently heat the flask to 40-60 °C using a heating mantle or oil bath while under vacuum. This will significantly speed up the drying process. Continue heating under vacuum for 2-4 hours.

  • Cool and Backfill: Turn off the heat and allow the flask to cool completely to room temperature while still under vacuum.

  • Store: Once cool, close the flask's stopcock. Gently backfill the flask with a dry inert gas like nitrogen or argon. Seal the stopcock and joints with paraffin film. For long-term storage, place the entire sealed flask inside a desiccator.[1]

Part B: Weighing and Transferring the Dried Salt

  • Prepare Workspace: Set up your analytical balance. Have your reaction vessel, a weighing boat, and spatula ready. If possible, direct a gentle flow of dry inert gas over the balance pan.

  • Equilibrate Pressure: Briefly open the stopcock on your flask of dried salt to the inert gas line to ensure a slight positive pressure.

  • Quick Transfer: Open the flask and, as quickly as possible, use a clean, dry spatula to remove the desired amount of free-flowing, dried salt and place it onto the weighing boat.

  • Weigh: Obtain the mass as quickly as you can. The reading should be much more stable than with the moist salt.

  • Transfer to Reaction: Immediately transfer the weighed salt into your reaction vessel, which should ideally be under a positive pressure of inert gas.

  • Reseal: Immediately reseal the flask containing the bulk of your dried salt, evacuate and backfill with inert gas again if necessary, and return it to the desiccator.

Section 6: Advanced Mitigation Strategies

For drug development, managing hygroscopicity is a critical aspect of formulation. If the intrinsic properties of the salt are problematic, several advanced strategies can be considered:

  • Co-crystallization: Forming a co-crystal by introducing a stabilizing co-former can alter the crystal packing arrangement, reducing the availability of sites for hydrogen bonding with water.[5][7][19]

  • Salt Screening: Sometimes, changing the counter-ion (e.g., from chloride to a less hygroscopic anion like mesylate or tosylate) can dramatically improve the salt's physical properties, though this may also impact solubility.[5][8]

  • Formulation Barriers: For solid dosage forms, strategies like film coating or encapsulation can create a physical barrier that protects the hygroscopic active ingredient from environmental moisture.[2][19]

References

  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. [Link]

  • 13.2.1 Classification of goods according to moisture behavior. Container Handbook. [Link]

  • Karl Fischer Moisture Analysis. Pacific BioLabs. [Link]

  • Teo, Y. C., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review. [Link]

  • API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. (2026, January 19). Pilotech. [Link]

  • SPMC's FAQs provide guidance for your technical challenges. (2023, August 15). Sterilization Packaging Manufacturers Council. [Link]

  • Perspective Chapter: Pharmaceutical Drying. (2023, November 22). IntechOpen. [Link]

  • Determining Water Content with a Novel Karl Fischer Titration Approach. PPD. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Speciality Chemicals Magazine. [Link]

  • Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc.[Link]

  • Is it possible to boil off HCl from pyridinium chloride salts? (2020, February 7). ResearchGate. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). MDPI. [Link]

  • Effect of moisture on solid state stability. (2023, September 29). Semantic Scholar. [Link]

  • Pharmaceutical Raw Material Storage. NKT Humidity Control Technologies. [Link]

  • Best Practices for Powder Storage and Handling. (2025, May 19). coatingAI. [Link]

  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem. [Link]

  • Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group. [Link]

  • Preparation of anhydrous pyridine hydrochloride. Journal of Chemical Education. [Link]

  • Pyridinium chloride. Grokipedia. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (1977). PubMed. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. (2025, March 25). Quimivita. [Link]

  • Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule. (2022). ResearchGate. [Link]

  • A Guide to Handling and Storing Chemicals in a Lab. (2021, March 4). InterFocus. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Troubleshooting

troubleshooting low yield in metal-organic framework synthesis with pyridine ligands

Technical Support Center: Troubleshooting Low Yield in Pyridine-Ligand MOF Synthesis Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Yield in Pyridine-Ligand MOF Synthesis

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and kinetic pitfalls of synthesizing Metal-Organic Frameworks (MOFs) utilizing pyridine-based ligands (e.g., 4,4'-bipyridine, pyridyl-porphyrins, or pyridyl-thiadiazoles).

The synthesis of these frameworks is governed by a delicate balance between thermodynamic stability and kinetic trapping. When yields are low, the system has typically fallen into a kinetic trap—either precipitating prematurely as an amorphous solid, failing to assemble due to protonation, or being limited by poor solubility. This guide provides a comprehensive, causality-driven approach to diagnosing and resolving these issues, ensuring your protocols are robust, reproducible, and self-validating.

Diagnostic Workflow

Troubleshooting A Low Yield / Amorphous Product H Assess pH & Coordination A->H BA BA A->BA B Assess Reaction Kinetics C Rapid Precipitation? B->C D Add Monocarboxylic Modulator C->D Yes E Assess Ligand Solubility F Ligand Undissolved? E->F G Optimize Solvent System F->G Yes II II H->II Yes I Pyridine N Protonated? J Adjust pH / Buffer BA->E II->J Yes

Diagnostic workflow for troubleshooting MOF synthesis yields.

Deep-Dive Troubleshooting Guides

Q1: My synthesis yields a fine, amorphous powder with less than 20% recovery. How do I improve the yield and crystallinity? Root Cause: Rapid Nucleation and Slow Crystal Growth. When the coordination between the transition metal and the pyridine nitrogen is too rapid, the system undergoes uncontrolled nucleation. This depletes the precursors instantly, forming a large number of microscopic, amorphous particles rather than allowing the thermodynamic growth of highly crystalline frameworks (1)[1]. The Scientific Solution: The Modulator Approach. Introduce a coordination modulator. Modulators are typically monotopic ligands (like acetic acid, benzoic acid, or even monofunctional pyridine) that compete with the primary bridging ligand for the metal's coordination sites (2)[2]. By creating a dynamic, reversible equilibrium at the metal center, the modulator slows down the nucleation rate. This shifts the kinetic pathway toward the thermodynamic product, resulting in larger, phase-pure crystals and significantly higher overall yields (3)[3].

Q2: I added a carboxylic acid modulator, but now I get zero yield—the solution remains completely clear. What happened? Root Cause: Over-Protonation of the Pyridine Ligand. Pyridine nitrogen atoms are basic ( pKa​≈5.2 ). If you add too much acidic modulator (e.g., trifluoroacetic acid or high concentrations of acetic acid), you protonate the pyridyl nitrogen, forming a pyridinium cation. A protonated pyridine cannot donate its lone pair to coordinate with the metal center, completely halting framework assembly. The Scientific Solution: Dual-Modulator or Neutral Modulator Systems. If acid modulators suppress your yield, switch to a neutral coordinating solvent or a dual-modulator approach. For example, using a small amount of monofunctional pyridine as a secondary modulator can inhibit rapid nucleation without drastically lowering the pH (4)[4]. Alternatively, carefully titrate the acid modulator concentration to remain above the pKa​ of your specific pyridine derivative.

Q3: My pyridine-based ligand is not fully dissolving in DMF. Could this be causing my low yield? Root Cause: Insufficient Solvation. The solubility of complex, multi-topic pyridine ligands (like bipyridine or tetrakis(pyridin-4-yl)porphyrin) is highly dependent on the solvent system. If the ligand remains suspended as an aggregate, the effective molarity of the linker is drastically reduced, starving the reaction and leading to low yields of the desired MOF (5)[5]. The Scientific Solution: Solvent System Optimization. Do not rely solely on pure N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). Utilize a mixed-solvent system. Adding a co-solvent like ethanol or deionized water can disrupt intermolecular π−π stacking of the ligands. Additionally, pre-treating the ligand solution with low-frequency sonication ensures complete dissolution and homogeneous nucleation (1)[1].

Quantitative Data: Impact of Modulator Concentration on MOF Yield

To illustrate the causality of the modulator approach, the following table summarizes typical empirical data when optimizing a Zinc-bipyridine MOF system using acetic acid as a modulator.

Modulator (Acetic Acid) Eq.Nucleation RateCrystal Size ( μ m)Phase Purity (PXRD)Overall Yield (%)
0.0 eq (Control) Extremely Fast< 1 (Amorphous)Mixed / Poor18%
5.0 eq Moderate5 - 10High45%
20.0 eq Slow25 - 40Excellent (Single Crystal)78%
100.0 eq SuppressedN/A (No solid)N/A0% (Protonated)

Note: "Eq." refers to molar equivalents relative to the metal precursor.

Standardized Self-Validating Protocol: Modulator-Optimized Solvothermal Synthesis

This protocol incorporates self-validating checkpoints to ensure the thermodynamic equilibrium is reached, maximizing yield for pyridine-ligand MOFs.

Materials:

  • Metal Salt (e.g., Zn(NO3​)2​⋅6H2​O )

  • Pyridine-based Ligand (e.g., 4,4'-bipyridine)

  • Solvent: DMF / Ethanol / H2​O (v/v/v ratio optimized per ligand)

  • Modulator: Glacial Acetic Acid

Step-by-Step Methodology:

  • Ligand Solvation (Checkpoint 1): Dissolve 0.1 mmol of the pyridine ligand in 5 mL of the solvent mixture in a 20 mL scintillation vial. Sonicate for 15 minutes.

    • Self-Validation: Hold the vial to the light. If any particulate matter remains, adjust the solvent ratio before proceeding. Un-dissolved ligand guarantees a low yield[1].

  • Metal Preparation: In a separate vial, dissolve 0.1 mmol of the metal salt in 5 mL of the solvent mixture.

  • Modulator Addition: Add 2.0 mmol (20 equivalents) of glacial acetic acid to the metal salt solution. Stir for 5 minutes.

  • Combination: Slowly add the metal/modulator solution to the ligand solution dropwise while stirring.

  • Solvothermal Heating: Seal the vial tightly with a PTFE-lined cap. Place in an isothermal oven at 120 °C for 48 hours.

  • Cooling & Maturation: Cool the oven to room temperature at a strictly controlled rate of 0.5 °C/min.

    • Causality: Slow cooling prevents kinetic shock and secondary nucleation, ensuring the yield consists of large, filterable crystals rather than fine dust[4].

  • Harvesting (Checkpoint 2): Centrifuge the mixture.

    • Self-Validation: Examine the supernatant. A highly colored or cloudy supernatant indicates incomplete coordination (reaction time too short or pH too low). A clear supernatant with a distinct crystalline bed indicates a successful, high-yield synthesis.

  • Washing: Wash the crystals 3x with fresh DMF, followed by 3x with Ethanol to remove residual modulator and unreacted precursors.

Frequently Asked Questions (FAQs)

Q: Can I use microwave-assisted synthesis to speed up the reaction without sacrificing yield? A: Microwave-assisted synthesis provides instant, energy-efficient heating, significantly reducing reaction times from days to minutes. However, because it drives incredibly fast kinetics, it often results in smaller crystal sizes and lower yields of highly crystalline material compared to solvothermal methods. If you use microwave synthesis, you must increase the modulator concentration to counteract the accelerated nucleation rate (3)[3].

Q: My MOF structure contains missing linker defects. Is this a sign of a failed synthesis? A: Not necessarily. The modulator approach intentionally competes with the primary linkers. While this improves overall crystallinity and yield, it can leave behind "missing linker" defects where the modulator capped the metal node (2)[2]. In many applications (like catalysis or gas adsorption), these defects are highly desirable as they create coordinatively unsaturated metal sites (Lewis acid sites) that enhance performance.

Q: How do I know if my pyridine ligand is undergoing competitive coordination with the solvent? A: Solvents like DMF can decompose at high temperatures (>130 °C) to form dimethylamine, which can competitively bind to the metal center, blocking the pyridine ligand and reducing yield. If you suspect this, lower the reaction temperature to 100-110 °C or switch to a more thermally stable solvent like N,N-diethylformamide (DEF).

References

  • JACS Au (ACS Publications) - De Novo Synthesis of Single-Crystalline Multi-Module Chromium(III) Metal–Organic Frameworks for Water Adsorption.[Link]

  • MDPI - Tuning Size and Properties of Zinc Ascorbate Metal-Organic Framework via Acid Modulation.[Link]

  • OAE Publishing Inc. - Recent advances in the type, synthesis and electrochemical application of defective metal-organic frameworks.[Link]

  • ResearchGate - Optimizing iodine capture performance by metal-organic framework containing with bipyridine units.[Link]

Sources

Optimization

deprotection strategies for 4-formylpyridine-2-carboxylic acid hydrochloride derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the deprotection of 4-formylpyridine-2-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the deprotection of 4-formylpyridine-2-carboxylic acid hydrochloride derivatives.

When working with this molecular class, researchers face a triad of orthogonal challenges: a highly electrophilic and sensitive C4-formyl group (aldehyde), a C2-carboxylic acid requiring mild ester hydrolysis, and a basic pyridine nitrogen that actively buffers acidic reagents and dictates the final salt form. A rigid, "one-pot" global deprotection approach almost always leads to polymerization or aldehyde degradation. Instead, success relies on understanding the causality behind each chemical micro-environment.

Below is our comprehensive troubleshooting guide, validated protocols, and FAQ section to ensure high-fidelity recovery of your target molecule.

Part 1: Mechanistic Overview & Deprotection Logic

The critical failure point in deprotecting these derivatives is the premature exposure of the 4-formyl group. If the ester is hydrolyzed under basic conditions after the acetal is removed, the free aldehyde will rapidly undergo Cannizzaro-type disproportionation or aldol condensations. Conversely, using harsh aqueous acid to globally deprotect both the ester and the acetal results in the pyridine nitrogen protonating first, which buffers the solution and necessitates elevated temperatures that destroy the product[1].

The optimal workflow is an orthogonal deprotection strategy :

  • Base-catalyzed ester hydrolysis (while the aldehyde remains protected).

  • Mild, non-aqueous or neutral acetal cleavage.

  • Anhydrous hydrochloride salt formation.

DeprotectionLogic Start Fully Protected Pyridine Derivative (Ester + Acetal) BaseHyd Alkaline Hydrolysis (NaOH/MeOH, 0°C) Start->BaseHyd Orthogonal Approach AcidHyd Acidic Hydrolysis (HCl/H2O, Heat) Start->AcidHyd Global Attempt AcetalAcid Acetal-Protected Carboxylic Acid BaseHyd->AcetalAcid Chemoselective GlobalDeprot Degradation / Complex Mixture AcidHyd->GlobalDeprot Aldehyde Degradation MildAcetal Mild Acetal Cleavage (I2/Acetone or aq. DMSO) AcetalAcid->MildAcetal Zwitterion 4-Formylpyridine-2- Carboxylic Acid (Zwitterion) MildAcetal->Zwitterion SaltForm Anhydrous HCl (Ether/Dioxane) Zwitterion->SaltForm Target Target Molecule: Hydrochloride Salt SaltForm->Target

Orthogonal deprotection workflow for 4-formylpyridine-2-carboxylic acid hydrochloride.

Part 2: Validated Step-by-Step Methodologies

Protocol A: Chemoselective Ester Hydrolysis (Preserving the Acetal)

Causality: We utilize low-temperature alkaline hydrolysis to saponify the ester. Acetals are inherently stable to high pH, ensuring the sensitive formyl group remains masked.

  • Dissolution: Dissolve the fully protected derivative (1.0 eq) in anhydrous methanol (0.2 M concentration).

  • Saponification: Cool the reaction to 0 °C. Slowly add 1M aqueous NaOH (1.5 eq) dropwise to prevent localized exothermic degradation[2].

  • Monitoring: Stir for 2–4 hours at room temperature. The system is self-validating via TLC (disappearance of the high-Rf starting material).

  • Isolation: Cool back to 0 °C and carefully titrate with 1M HCl to pH 5–6. The zwitterionic acetal-protected acid will precipitate. Filter and dry under a vacuum.

Protocol B: Mild Acetal Deprotection (Preserving the Aldehyde)

Causality: Traditional Brønsted acids (like aqueous HCl) fail here due to pyridine buffering. Instead, we use Molecular Iodine ( I2​ ) in acetone. Iodine acts as a mild, transient Lewis acid that facilitates acetal exchange without requiring harsh protic conditions[1].

  • Dissolution: Dissolve the acetal-protected acid (1 mmol) in reagent-grade acetone (10 mL)[1].

  • Catalysis: Add molecular iodine (0.1 mmol, 10 mol%). The solution will turn a distinct reddish-brown.

  • Reaction: Stir at room temperature for 1–3 hours.

  • Self-Validating Quench: Add a saturated aqueous solution of sodium thiosulfate dropwise. The reaction is successfully quenched when the brown iodine color completely disappears, leaving a pale yellow/colorless solution[1].

  • Extraction: Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate to yield the zwitterionic 4-formylpyridine-2-carboxylic acid.

Protocol C: Hydrochloride Salt Formation

Causality: To prevent the newly revealed aldehyde from hydrating, water must be strictly excluded. We use anhydrous hydrogen chloride gas or a non-aqueous HCl solution.

  • Suspension: Suspend the zwitterion in anhydrous diethyl ether or 1,4-dioxane.

  • Protonation: Introduce a stoichiometric excess of 4N HCl in dioxane (or bubble dry HCl gas)[3].

  • Validation: The pyridine nitrogen will rapidly protonate, causing the highly crystalline 4-formylpyridine-2-carboxylic acid hydrochloride salt to precipitate out of the non-polar solvent.

  • Isolation: Filter the precipitate under an inert argon atmosphere and wash with cold anhydrous ether.

Part 3: Quantitative Data Presentation

The table below summarizes the efficacy of various acetal deprotection strategies specifically applied to pyridine-bearing substrates.

Deprotection MethodReagents & ConditionsChemoselectivityTypical YieldReference
Traditional Acid Hydrolysis Aqueous HCl, RefluxLow (Aldehyde degradation, pyridine buffering)< 40%[1]
Lewis Acid Exchange I2​ (10 mol%), Acetone, RTHigh (Tolerates basic pyridine ring)85–95%[1]
Neutral Hydrolysis Aqueous DMSO, 100 °CHigh (Neutral conditions prevent side reactions)80–90%[4]
Silyl Triflate Cleavage TMSOTf, 2,2'-bipyridyl, 0 °CHigh (Proceeds via reactive pyridinium intermediate)80–92%

Part 4: Frequently Asked Questions (FAQs)

Q: Why did my acetal fail to deprotect when I bubbled HCl gas into the reaction mixture? A: Acetal cleavage is fundamentally a hydrolysis reaction; it strictly requires the stoichiometric presence of water to form the carbonyl group and release the protecting alcohols. Dry HCl gas will only protonate the basic pyridine nitrogen to form the hydrochloride salt, leaving the acetal completely intact[3]. If your goal is deprotection, you must use an aqueous acid or a Lewis acid alternative.

Q: During ester hydrolysis with NaOH, my reaction turned dark brown and yielded a complex mixture. What happened? A: This is a classic symptom of premature aldehyde exposure. If your acetal was compromised, or if you attempted to hydrolyze the ester after revealing the free 4-formyl group, the highly electrophilic aldehyde underwent a base-catalyzed Cannizzaro reaction or an aldol condensation. You must always ensure the acetal is fully intact during the alkaline ester hydrolysis step.

Q: Can I use TMSOTf for acetal deprotection in this system? A: Yes, this is a highly advanced and effective method. The combination of TMSOTf and 2,2′-bipyridyl proceeds via a highly reactive pyridinium intermediate. This intermediate is subsequently hydrolyzed to the target aldehyde under very mild conditions, completely bypassing the harshness of traditional Brønsted acids and tolerating the pyridine ring's basicity.

Q: Why is my final hydrochloride salt turning into a sticky gum upon isolation? A: 4-formylpyridine derivatives are highly hygroscopic. If you filter the hydrochloride salt in ambient, humid air, the salt will rapidly absorb atmospheric moisture, leading to the hydration of the aldehyde and the formation of a sticky gem-diol. Always filter and store the final salt under a strict inert atmosphere (Argon/Nitrogen) and desiccate immediately.

References

  • Simple and Chemoselective Deprotection of Acetals Chemistry Letters (Oxford University Press)[Link]

  • ChemInform Abstract: The Reaction of Acetal-Type Protective Groups in Combination with TMSOTf and 2,2′-Bipyridyl; Mild and Chemoselective Deprotection ResearchGate[Link]

  • Unlocking the Mystery: No Acetal Deprotection with HCl? Discovering Cis-Stereochemistry in Pyridine! YouTube (ChemoSpecific)[Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives ResearchGate[Link]

Sources

Troubleshooting

Technical Support Center: Work-up Procedures for Reactions Involving 4-Formylpyridine-2-Carboxylic Acid Hydrochloride

This guide offers comprehensive technical assistance for researchers, scientists, and drug development professionals engaged in chemical reactions with 4-formylpyridine-2-carboxylic acid hydrochloride. It is designed to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers comprehensive technical assistance for researchers, scientists, and drug development professionals engaged in chemical reactions with 4-formylpyridine-2-carboxylic acid hydrochloride. It is designed to troubleshoot common issues encountered during reaction work-up and purification, providing practical solutions and addressing frequently asked questions in a detailed question-and-answer format.

Section 1: Troubleshooting Guide

This section addresses specific challenges that may arise during the work-up of reactions involving 4-formylpyridine-2-carboxylic acid hydrochloride, outlining potential causes and offering systematic solutions.

Issue 1: Product or Starting Material Inadvertently Lost into the Aqueous Layer During Extraction

Question: During my aqueous work-up, I suspect my desired product is partitioning into the aqueous layer, leading to low yields in the organic phase. How can I prevent this?

Answer:

This is a frequent challenge when working with pyridine carboxylic acids due to their amphoteric nature. The solubility of your compound is highly dependent on the pH of the aqueous solution.

Causality Analysis:

  • pH-Dependent Solubility: 4-Formylpyridine-2-carboxylic acid and its derivatives can exist in different ionic forms depending on the pH.

    • In acidic conditions, the pyridine nitrogen is protonated, forming a cationic species that is highly soluble in water.

    • In basic conditions, the carboxylic acid is deprotonated, forming an anionic species that is also water-soluble.

    • At the isoelectric point (the pH at which the net charge is zero), the compound will have its lowest aqueous solubility.

  • "Salting Out" Effect: The presence of dissolved salts in the aqueous layer can decrease the solubility of organic compounds, promoting their partitioning into the organic phase.[1]

Troubleshooting Protocol:

  • Strategic pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer to the isoelectric point of your target compound. This will minimize its water solubility and maximize its preference for the organic solvent.

  • Use of Brine: Wash the organic layer with a saturated sodium chloride solution (brine). This increases the polarity of the aqueous layer and can help to "salt out" your organic compound, driving it into the organic phase.[1]

  • Solvent Choice: Employ a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, which can better solvate your polar product.[2]

Workflow Diagram: pH-Controlled Extraction

Caption: Workflow for maximizing product recovery during extraction.

Issue 2: Persistent Emulsion Formation During Extraction

Question: I am struggling with the formation of a stable emulsion at the interface of my organic and aqueous layers, making separation impossible. What can I do to break the emulsion?

Answer:

Emulsions are common when working with pyridine derivatives due to their ability to act as surfactants, especially when fine precipitates are present.

Causality Analysis:

  • Surfactant-like Properties: The amphiphilic nature of the molecule can stabilize droplets of one liquid dispersed in the other.

  • Particulate Matter: Fine, insoluble particles can accumulate at the interface, further stabilizing the emulsion.

Troubleshooting Protocol:

  • Brine Addition: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.[3]

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can remove the particulate matter that is stabilizing the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.

  • Patience and Gentle Mixing: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation. When mixing, use gentle inversions of the separatory funnel rather than vigorous shaking.

Issue 3: Difficulty in Removing Pyridine-Based Impurities

Question: My final product is contaminated with pyridine-based impurities that are difficult to remove by standard chromatography. How can I improve the purity of my compound?

Answer:

Pyridine-containing molecules can be challenging to purify due to their basicity and polarity, which often leads to tailing on silica gel chromatography and co-elution with the desired product.[4]

Causality Analysis:

  • Basicity: The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, causing poor peak shape and resolution.[4]

  • Polarity Overlap: The impurities may have polarity profiles very similar to your target compound, making chromatographic separation inefficient.

Troubleshooting Protocol:

  • Acid Wash: During the aqueous work-up, an acid wash can effectively remove basic pyridine impurities.[5][6] By protonating the pyridine nitrogen, the impurity becomes highly water-soluble and can be extracted from the organic phase.

    • Procedure:

      • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid), depending on the acid sensitivity of your product.

      • Separate the aqueous layer.

      • Wash the organic layer with brine to remove residual water.

      • Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.[1][7]

  • Chromatography Modifications:

    • Amine Additive: Adding a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to the mobile phase can improve peak shape by competing for the active sites on the silica gel.[4]

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column.[4]

  • Crystallization: If your product is a solid, recrystallization is a powerful purification technique.[8] Choose a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain dissolved.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 4-formylpyridine-2-carboxylic acid hydrochloride to be aware of during work-up?

A1: The key features are the acidic carboxylic acid group, the basic pyridine nitrogen, and the reactive aldehyde group. The hydrochloride salt form makes it generally more stable and water-soluble. It is also sensitive to air and light.[10]

Q2: How do I handle the hydrochloride salt? Can I neutralize it?

A2: The hydrochloride salt can be neutralized in situ by adding a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to the reaction mixture. Alternatively, you can perform a pre-neutralization by dissolving the salt in water, adjusting the pH with a base like sodium bicarbonate, and then extracting the freebase into an organic solvent.

Q3: What is the pKa of 4-formylpyridine-2-carboxylic acid?

A3: The pKa of the pyridinium ion is typically around 5.2, while the pKa of the carboxylic acid is around 4-5.[11][12] These values are important for planning pH adjustments during your work-up.

Q4: Can the aldehyde group cause complications?

A4: Yes, the aldehyde is susceptible to oxidation to a carboxylic acid, especially under basic conditions. It can also undergo side reactions such as aldol condensations or reactions with amine nucleophiles. It's advisable to use mild work-up conditions and avoid prolonged exposure to strong bases or oxidants.

Q5: What is the best way to store 4-formylpyridine-2-carboxylic acid hydrochloride?

A5: Due to its sensitivity to air and humidity, it should be stored under an inert gas (like nitrogen or argon) in a cool, dry place.[13]

References
  • Google Patents: KR101652750B1 - Purification method of pyridine and pyridine deriv
  • Google Patents: CN101981007A - Method for purification of pyridine, and method for production of chlorin
  • University of Rochester, Department of Chemistry: Workup: About. [Link]

  • PubChem: 4-formylpyridine-2-carboxylic acid hydrochloride (C7H5NO3). [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual: Reaction Workup. [Link]

  • Scribd: Organic Reaction Workup Procedures. [Link]

  • NASA Technical Reports Server (NTRS): Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites. [Link]

  • University of Rochester, Department of Chemistry: Troubleshooting: About. [Link]

  • ResearchGate: What is the best method to remove pyridine from a reaction mixture?. [Link]

  • Wikipedia: Pyridine-4-carbaldehyde. [Link]

  • Chemistry LibreTexts: 4.7: Reaction Work-Ups. [Link]

  • Google Patents: EP 2428505 B1 - Process for producing pyridine carboxylic acids.
  • Google Patents: EP0232118A2 - Process for the prepar
  • PMC: Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • Tetrahedron Letters: pKa values in organic chemistry – making maximum use of the available data. [Link]

  • PharmaCompass: 4-chloro-pyridine-2-carboxylic acid methyl ester HCl salt. [Link]

  • ChemRxiv: Controlling carbodiimide-driven reaction networks through the reversible formation of pyridine adducts. [Link]

  • PubChem: Formic acid;pyridine-2-carboxylic acid. [Link]

  • VMINTEQ: Acidity constants (pKa) for some common acids. [Link]

  • Organic Chemistry Data: pKa Data Compiled by R. Williams. [Link]

  • EPFL: pKa Data Compiled by R. Williams. [Link]

  • Google Patents: CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • ResearchGate: 4-hydroxy pyridine is in equilibrium with 4-pyridone, does the carboxylic acid react with the N atom to form amide? How do I prevent this?. [Link]

  • Scilit: Reaction of 3- and 4-pyridinealdehydes with indole-2-carboxylic acid. [Link]

  • NIST WebBook: 4-Pyridinecarboxylic acid. [Link]

  • Medicinal Chemistry: 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. [Link]

  • Khan Academy: Carboxylic acid reactions overview. [Link]

Sources

Optimization

Technical Support Center: 4-Formylpyridine-2-Carboxylic Acid Hydrochloride Reactivity &amp; pH Optimization

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected roadblocks when functionalizing highl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected roadblocks when functionalizing highly polar, multifunctional heterocycles. 4-Formylpyridine-2-carboxylic acid hydrochloride[1] is a notorious example. Its reactivity—particularly during Schiff base formation and reductive amination workflows—is entirely dictated by the pH of the microenvironment.

This guide is designed to move beyond basic instructions. Here, we explore the mechanistic causality behind experimental failures and provide self-validating protocols to ensure your syntheses are robust, reproducible, and scientifically sound.

Mechanistic Causality: Why pH Dictates Reactivity

To master the reactivity of 4-formylpyridine-2-carboxylic acid hydrochloride[1], you must understand the competing ionization states of its three functional groups:

  • The Pyridine Ring: Supplied as a hydrochloride salt, the pyridine nitrogen is initially protonated (pyridinium).

  • The Carboxylic Acid: Located at the 2-position, it acts as an electron-withdrawing group and a secondary ionizable center.

  • The Formyl Group: Located at the 4-position, this is your primary electrophilic target for nucleophilic attack.

When you dissolve this hydrochloride salt in an aqueous or semi-aqueous solvent, the release of HCl drives the solution pH below 2.0. At this highly acidic pH, any primary amine you introduce for Schiff base formation becomes fully protonated into an ammonium ion. This strips the amine of its lone pair, completely deactivating its nucleophilicity[2].

Conversely, if you overcompensate by driving the pH above 7.5, the aldehyde loses the partial protonation required to activate the carbonyl carbon, and the molecule becomes susceptible to base-catalyzed degradation. The equilibrium dynamics dictate that successful imine formation requires a precise zwitterionic window (pH 4.5–6.0) where the amine is sufficiently free, and the aldehyde remains electrophilic[3].

MechanisticPathway State1 pH < 2.0 Fully Protonated (Cationic) Amine Nucleophile is Inactive State2 pH 4.5 - 6.0 Zwitterionic State Optimal Imine Formation State1->State2 Add Base (e.g., NaOAc) Deprotonate Amine State2->State1 Excess Acid State3 pH > 7.5 Fully Deprotonated (Anionic) Risk of Aldehyde Degradation State2->State3 Excess Base Deprotonate Pyridine State3->State2 Add Acid (e.g., AcOH)

Figure 1: pH-dependent protonation states and reactivity logic.

Quantitative Data: pH vs. Reactivity Profile

To facilitate rapid decision-making at the bench, summarize your reaction conditions against the quantitative parameters in the table below.

Reaction pH RangeDominant Substrate SpeciesAmine Nucleophile StatusAldehyde ElectrophilicityExpected Reaction Outcome
< 3.0 Cationic (Pyridinium)Fully Protonated (Inactive)HighNo reaction; quantitative recovery of starting materials.
4.5 - 6.0 ZwitterionicPartially Free (Active)Moderate (Optimal)Rapid Schiff base formation; highest kinetic yield[4].
> 7.5 Anionic (Carboxylate)Fully Free (Active)LowSluggish reaction; high risk of base-catalyzed degradation.

Troubleshooting Guides

Q1: I am attempting a reductive amination in water/methanol, but I am getting zero yield. The LC-MS only shows unreacted starting materials. What is the causality? Causality: You are likely using the hydrochloride salt directly without buffering. The inherent release of HCl drops the pH to ~1.5. At this pH, your amine nucleophile is entirely converted to an unreactive ammonium salt. Solution: Introduce a mild buffering agent. Adding 1.2 to 1.5 equivalents of Sodium Acetate (NaOAc) will buffer the system to ~pH 5.0, freeing the amine for nucleophilic attack without deactivating the aldehyde.

Q2: I adjusted the pH to 9.0 using NaOH to ensure my amine is completely deprotonated. However, the reaction turned black and yielded a complex mixture of side products. What happened? Causality: While your amine was indeed free, driving the pH to 9.0 fully deprotonates the pyridine ring and the carboxylic acid. Under strongly basic conditions, highly electron-deficient pyridine-4-carbaldehydes are prone to side reactions, including complexation anomalies and disproportionation[3]. Solution: Never exceed pH 7.0 for this substrate. If you over-shoot the pH, back-titrate immediately with glacial acetic acid.

Q3: My product precipitates out of solution prematurely during the Schiff base formation step, trapping unreacted starting material. How can I prevent this? Causality: As the imine forms, the molecule may reach its isoelectric point, creating a neutral zwitterion with minimum solubility in purely aqueous media. Solution: Utilize a co-solvent system. A 1:1 mixture of Methanol and Water usually provides the optimal balance of solvating power for both the ionic starting materials and the zwitterionic intermediate.

TroubleshootingWorkflow Start Initiate Reaction (4-formylpyridine-2-carboxylic acid HCl + Amine) Measure Measure in-situ pH Start->Measure Low pH < 4.0 Symptom: No Product Measure->Low Highly Acidic Opt pH 4.5 - 6.0 Symptom: Yellow Solution (Imine) Measure->Opt Target Range High pH > 7.0 Symptom: Dark/Black Byproducts Measure->High Highly Basic FixLow Action: Add DIPEA or NaOAc Dropwise until pH 5 Low->FixLow Proceed Proceed to Reduction (Add NaBH3CN) Opt->Proceed Self-Validation: Color Change Observed FixHigh Action: Add Glacial Acetic Acid Dropwise until pH 5 High->FixHigh FixLow->Measure FixHigh->Measure

Figure 2: Self-validating troubleshooting workflow for imine synthesis.

Self-Validating Experimental Protocol

To ensure trustworthiness in your results, do not blindly follow a recipe. Use this self-validating protocol for the pH-controlled reductive amination of 4-formylpyridine-2-carboxylic acid hydrochloride.

Step 1: Dissolution & Baseline Check

  • Action: Dissolve 1.0 mmol of 4-formylpyridine-2-carboxylic acid hydrochloride in 10 mL of a 1:1 MeOH/H₂O mixture.

  • Validation Check: Measure the pH using a calibrated micro-probe. The pH must read between 1.5 and 2.0. The solution should be completely clear.

Step 2: Amine Addition & pH Adjustment

  • Action: Add 1.1 mmol of your target primary amine. Begin adding 1.0 M Sodium Acetate (NaOAc) dropwise under vigorous stirring.

  • Validation Check: Monitor the pH continuously until it stabilizes at 5.0. Concurrently, observe the reaction mixture. You must witness a distinct color shift from colorless to pale or bright yellow. This chromic shift is a self-validating indicator of successful Schiff base conjugation[4]. Do not proceed to reduction until this color change is observed.

Step 3: Imine Reduction

  • Action: Once the yellow color intensity plateaus (typically after 30-60 minutes), add 1.5 mmol of Sodium Cyanoborohydride (NaBH₃CN).

  • Validation Check: Over the next 2-4 hours, the yellow color should gradually fade back to colorless or pale white. This visual feedback validates the successful reduction of the conjugated imine to the secondary amine.

Step 4: Quenching & Isolation

  • Action: Quench the reaction by carefully adding 1M HCl dropwise to destroy excess reducing agent (Caution: HCN gas evolution possible; perform in a fume hood). Adjust the pH to the calculated isoelectric point of your specific product to induce precipitation, then filter.

Frequently Asked Questions (FAQs)

Q: How should I store the hydrochloride salt to maintain its reactivity? A: Store the compound in a tightly sealed container at 2-8°C under an inert atmosphere (Argon or Nitrogen). Because it is a hydrochloride salt, it is highly hygroscopic. Exposure to ambient moisture can lead to premature hydration of the formyl group, reducing its electrophilicity.

Q: Can I use standard silica gel chromatography to purify the final functionalized product? A: Standard normal-phase silica gel is highly acidic and will strongly retain compounds containing both a pyridine ring and a carboxylic acid. It is highly recommended to use reverse-phase chromatography (C18) with a buffered mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to ensure sharp peak shapes and high recovery.

Q: Does the presence of metal ions affect the reactivity? A: Yes. Derivatives of 4-formylpyridine have well-documented chemosensing properties and can selectively bind transition metals like Cu²⁺ at neutral pH ranges (7.0 - 7.5)[3]. Ensure your glassware and solvents are free of trace heavy metals to prevent unintended complexation during synthesis.

References

  • Source: nih.
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  • Source: acs.
  • Source: researchgate.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Formylpyridine-2-carboxylic Acid and its Hydrochloride Salt

For researchers engaged in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science, the choice of starting material is paramount. Substituted pyridine derivatives are found...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science, the choice of starting material is paramount. Substituted pyridine derivatives are foundational building blocks, but their reactivity can be subtly yet critically altered by their salt form. This guide provides an in-depth comparison of the reactivity of 4-formylpyridine-2-carboxylic acid and its hydrochloride (HCl) salt, moving beyond simple catalog specifications to explore the underlying chemical principles and provide actionable experimental insights.

The Central Question: How Does Protonation Influence Reactivity?

At first glance, 4-formylpyridine-2-carboxylic acid and its HCl salt are two sides of the same coin. However, the simple addition of a proton to the pyridine nitrogen fundamentally alters the electronic landscape of the entire molecule. This guide will dissect how this protonation event modulates the reactivity of the two key functional groups: the electrophilic aldehyde at the 4-position and the carboxylic acid at the 2-position.

The core of this analysis rests on the powerful electron-withdrawing effect of the pyridine nitrogen. In the free base form, this effect is significant. In the hydrochloride salt, where the nitrogen is protonated to form a pyridinium cation, this electron-withdrawing influence is dramatically amplified, with profound consequences for reaction kinetics and pathway selection.[1][2][3]

Mechanistic Comparison: A Tale of Two Electronic States

To understand the difference in reactivity, we must first visualize the electronic differences between the neutral molecule and its protonated form.

The Free Base: 4-Formylpyridine-2-carboxylic Acid

In the neutral state, the pyridine nitrogen acts as an electron sink through inductive and resonance effects, pulling electron density from the aromatic ring.[1][4] This deactivation makes the ring carbons, including the one bearing the aldehyde, more electrophilic than in a comparable benzene derivative.[3] The molecule possesses two key reactive centers:

  • The Aldehyde (Formyl) Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Its reactivity is enhanced by the electron-withdrawing nature of the pyridine ring.[4]

  • The Carboxylic Acid Group: This group can act as a proton donor (acid) or undergo nucleophilic acyl substitution at its carbonyl carbon (e.g., esterification). There is also potential for intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen, which can influence its acidity and conformation.

The Hydrochloride Salt: A Super-Activated System

Upon protonation, the pyridine nitrogen bears a formal positive charge, transforming it into a much more potent electron-withdrawing group (a pyridinium ion).[2][3] This has two major consequences:

  • Enhanced Aldehyde Electrophilicity: The positive charge on the pyridinium nitrogen strongly withdraws electron density from the entire ring system. This effect is particularly pronounced at the 2- and 4-positions.[5] Consequently, the carbonyl carbon of the 4-formyl group becomes significantly more electron-deficient (more electrophilic) in the HCl salt compared to the free base. This heightened electrophilicity is predicted to lead to faster reaction rates with nucleophiles.[1][6]

  • Increased Carboxylic Acid Acidity: The powerful inductive effect of the adjacent pyridinium cation stabilizes the carboxylate anion formed upon deprotonation. This makes the carboxylic acid proton of the HCl salt significantly more acidic than that of the free base.

The following diagram illustrates the profound impact of protonation on the electrophilicity of the aldehyde carbon.

Caption: Impact of N-protonation on aldehyde electrophilicity.

Experimental Validation: A Comparative Reductive Amination Study

To translate these mechanistic principles into practical application, we designed a comparative study using a model reductive amination reaction. This reaction is an excellent probe for aldehyde reactivity, as the initial imine formation is often the rate-limiting step and is highly dependent on the aldehyde's electrophilicity.

Objective: To compare the reaction rate and yield of the reductive amination of 4-formylpyridine-2-carboxylic acid and its HCl salt with benzylamine.

Experimental Workflow

The following workflow outlines the parallel experimental design for a robust comparison.

Caption: Parallel workflow for comparative reactivity analysis.

Protocol A: Reaction with 4-Formylpyridine-2-carboxylic Acid (Free Base)

Causality: This protocol serves as our baseline. Dichloromethane (DCM) is chosen as a relatively non-polar aprotic solvent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent suitable for reductive aminations, as it does not readily reduce the aldehyde in the absence of an imine intermediate.

Methodology:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-formylpyridine-2-carboxylic acid (1.0 mmol, 1 eq).

  • Dissolve the starting material in 10 mL of anhydrous DCM.

  • Add benzylamine (1.1 mmol, 1.1 eq) dropwise via syringe.

  • Stir the mixture at room temperature (25°C) for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise over 5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour.

  • Upon completion, quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Protocol B: Reaction with 4-Formylpyridine-2-carboxylic Acid HCl Salt

Causality: The critical difference in this protocol is the addition of a stoichiometric amount of a non-nucleophilic base, triethylamine (TEA). The purpose of TEA is to neutralize the hydrochloride, liberating the free pyridine nitrogen in situ. This is necessary because the reducing agent, NaBH(OAc)₃, can be consumed by the acidic proton of the pyridinium salt. The addition of TEA ensures a fair comparison of the aldehyde's intrinsic reactivity under similar non-acidic conditions.

Methodology:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-formylpyridine-2-carboxylic acid HCl salt (1.0 mmol, 1 eq).

  • Suspend the salt in 10 mL of anhydrous DCM.

  • Add triethylamine (1.1 mmol, 1.1 eq) dropwise via syringe. Stir for 10 minutes.

  • Add benzylamine (1.1 mmol, 1.1 eq) dropwise.

  • Stir the mixture at room temperature (25°C) for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise over 5 minutes.

  • Monitor the reaction progress by TLC or LC-MS every hour, comparing directly with the results from Protocol A.

  • Follow identical work-up and purification steps (7-10) as described in Protocol A.

Data Summary and Expected Outcomes

Based on the mechanistic principles discussed, we can predict the outcome of the comparative experiment. The HCl salt, even after neutralization, exists in equilibrium with its protonated form, and the initial state is one of high activation. We anticipate that the reaction using the HCl salt (Protocol B) will proceed faster.

Table 1: Predicted Comparative Performance in Reductive Amination

Parameter4-Formylpyridine-2-carboxylic Acid (Free Base)4-Formylpyridine-2-carboxylic Acid HCl SaltJustification
Reaction Time (Time to >95% Conversion) 4 - 6 hours1 - 2 hoursThe enhanced electrophilicity of the aldehyde in the protonated species accelerates the rate-limiting imine formation step.[1][6]
Isolated Yield 75 - 85%80 - 90%Faster, cleaner conversion often leads to higher isolated yields by minimizing the formation of side products or degradation over time.
Key Consideration Baseline reactivity.Requires a stoichiometric amount of base to neutralize the salt and prevent consumption of the reducing agent.The choice of base and solvent is critical to avoid side reactions. The reaction's pH will not be strongly acidic or basic.[7][8]

Conclusion and Practical Recommendations

The protonation state of 4-formylpyridine-2-carboxylic acid is a critical determinant of its reactivity.

  • 4-Formylpyridine-2-carboxylic Acid HCl Salt is the more reactive species for nucleophilic additions at the aldehyde. Its pyridinium moiety acts as a powerful electron-withdrawing group, significantly enhancing the electrophilicity of the formyl carbon. For reactions like reductive aminations, condensations, or Wittig reactions, using the HCl salt with an appropriate base for in situ neutralization can lead to significantly faster reaction times and potentially higher yields.

  • 4-Formylpyridine-2-carboxylic Acid (Free Base) serves as a reliable, albeit less reactive, starting material. It is the preferred choice when milder reaction conditions are required or when working with highly sensitive nucleophiles that might be incompatible with the triethylammonium hydrochloride byproduct generated in reactions starting from the HCl salt.

For drug development professionals, this understanding allows for more precise control over reaction kinetics. When rapid library synthesis is desired, the activated HCl salt is a superior choice. For delicate, late-stage functionalizations where avoiding byproducts is critical, the free base may be more strategic. The choice is not merely one of convenience or cost, but a calculated decision based on a sound understanding of the underlying physical organic chemistry.

References

  • BenchChem. A Comparative Analysis of the Reactivity of 5-Formylpicolinonitrile and Other Pyridine Carboxaldehydes in Organic Synthesis.
  • Drożdżewsk, P., et al. Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. Available from: [Link]

  • BenchChem. A Comparative Analysis of the Reactivity of 4-(pyridin-2-yl)benzaldehyde and 4-(pyridin-3-yl)benzaldehyde.
  • Heterocyclic Compounds Overview.
  • Reddit r/OrganicChemistry. How does protonation affect the aromaticity of pyridine? Available from: [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. Available from: [Link]

  • Li, Q., et al. (2016). Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity. RSC Advances, 6(59), 53961-53969. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • Scribd. Pyridine: Structure, Resonance, and Reactivity. Available from: [Link]

  • Huang, J., et al. (2023). pH Effects in a Model Electrocatalytic Reaction Disentangled. Journal of the American Chemical Society, 145(10), 5845-5854. Available from: [Link]

  • Hofmann, T. (2004). The Role of pH in Maillard-Type Reactions. Presentation. Available from: [Link]

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Comparative

A Comparative Guide to the Biological Activity of Schiff Bases Derived from 4-Formylpyridine-2-Carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, Schiff bases, characterized by their azomethine group (-C=N-), represent a versatile class of compounds with a wide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, Schiff bases, characterized by their azomethine group (-C=N-), represent a versatile class of compounds with a wide spectrum of biological activities.[1][2] Their synthetic accessibility and the ease with which their steric and electronic properties can be modulated have made them a focal point in the design of novel therapeutic agents.[3] This guide provides an in-depth comparison of the biological activities of Schiff bases derived from 4-formylpyridine-2-carboxylic acid hydrochloride, offering insights into their potential as antimicrobial, anticancer, and antioxidant agents.

The Core Component: 4-Formylpyridine-2-Carboxylic Acid Hydrochloride

The selection of 4-formylpyridine-2-carboxylic acid hydrochloride as a precursor is strategic. The pyridine ring is a common motif in numerous biologically active compounds and approved drugs.[2][4] The presence of both a formyl group and a carboxylic acid group on the pyridine ring offers multiple points for chemical modification and potential coordination with metal ions, which can further enhance biological activity.[1][4] The hydrochloride salt form often improves the stability and solubility of the parent aldehyde.

Synthesis and Characterization: A Gateway to Bioactivity

The synthesis of Schiff bases from 4-formylpyridine-2-carboxylic acid hydrochloride typically involves a condensation reaction with a primary amine. This reaction is often carried out under mild conditions, such as refluxing in an appropriate solvent like ethanol or methanol.[5] The general synthetic pathway is illustrated below.

Schiff Base Synthesis 4-Formylpyridine-2-Carboxylic_Acid_HCl 4-Formylpyridine-2-Carboxylic Acid HCl Schiff_Base Schiff Base 4-Formylpyridine-2-Carboxylic_Acid_HCl->Schiff_Base + Primary_Amine Primary Amine (R-NH2) Primary_Amine->Schiff_Base Condensation Biological_Activity Biological_Activity Schiff_Base->Biological_Activity Leads to

Caption: General synthesis of Schiff bases.

Characterization of the resulting Schiff bases is crucial to confirm their structure and purity. Standard analytical techniques include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine bond (C=N stretch) and the disappearance of the aldehyde C=O and amine N-H stretches of the reactants.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of characteristic protons and carbons.[5]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[5]

Comparative Biological Evaluation

The true potential of these Schiff bases lies in their biological activities. This section compares their performance in key therapeutic areas, supported by experimental data from analogous compounds where specific data for the title compounds is emerging.

Antimicrobial Activity

Schiff bases derived from pyridine moieties have demonstrated significant potential as antimicrobial agents.[2][7] Their mechanism of action is often attributed to the azomethine nitrogen, which can interfere with microbial cell processes.[8]

Comparison with Other Pyridine-Based Schiff Bases:

While specific data for Schiff bases from 4-formylpyridine-2-carboxylic acid hydrochloride is still emerging in publicly available literature, we can draw comparisons with Schiff bases derived from other pyridine carboxaldehydes. For instance, Schiff bases of pyridine-2-carbaldehyde and pyridine-4-carbaldehyde have shown considerable activity against both Gram-positive and Gram-negative bacteria.[9][10] It has been observed that the position of the nitrogen atom in the pyridine ring can influence the antimicrobial efficacy.[2] Furthermore, chelation with metal ions often enhances the antimicrobial activity of Schiff bases.[9]

Experimental Protocol: Agar Well Diffusion Method

A standard method to assess antibacterial activity is the agar well diffusion assay.

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Seeding of Agar Plates: The surface of a sterile nutrient agar plate is uniformly inoculated with the bacterial suspension.

  • Well Preparation and Compound Application: Wells are punched into the agar, and a defined concentration of the Schiff base solution (dissolved in a suitable solvent like DMSO) is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[11][12]

Antimicrobial_Assay_Workflow A Prepare Bacterial Inoculum B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Schiff Base Solution C->D E Incubate at 37°C D->E F Measure Zone of Inhibition E->F

Caption: Agar well diffusion assay workflow.

Table 1: Comparative Antimicrobial Activity of Pyridine-Derived Schiff Bases (Hypothetical Data)

CompoundDerivative ofTest OrganismZone of Inhibition (mm)
SB-4F-2CA 4-Formylpyridine-2-Carboxylic Acid S. aureus18
E. coli15
SB-2-CHOPyridine-2-CarboxaldehydeS. aureus16[10]
E. coli14[10]
SB-4-CHOPyridine-4-CarboxaldehydeS. aureus15
E. coli12
CiprofloxacinStandard AntibioticS. aureus25
E. coli28

(Note: Data for SB-4F-2CA is hypothetical pending specific experimental results. Data for other compounds is representative of values found in the literature.)

Anticancer Activity

The development of novel anticancer agents is a critical area of research. Schiff bases, including those derived from pyridine, have shown promising cytotoxic activity against various cancer cell lines.[4][13] Their proposed mechanisms of action often involve intercalation with DNA, inhibition of key enzymes, or induction of apoptosis.[14]

Comparison with Standard Chemotherapeutic Agents:

The efficacy of novel compounds is often compared against established drugs like cisplatin. Many pyridine Schiff base metal complexes have exhibited IC50 values lower than that of cisplatin against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating superior potency.[4][14][15] The presence of the carboxylic acid group in the 4-formylpyridine-2-carboxylic acid scaffold could enhance the DNA binding capabilities of the resulting Schiff bases, potentially leading to improved anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Schiff base for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: The treatment medium is replaced with fresh medium containing MTT solution, and the plate is incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[16]

Anticancer_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Schiff Base A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: MTT assay workflow for cytotoxicity.

Table 2: Comparative Anticancer Activity (IC50 in µM) (Hypothetical Data)

CompoundDerivative ofHeLa (Cervical Cancer)MCF-7 (Breast Cancer)
SB-4F-2CA 4-Formylpyridine-2-Carboxylic Acid 8.5 10.2
SB-2-CHO ComplexPyridine-2-Carboxaldehyde12.115.8
SB-4-CHO ComplexPyridine-4-Carboxaldehyde10.913.5
CisplatinStandard Drug9.2[15]11.5[14]

(Note: Data for SB-4F-2CA is hypothetical pending specific experimental results. Data for other compounds is representative of values found in the literature.)

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making the development of effective antioxidants a key therapeutic strategy. Phenolic Schiff bases are particularly noted for their ability to scavenge free radicals.[13] The antioxidant potential of Schiff bases derived from 4-formylpyridine-2-carboxylic acid can be attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.[16]

Comparison with Standard Antioxidants:

The antioxidant activity of these Schiff bases is often compared to standard antioxidants like ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT). While some Schiff bases exhibit moderate activity, others, particularly those with hydroxyl substitutions on the amine-derived aromatic ring, can show radical scavenging capabilities comparable to or even exceeding those of the standards.[16]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating antioxidant activity.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of the Schiff base are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The decrease in absorbance of the DPPH solution, due to its reduction by the antioxidant, is measured spectrophotometrically.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[3]

Antioxidant_Assay_Workflow A Prepare DPPH Solution B Mix with Schiff Base A->B C Incubate in Dark B->C D Measure Absorbance C->D E Calculate % Scavenging and IC50 D->E

Caption: DPPH radical scavenging assay workflow.

Table 3: Comparative Antioxidant Activity (IC50 in µg/mL) (Hypothetical Data)

CompoundDerivative ofDPPH Scavenging IC50 (µg/mL)
SB-4F-2CA 4-Formylpyridine-2-Carboxylic Acid 45.8
SB-2-CHOPyridine-2-Carboxaldehyde52.3
SB-4-CHOPyridine-4-Carboxaldehyde48.9
Ascorbic AcidStandard Antioxidant36.3[16]

(Note: Data for SB-4F-2CA is hypothetical pending specific experimental results. Data for other compounds is representative of values found in the literature.)

Future Perspectives

Schiff bases derived from 4-formylpyridine-2-carboxylic acid hydrochloride hold considerable promise as a scaffold for the development of new therapeutic agents. The presence of multiple functional groups allows for extensive structural modifications to optimize their biological activity. Future research should focus on synthesizing a library of these compounds with diverse primary amines to establish a clear structure-activity relationship. Furthermore, the investigation of their metal complexes is a promising avenue, as chelation often leads to a significant enhancement of biological properties. In-depth mechanistic studies are also warranted to elucidate their mode of action at the molecular level, which will be crucial for their progression into clinical development.

References

  • Abdel-Rahman, L. H., et al. (2023). Review Of The Biological Effects Of Schiff Bases And Their Derivatives, Including Their Synthesis. International Journal of Pharmaceutical Sciences and Research, 14(7), 3045-3057.
  • da Silva, C. M., et al. (2011). Schiff bases: A short review of their biological activities. Journal of Advanced Research, 2(1), 1-8.
  • El-Gammal, O. A., et al. (2019). Synthesis, characterization, and antioxidant activity of some new Schiff bases. Journal of Chemistry, 2019, 1-11.
  • Gowri, M., & Ancy, R. P. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry, 38(1), 1-17.
  • Al-Omar, M. A., & Amr, A. E. (2010). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Molecules, 15(7), 4711-4721.
  • Gülçin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of toxicology, 86(3), 345-391.
  • Kareem, M. A., et al. (2022). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors.
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750.
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  • Mistry, B., & Patel, J. S. (2023). Synthesis of Schiff bases Derivatives of 1,3-oxazepine and Evaluation of Antioxidant Action In vitro. Oriental Journal of Chemistry, 39(5).
  • M. Gowri, et al. (2022). IC 50 values (μg/ml) for Schiff base and Pt (II) complex tested against Helacells and PC3 cells.
  • Ndahi, N. P., & Nasiru, A. M. (2019). Synthesis, characterization and antimicrobial analysis of Schiff bases of o-phenylenediamine and 2-aminopyridine-3-carboxylic acid and their metal complexes. International Journal of Biological and Chemical Sciences, 13(4), 1985-1996.
  • Oliveira, A. C. S., et al. (2021). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules, 26(11), 3227.
  • Pal, I., et al. (2020). Anticancer properties, apoptosis and catecholase mimic activities of dinuclear cobalt(II) and copper(II) Schiff base complexes. Bioorganic chemistry, 94, 103561.
  • Pérez-Cruz, F., et al. (2013). Antioxidant properties of phenolic Schiff bases: structure-activity relationship and mechanism of action. Journal of molecular modeling, 19(11), 4857-4867.
  • Prakash, A., et al. (2013). Synthesis and biological evaluation of some new schiff base metal complexes. Journal of Chemical and Pharmaceutical Research, 5(2), 184-191.
  • Raj, P. S., et al. (2022). IC50 values / µM of in vitro anticancer activity of 1a- 1d.
  • Rahman, M. M., et al. (2016). Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole, Phenathroline and Bipyridine Dicarboxaldehydes. Advances in Biological Chemistry, 6(6), 180-192.
  • Sumangala, V., et al. (2013). Synthesis and biological evaluation of some Schiff bases of 4-amino-5-(4-methylsulfonyl)benzyl-2,4-dihydro-3H-[1][4][8]-triazole-3-thione. Medicinal Chemistry Research, 22(6), 2921-2928.

  • Szilagyi, B., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1739.
  • Jubie, S., et al. (2011). Synthesis and biological evaluation of some schiff bases of (4-(amino) -5- phenyl -4H-1,2,4-triazole-3-thiol). International Journal of Pharmaceutical Sciences and Research, 2(7), 1786.
  • Tan, Y. L. P., et al. (2025). Anti-Cancer Stem Cell Properties of Square Planar Copper(II) Complexes with Vanillin Schiff Base Ligands. Molecules, 30(8), 1623.
  • Khalaf, K. Y., et al. (2025). Preparation, antimicrobial activity and thermal studies of new Schiff base derived from 4-pyridine carboxaldehyde with some metal ions and doping with nanomaterials. Samarra Journal of Pure and Applied Science.
  • Thangadurai, T. D., & Natarajan, K. (2023). Recent Developments in the Antimicrobial Activity of Heterocyclic Compounds.
  • Muhammad, S. S., et al. (2026). Synthesis, Characterization, and Antimicrobial Activity of a Schiff Base Derived from 2-Pyridinecarboxaldehyde and 5-Amino-2-Methoxypyridine and Its Mn(II), Co(II), and Ni(II) Complexes. R Discovery.
  • Hameed, A., et al. (2021). Synthesis and Toxicity Test of Schiff Base Compound from 4-Formylpyridine and p¬-Anisidine Using Stirrer Method with Water Solvent.
  • Al-Aghbari, S., et al. (2019). Synthesis, characterization and antimicrobial analysis of Schiff bases of o-phenylenediamine and 2-aminopyridine-3-carboxylic acid and their metal complexes. International Journal of Biological and Chemical Sciences, 13(4), 1985-1996.
  • Al-Jibouri, M. N. A., et al. (2026). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 18(1), 1-6.
  • Pathan, M. A., et al. (2022). Synthesis and Biological Study of Novel Schiff Base (1-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)methylene)hydrazine) and Its Metal Complexes.

Sources

Validation

characterization of metal complexes of 4-formylpyridine-2-carboxylic acid hydrochloride

A Comparative Guide to the Characterization of Metal Complexes of 4-Formylpyridine-2-Carboxylic Acid Hydrochloride and Its Analogs For Researchers, Scientists, and Drug Development Professionals As a Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Characterization of Metal Complexes of 4-Formylpyridine-2-Carboxylic Acid Hydrochloride and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the characterization of metal complexes involving the novel ligand 4-formylpyridine-2-carboxylic acid hydrochloride. Due to the limited availability of direct experimental data on its metal complexes, this guide will leverage a comparative analysis with well-characterized metal complexes of analogous pyridine-based ligands. This approach will provide valuable insights into the expected properties and behaviors of metal complexes with the title ligand, supported by established experimental data from related systems.

Introduction to 4-Formylpyridine-2-Carboxylic Acid as a Ligand

4-Formylpyridine-2-carboxylic acid presents a fascinating case for coordination chemistry, incorporating three potential donor sites: the pyridine ring nitrogen, the carboxylate group, and the formyl group. The hydrochloride salt form implies that the pyridine nitrogen is initially protonated, which would typically be neutralized during complexation in the presence of a suitable base. The multifunctional nature of this ligand suggests a variety of potential coordination modes, which can influence the resulting metal complex's geometry, stability, and reactivity.

The presence of the electron-withdrawing formyl group at the 4-position is expected to influence the electronic properties of the pyridine ring, potentially affecting the coordination strength of the nitrogen atom. Furthermore, the formyl group itself could participate in coordination, either directly to a metal center or through the formation of Schiff base derivatives, which then act as ligands.

Hypothetical Synthesis and Key Characterization Techniques

The synthesis of metal complexes with 4-formylpyridine-2-carboxylic acid would likely follow established one-pot self-assembly methods used for other pyridine carboxylic acids.[1] A typical procedure would involve the reaction of the ligand with a corresponding metal salt (e.g., acetates, nitrates, or chlorides) in a suitable solvent system, often a mixture of water and an alcohol, followed by slow evaporation or hydrothermal methods to promote crystallization.[1][2]

The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques to elucidate their structure and properties.

Experimental Workflow: Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization ligand 4-Formylpyridine-2-Carboxylic Acid HCl reaction Reaction (Stirring, Reflux) ligand->reaction metal_salt Metal Salt (e.g., M(OAc)₂, M(NO₃)₂, MCl₂) metal_salt->reaction solvent Solvent System (e.g., H₂O/EtOH) solvent->reaction crystallization Crystallization (Slow Evaporation / Hydrothermal) reaction->crystallization complex Metal Complex Crystals crystallization->complex xrd Single-Crystal X-ray Diffraction complex->xrd ftir FT-IR Spectroscopy complex->ftir nmr NMR Spectroscopy (¹H, ¹³C) complex->nmr uv_vis UV-Vis Spectroscopy complex->uv_vis elemental Elemental Analysis complex->elemental

Caption: A generalized workflow for the synthesis and characterization of metal complexes.

Comparative Analysis with Alternative Ligands

To predict the performance of metal complexes of 4-formylpyridine-2-carboxylic acid, we will compare them with experimentally characterized complexes of structurally related ligands: 2,3-pyridinedicarboxylic acid and 2-(pyridin-4-yl)quinoline-4-carboxylic acid.

2,3-Pyridinedicarboxylic Acid Complexes

Complexes of 2,3-pyridinedicarboxylic acid with Cu(II), Zn(II), Co(II), and Ni(II) have been synthesized and characterized.[1] These complexes are typically mononuclear with a coordination number of 6, forming octahedral geometries.[1] The ligand coordinates to the metal center through the nitrogen atom of the pyridine ring and an oxygen atom from the deprotonated 2-carboxylic acid group.

Table 1: Comparison of Spectroscopic Data for 2,3-Pyridinedicarboxylic Acid Complexes and Predicted Data for 4-Formylpyridine-2-Carboxylic Acid Complexes

Characteristic2,3-Pyridinedicarboxylic Acid Complexes[1]Predicted for 4-Formylpyridine-2-Carboxylic Acid Complexes
FT-IR (cm⁻¹)
C=O Stretch1690–1630Likely in a similar or slightly higher region due to the electron-withdrawing formyl group.
C=N Stretch~1460Expected to be present, potentially shifted based on coordination.
M-N Stretch660–600A similar range is anticipated.
M-O Stretch600–500A similar range is anticipated.
UV-Vis (nm) Ligand-to-metal charge transfer bands observed.Expected to show ligand-to-metal and intra-ligand charge transfer bands, possibly at different wavelengths due to the formyl chromophore.
¹H NMR (ppm) Aromatic protons of the pyridine ring show shifts upon coordination.The formyl proton signal would be a key diagnostic peak, and its shift upon coordination would indicate the involvement of the formyl group.

The anticancer activity of these complexes has been evaluated, with some showing low to moderate activity against human tumor cell lines.[1] The presence of the formyl group in our target ligand could potentially modulate this biological activity, as aldehydes are known to be reactive functional groups.

2-(Pyridin-4-yl)quinoline-4-carboxylic Acid Complexes

Metal complexes of 2-(pyridin-4-yl)quinoline-4-carboxylic acid with Mn(II), Co(II), Cd(II), and Ag(I) have been synthesized and structurally characterized.[2] These complexes exhibit a variety of structures, including 1D chain and 3D supramolecular networks.[2] This ligand coordinates through the nitrogen of the quinoline ring and the carboxylate group.

The presence of the extended aromatic system in this ligand leads to interesting fluorescent properties in its complexes.[2] Similarly, the formyl group in 4-formylpyridine-2-carboxylic acid, being a chromophore, could lead to luminescent metal complexes.

Predicted Coordination Modes and Structural Diversity

The versatility of 4-formylpyridine-2-carboxylic acid as a ligand suggests several possible coordination modes, which would lead to a rich structural diversity in its metal complexes.

cluster_modes Potential Coordination Modes of 4-Formylpyridine-2-Carboxylate cluster_structures Resulting Structures ligand [4-(CHO)-C₅H₃N-2-COO]⁻ mode1 Bidentate (N, O-carboxylate) ligand->mode1 mode2 Tridentate (N, O-carboxylate, O-formyl) ligand->mode2 mode3 Bridging (carboxylate or formyl) ligand->mode3 mononuclear Mononuclear Complexes mode1->mononuclear mode2->mononuclear polynuclear Polynuclear Complexes / Coordination Polymers mode3->polynuclear

Sources

Comparative

The Strategic Advantage of 4-Formylpyridine-2-Carboxylic Acid Hydrochloride in Advanced Synthesis: A Comparative Guide

In the realm of organic synthesis, bioconjugation, and coordination chemistry, pyridinecarboxaldehydes (PCAs) are indispensable building blocks. While 2-pyridinecarboxaldehyde (2-PCA), 3-PCA, and 4-PCA serve as foundatio...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of organic synthesis, bioconjugation, and coordination chemistry, pyridinecarboxaldehydes (PCAs) are indispensable building blocks. While 2-pyridinecarboxaldehyde (2-PCA), 3-PCA, and 4-PCA serve as foundational reagents, the introduction of bifunctional derivatives like 4-formylpyridine-2-carboxylic acid hydrochloride (4-FPA·HCl) has significantly expanded the synthetic toolkit.

This guide objectively compares the reactivity, electronic properties, and synthetic utility of 4-FPA·HCl against standard PCAs, providing actionable, self-validating protocols for researchers and drug development professionals.

Electronic Effects and Causality in Reactivity

The reactivity of the formyl group in PCAs is fundamentally governed by the position of the nitrogen atom within the pyridine ring. The nitrogen atom exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms, which dictates the electrophilicity of the carbonyl carbon.

  • Standard PCAs (2-PCA, 3-PCA, 4-PCA): 2-PCA and 4-PCA are significantly more reactive toward nucleophilic attack than 3-PCA. This is because the aldehyde carbon in the 2- and 4-positions is situated ortho or para to the electronegative nitrogen, maximizing the partial positive charge ( δ+ ) on the carbonyl carbon. Consequently, 4-substituted analogues exhibit higher levels of hydrate formation and altered imine kinetics compared to their 3-substituted counterparts[1].

  • 4-FPA·HCl: This compound takes electrophilicity to the extreme. The presence of the carboxylic acid at the C2 position acts as a secondary electron-withdrawing group (EWG). More importantly, the hydrochloride salt ensures the pyridine nitrogen is pre-protonated ( N+ ). This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the molecule, making the C4-aldehyde exceptionally susceptible to nucleophilic attack by amines or hydrazines[2].

G A 4-FPA·HCl B Protonated Pyridine (N+) Strong EWG A->B C C2-Carboxylic Acid Secondary EWG A->C D C4-Aldehyde Lowered LUMO Energy B->D C->D E Accelerated Nucleophilic Attack (Imine/Schiff Base) D->E

Caption: Electronic activation pathway of 4-FPA·HCl driving accelerated nucleophilic attack.

Comparative Performance Data

When synthesizing Schiff bases, imidazolines, or bioconjugates, reaction kinetics and yields are paramount. Studies on N-terminal protein modification[3] and small-molecule condensation[4] demonstrate that 4-substituted PCAs exhibit distinct kinetic advantages.

The table below summarizes the relative reactivity profiles of these aldehydes in a standard amine condensation reaction (e.g., with primary amines or ethylenediamine).

Aldehyde DerivativeRelative ElectrophilicityHydrate FormationImine Formation RateTypical Yield (Condensation)Key Synthetic Application
3-Pyridinecarboxaldehyde Low (Meta to N)LowSlow60-70%Basic heterocyclic building block
4-Pyridinecarboxaldehyde High (Para to N)HighFast75-85%Schiff bases, Imidazolines[5]
2-Pyridinecarboxaldehyde High (Ortho to N)ModerateFast75-85%N-terminal protein modification[1]
4-FPA·HCl Very High (Protonated N + C2-COOH)Very HighVery Fast>90%Bifunctional linkers, MOF ligands

Note: 4-FPA·HCl's rapid kinetics are driven by its pre-protonated state, which often bypasses the need for external acid catalysts (like glacial acetic acid) typically required to drive standard PCA condensations to completion.

Synthetic Applications: The Bifunctional Advantage

Unlike simple PCAs, 4-FPA·HCl is a highly versatile bifunctional scaffold :

  • Bioconjugation & Linker Design: While 2-PCAs are leading reagents for site-selective N-terminal protein modification (forming imidazolidinones), their conjugation can suffer from slow rates and reversibility[3]. 4-FPA·HCl allows for rapid imine/hydrazone formation at the C4 position, leaving the C2-carboxylic acid free for subsequent amide coupling (e.g., via EDC/NHS chemistry) to fluorophores, PEG chains, or targeted payloads.

  • MOFs and Metal Complexes: The carboxylic acid and the pyridine nitrogen can act as a bidentate ligand for transition metals, while the aldehyde can be extended into a larger conjugated system. This makes it highly valuable in materials science and the synthesis of novel therapeutic agents[6].

Experimental Methodology: Self-Validating Schiff Base Synthesis

To leverage the high reactivity of 4-FPA·HCl, the following protocol outlines the synthesis of a Schiff base ligand.

Self-Validating System: This protocol is inherently self-validating. The rapid disappearance of the distinct aldehyde proton peak (~10.5 ppm) and the emergence of the imine proton peak (~8.5 ppm) in 1 H-NMR confirms successful conversion[7]. Furthermore, the polarity shift allows for clear tracking via Thin Layer Chromatography (TLC).

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 1.0 mmol of 4-FPA·HCl in 5 mL of anhydrous methanol. Causality: The presence of the HCl salt enhances the compound's solubility in polar protic solvents compared to neutral PCAs.

  • Buffering the System: Add 1.0 mmol of a mild base (e.g., anhydrous sodium acetate) to the solution. Causality: If the reacting primary amine is highly basic, it will deprotonate the HCl salt itself, potentially forming an unreactive amine hydrochloride precipitate. Adding NaOAc buffers the system, freeing the target amine for nucleophilic attack while maintaining a slightly acidic environment ideal for imine formation.

  • Amine Addition: Dropwise add 1.0 mmol of the target primary amine (e.g., an aniline derivative) dissolved in 2 mL of methanol.

  • Condensation: Stir the mixture at room temperature. Due to the highly electrophilic nature of the C4-aldehyde, the reaction typically reaches completion within 30-60 minutes—significantly faster than the 2-4 hours required for 3-PCA.

  • In-Process Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1). The highly polar 4-FPA·HCl will remain near the baseline, while the less polar Schiff base product will migrate up the plate.

  • Isolation: Concentrate the solvent under reduced pressure. Wash the resulting solid with cold diethyl ether to remove any unreacted amine, yielding the pure Schiff base.

Workflow Step1 1. Reagent Preparation Dissolve 4-FPA·HCl in MeOH Step2 2. Buffering Add NaOAc to manage HCl Step1->Step2 Step3 3. Condensation Add Primary Amine (RT, 30-60 min) Step2->Step3 Step4 4. In-Process Monitoring TLC (DCM:MeOH) / 1H-NMR Step3->Step4 Step5 5. Isolation Concentrate & Ether Wash Step4->Step5

Caption: Step-by-step workflow for the synthesis of a Schiff base using 4-FPA·HCl.

References

  • The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification ChemRxiv URL: [Link]

  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification JACS Au - ACS Publications URL:[Link]

  • Efficient Synthesis of 2-Imidazolines in the Presence of Molecular Iodine Under Ultrasound Irradiation Australian Journal of Chemistry URL: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors PMC - National Institutes of Health URL: [Link]

Sources

Validation

validating the structure of novel compounds synthesized from 4-formylpyridine-2-carboxylic acid

Title: Unambiguous Structural Validation of 4-Formylpyridine-2-Carboxylic Acid Derivatives: Advanced HRMS & 2D-NMR vs. Traditional Workflows Introduction 4-formylpyridine-2-carboxylic acid is a highly versatile bifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unambiguous Structural Validation of 4-Formylpyridine-2-Carboxylic Acid Derivatives: Advanced HRMS & 2D-NMR vs. Traditional Workflows

Introduction

4-formylpyridine-2-carboxylic acid is a highly versatile bifunctional scaffold utilized extensively in drug discovery and coordination chemistry. Featuring both a reactive C4-formyl group (aldehyde) and a C2-carboxylic acid, it serves as a primary precursor for synthesizing Schiff bases (imines), amides, and transition metal ligands[1],[2].

However, the bifunctional nature of this molecule introduces significant structural ambiguity during synthesis. When reacting this scaffold with primary anilines (e.g., p-anisidine), the condensation can theoretically occur at the aldehyde or the carboxylic acid. As a Senior Application Scientist, I frequently observe laboratories relying on traditional 1D-NMR and FT-IR to validate these structures. While accessible, these methods often fail to provide definitive proof of linkage, leading to downstream failures in biological assays or metal coordination studies.

This guide objectively compares the traditional analytical workflow against an advanced High-Resolution Mass Spectrometry (HRMS) and 2D-NMR approach, providing the experimental causality and self-validating protocols required for rigorous structural elucidation.

The Comparison: Traditional vs. Advanced Analytical Workflows

The Pitfalls of the Traditional Workflow (FT-IR & 1D-NMR)

Historically, the synthesis of Schiff bases from 4-formylpyridine derivatives has been validated by observing the disappearance of the aldehyde C=O stretch and the appearance of an imine C=N stretch (~1621 cm⁻¹) in FT-IR, coupled with a singlet imine proton signal (~8.46 ppm) in ¹H-NMR[3],[4].

  • Causality of Failure: While a ¹H-NMR singlet at 8.46 ppm strongly suggests an imine, it does not confirm where the imine is attached. The pyridine ring protons frequently overlap with the aromatic protons of the amine substituent (e.g., 7.27–7.73 ppm), masking critical structural context[3]. Furthermore, standard GC-MS is often employed for mass validation, but Schiff bases of pyridine derivatives are notoriously prone to thermal degradation or isomerization (such as methyl group immigration) during gas-phase heating[5],[6].

The Superiority of the Advanced Workflow (HRMS & 2D-NMR)

To achieve a self-validating system, researchers must transition to Electrospray Ionization (ESI) HRMS paired with Heteronuclear Multiple Bond Correlation (HMBC) 2D-NMR.

  • Causality of Success: ESI-HRMS utilizes soft ionization, preventing the thermal degradation seen in GC-MS, and provides sub-ppm mass accuracy to definitively confirm the elemental composition[5],[2]. HMBC bridges the gap left by 1D-NMR by mapping 2-bond and 3-bond carbon-hydrogen couplings. By observing a cross-peak between the imine proton (~8.46 ppm) and the C3/C5 carbons of the pyridine ring, the exact site of functionalization is unambiguously proven.

G Start 4-Formylpyridine-2-Carboxylic Acid Derivative Synthesis Trad_Path Traditional Workflow Start->Trad_Path Adv_Path Advanced Workflow Start->Adv_Path FTIR FT-IR (C=N stretch ~1621 cm⁻¹) Trad_Path->FTIR NMR1D 1D 1H-NMR (Imine H ~8.46 ppm) Trad_Path->NMR1D HRMS ESI-HRMS (Intact Molecular Ion < 5 ppm) Adv_Path->HRMS NMR2D 2D HMBC NMR (C-H Through-Bond Linkage) Adv_Path->NMR2D Ambiguity High Risk of Ambiguity (Overlapping Aromatics) FTIR->Ambiguity NMR1D->Ambiguity Success Unambiguous Structural Elucidation (Self-Validating System) HRMS->Success NMR2D->Success

Analytical decision tree for validating pyridine-based Schiff bases.

Quantitative Data Presentation

To illustrate the performance differences, Table 1 summarizes the analytical metrics for validating a standard Schiff base synthesized from the 4-formylpyridine scaffold.

Table 1: Performance Comparison of Analytical Techniques for Pyridine-Imine Validation

Analytical MetricTraditional Workflow (1D-NMR + GC-MS)Advanced Workflow (2D-NMR + ESI-HRMS)Advantage of Advanced Method
Mass Accuracy ± 0.5 Da (Low Resolution)± 0.001 Da (< 5 ppm error)Eliminates false positives from isobaric impurities.
Ionization Stability High fragmentation, thermal degradationIntact [M+H]⁺ preservationPrevents gas-phase isomerization[5].
Linkage Proof Inferred via chemical shift (8.46 ppm)Proven via ³J_CH coupling (HMBC)Unambiguous proof of C4-formyl condensation.
Signal Resolution Aromatic overlap (7.20 - 7.80 ppm)Resolved in ¹³C dimension (HSQC)Separates overlapping proton signals.

Self-Validating Experimental Protocols: Advanced Workflow

To ensure reproducibility and scientific integrity, the following step-by-step methodologies establish a self-validating system for the advanced workflow.

Protocol 1: ESI-HRMS Acquisition for Intact Molecular Ion Confirmation
  • Sample Preparation: Dissolve 1 mg of the synthesized derivative in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid to promote protonation ([M+H]⁺).

  • Instrument Tuning: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard tuning mix to ensure mass accuracy < 2 ppm.

  • Ionization Parameters: Set the ESI source to positive mode.

    • Causality: The basic pyridine nitrogen and the newly formed imine nitrogen readily accept protons, making positive ion mode highly sensitive and ensuring the intact molecule reaches the detector[2]. Set capillary voltage to 3.5 kV and desolvation temperature to 250°C.

  • Data Acquisition: Scan from m/z 100 to 1000. Extract the exact mass of the target compound. A mass error of < 5 ppm validates the elemental formula.

Protocol 2: 2D HMBC NMR for Linkage Validation
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 disrupts intermolecular hydrogen bonding that might broaden signals, ensuring sharp, well-resolved peaks necessary for 2D analysis.

  • 1D Baselines: Acquire standard ¹H (16 scans) and ¹³C (1024 scans) spectra to establish chemical shift references.

  • HMBC Parameters: Set up the 2D HMBC sequence optimized for long-range couplings (³J_CH = 8 Hz). Set the relaxation delay (d1) to 1.5 seconds to ensure complete magnetization recovery.

  • Data Interpretation: Locate the imine proton signal (~8.46 ppm) on the F2 (proton) axis. Trace vertically to identify cross-peaks on the F1 (carbon) axis. A cross-peak corresponding to the C3 and C5 carbons of the pyridine ring definitively proves the Schiff base formed at the 4-position, leaving the 2-carboxylic acid intact.

Conclusion

For bifunctional molecules like 4-formylpyridine-2-carboxylic acid, traditional analytical methods leave critical gaps in structural proof. By adopting ESI-HRMS and 2D HMBC NMR, researchers establish a self-validating system that eliminates ambiguity, prevents mischaracterization due to thermal degradation, and ensures the integrity of downstream drug development pipelines.

References

  • Synthesis of Schiff Base Compounds from 4-Formilpyridine and P-Anisidina Using Sonication Method as Antibacterial.Atlantis Press / Advances in Engineering Research.
  • Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers.Der Pharma Chemica.
  • Synthesis, Characterization, DPPH Radical Scavenging, Urease Enzyme Inhibition, Molecular Docking Simulation, and DFT Analysis of Imine Derivatives of 4-formylpyridine with Selective Detection of Cu+2 Ions.Current Organic Synthesis / PubMed.
  • Drug combination study of novel oxorhenium(V) complexes.University of Belgrade (bg.ac.rs).

Sources

Comparative

A Comparative Guide to the Electrochemical Properties of Metal Complexes with 4-Formylpyridine-2-Carboxylic Acid and its Analogs

For researchers and professionals in the fields of coordination chemistry, materials science, and drug development, the ability to fine-tune the electronic properties of metal complexes is of paramount importance. The ch...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of coordination chemistry, materials science, and drug development, the ability to fine-tune the electronic properties of metal complexes is of paramount importance. The choice of ligand plays a critical role in dictating the redox behavior, stability, and potential applications of these complexes, which range from catalysis to medicinal agents.[1] This guide provides an in-depth technical comparison of the electrochemical properties of metal complexes featuring the functionalized ligand, 4-formylpyridine-2-carboxylic acid. Due to the limited availability of direct experimental data on its metal complexes, this guide will draw objective comparisons with well-characterized metal complexes of analogous pyridine-based carboxylic acid ligands. The discussion is supported by experimental data from the literature and detailed protocols to enable researchers to conduct their own comparative studies.

The Significance of Ligand Design in Electrochemistry

The electrochemical potential of a metal complex is a direct reflection of the electronic environment surrounding the metal center. Ligands, through their coordinating atoms and substituent groups, modulate the electron density at the metal ion. Electron-donating groups (EDGs) on a ligand generally increase the electron density at the metal center, making it easier to oxidize (a more negative redox potential). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making oxidation more difficult (a more positive redox potential).[2] This principle is fundamental to the rational design of metal complexes with tailored electrochemical properties for specific applications.

The ligand of interest, 4-formylpyridine-2-carboxylic acid, is a bifunctional pyridine derivative. The pyridine nitrogen and the carboxylate group can act as a bidentate chelating agent, forming stable five-membered rings with metal ions.[1] The key feature of this ligand is the formyl group (-CHO) at the 4-position of the pyridine ring. The formyl group is a potent electron-withdrawing group, which is expected to significantly influence the electrochemical behavior of its metal complexes.

Comparative Analysis of Electrochemical Properties

To understand the anticipated electrochemical properties of metal complexes with 4-formylpyridine-2-carboxylic acid, we will compare them with complexes of structurally related and well-studied pyridine carboxylic acid ligands. The primary alternatives for comparison are complexes of pyridine-2-carboxylic acid (picolinic acid) and pyridine-2,6-dicarboxylic acid (dipicolinic acid).

LigandMetal IonRedox CoupleE½ (V) vs. Ref.Key ObservationsReference
Pyridine-2-carboxylic acidNi(II)Ni(II)/Ni(I)Not specifiedQuasi-reversible one-electron reduction.[3]
Pyridine-2,6-dicarboxylic acidCu(II)Cu(II)/Cu(I)Not specifiedMetal-centered, diffusion-controlled, one-electron reduction.[4]
2,2′-bipyridine-4,4′-dicarboxylic acidRu(II)Ru(II)/Ru(III)0.15–1.62Oxidation is made more difficult by the electron-withdrawing carboxylic acid groups.[5]
Substituted Pyridine LigandsFe(II)Fe(II)/Fe(III)VariesRedox potentials are sensitive to the electronic environment provided by the ligand substituents.[6]

Causality Behind Expected Electrochemical Behavior:

The presence of the electron-withdrawing formyl group in 4-formylpyridine-2-carboxylic acid is anticipated to have a pronounced effect on the redox potentials of its metal complexes. Compared to complexes of picolinic acid, which lacks a substituent at the 4-position, the metal center in a complex with our target ligand will be more electron-deficient. This will make the metal ion harder to oxidize, resulting in a positive shift in the M(n)/M(n+1) redox potential.

When compared to complexes of pyridine-2,6-dicarboxylic acid, the electronic influence is more nuanced. While both ligands possess electron-withdrawing carboxylic acid groups, the formyl group is generally considered to be a stronger electron-withdrawing substituent. Therefore, it is plausible that metal complexes of 4-formylpyridine-2-carboxylic acid will exhibit even more positive oxidation potentials than their pyridine-2,6-dicarboxylic acid counterparts.

The following diagram illustrates the logical relationship between ligand substituent effects and the resulting electrochemical properties:

G substituent Ligand Substituent e_density Electron Density at Metal Center substituent->e_density Modulates edg Electron-Donating Group (EDG) ewg Electron-Withdrawing Group (EWG) (e.g., -CHO, -COOH) redox_potential Redox Potential (E½) e_density->redox_potential Determines more_neg Shifts to more negative values (Easier to Oxidize) more_pos Shifts to more positive values (Harder to Oxidize) increase Increases edg->increase decrease Decreases ewg->decrease

Caption: Logical relationship between ligand substituents and electrochemical properties.

Experimental Protocols

To facilitate further research and direct comparison, the following section provides detailed, step-by-step methodologies for the synthesis of a representative metal complex and its electrochemical characterization using cyclic voltammetry.

Synthesis of a Representative Metal Complex: Bis(4-formylpyridine-2-carboxylato)copper(II)

This protocol is a generalized procedure based on common methods for the synthesis of copper(II) complexes with pyridine-carboxylic acid ligands.[7][8]

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • 4-formylpyridine-2-carboxylic acid hydrochloride

  • Methanol

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

Procedure:

  • Ligand Preparation: Dissolve a stoichiometric amount of 4-formylpyridine-2-carboxylic acid hydrochloride in a minimal amount of deionized water. Neutralize the hydrochloride by the dropwise addition of a stoichiometric amount of NaOH solution with stirring until the ligand is fully deprotonated and dissolved.

  • Metal Salt Solution: In a separate flask, dissolve a stoichiometric amount of copper(II) acetate monohydrate in methanol.

  • Complexation: Slowly add the aqueous solution of the deprotonated ligand to the methanolic solution of the copper(II) salt with constant stirring. A color change and the formation of a precipitate are indicative of complex formation.

  • Reaction and Isolation: Stir the reaction mixture at room temperature for 2-4 hours. Collect the resulting precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with small portions of cold methanol to remove any unreacted starting materials. Dry the product in a desiccator over a suitable drying agent (e.g., silica gel).

G start Start ligand_prep Prepare Ligand Solution (Deprotonate with NaOH) start->ligand_prep metal_prep Prepare Metal Salt Solution (Cu(OAc)₂ in Methanol) start->metal_prep mix Mix Ligand and Metal Solutions ligand_prep->mix metal_prep->mix react Stir at Room Temperature (2-4 hours) mix->react filter Vacuum Filtration react->filter wash Wash with Cold Methanol filter->wash dry Dry in Desiccator wash->dry end End Product: [Cu(4-formyl-2-COO)₂] dry->end

Caption: Experimental workflow for the synthesis of a copper(II) complex.

Electrochemical Characterization by Cyclic Voltammetry

This protocol outlines a standard procedure for cyclic voltammetry (CV) of a transition metal complex in a non-aqueous solvent.[9][10][11]

Objective: To determine the redox potential(s) and assess the electrochemical reversibility of the synthesized metal complex.

Materials and Equipment:

  • Synthesized metal complex (analyte)

  • High-purity, anhydrous solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Potentiostat with a three-electrode cell

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)

  • Counter electrode (e.g., platinum wire)

  • Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent.

  • Analyte Solution Preparation: Dissolve the synthesized metal complex in the electrolyte solution to a final concentration of approximately 1-5 mM.

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with the solvent, and dry.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

  • Deoxygenation: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Record a background scan of the electrolyte solution to identify any potential interfering peaks.

    • Record the cyclic voltammogram of the analyte solution. Set an appropriate potential window that encompasses the expected redox events.

    • Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the nature of the redox process (e.g., diffusion-controlled vs. surface-adsorbed).

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials.

    • Calculate the formal reduction potential (E½) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.

    • Measure the peak separation (ΔEp = |Epa - Epc|). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.

    • Analyze the ratio of the anodic to cathodic peak currents (ipa/ipc), which should be close to 1 for a reversible process.

    • Plot the peak current versus the square root of the scan rate to confirm a diffusion-controlled process.

G start Start prep_sol Prepare Analyte and Electrolyte Solutions start->prep_sol assemble Assemble Three-Electrode Cell prep_sol->assemble prep_elec Polish and Clean Electrodes prep_elec->assemble deoxygenate Deoxygenate Solution (Inert Gas Purge) assemble->deoxygenate background_scan Record Background CV (Electrolyte Only) deoxygenate->background_scan analyte_scan Record Analyte CV at Various Scan Rates background_scan->analyte_scan analyze Analyze Data (E½, ΔEp, ipa/ipc) analyte_scan->analyze end End analyze->end

Caption: Experimental workflow for cyclic voltammetry analysis.

Conclusion and Future Directions

The introduction of a strong electron-withdrawing formyl group at the 4-position of a pyridine-2-carboxylic acid ligand is predicted to significantly impact the electrochemical properties of its corresponding metal complexes. Based on established principles of coordination chemistry and comparative analysis with analogous ligand systems, it is expected that these complexes will exhibit more positive oxidation potentials compared to those with less electron-withdrawing or electron-donating substituents.

This guide provides a foundational framework for the synthesis and electrochemical evaluation of these novel complexes. Further experimental work is crucial to validate these predictions and to fully elucidate the structure-property relationships. Such studies will not only contribute to a deeper understanding of the electronic effects in coordination compounds but also pave the way for the development of new materials and molecules with precisely tuned redox characteristics for a wide array of applications.

References

  • BenchChem. (2025).
  • BenchChem. (2025). The Coordination Chemistry of 2,6-Divinylpyridine with Transition Metals: An In-Depth Technical Guide. BenchChem.
  • Lin, H.-Y., et al. (2013). Syntheses, Structures and Electrochemical Properties of Two New Copper(II) Complexes Based on Isomeric Bis(pyridylformyl)piperazine Ligands and Rigid/Flexible Organic Dicarboxylates.
  • ResearchGate. (n.d.). Redox Potentials of Ru III/II Couples for 4a−e and 5−8.
  • Scribd. (n.d.). Cyclic Voltammetry Experiment Guide. Scribd.
  • Gopinath, N., & Unni, A. M. (2000). Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid). Journal of the Chemical Society, Dalton Transactions, (15), 2569-2574.
  • Ahmad, S., et al. (2012). Synthesis and cyclic voltammetric studies of diiron complexes, ER2[(η5-C5H4)Fe(L2)Me]2 (E = C, Si, Ge, Sn; R = H, alkyl). PMC.
  • Shaw, J. L., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry.
  • Garnovskii, A. D., et al. (1993). Redox potentials and electronic structures of organic complexes of ruthenium and rhodium. Russian Chemical Reviews, 62(5), 439-460.
  • Sathyabama Institute of Science and Technology. (n.d.). ELECTROCHEMICAL STUDY OF METAL COMPLEXES.
  • Scribd. (2000, July 24). Ruthenium(II) Complexes: Redox and Photochemical Studies. Scribd.
  • Apps, M. G., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (89), e51740.
  • IntechOpen. (2018, November 5). Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen.
  • BenchChem. (2025). An Electrochemical Comparison of Substituted Pyridine Ligands: A Guide for Researchers. BenchChem.
  • MDPI. (2024, December 2).
  • Gamry Instruments. (n.d.). Cyclic Voltammetry - CV Electrochemical Technique. Gamry Instruments.
  • MDPI. (2025, December 9).
  • Verlag der Zeitschrift für Naturforschung. (2013, February 20). Syntheses, Structures and Electrochemical Properties of Two New Copper(II) Complexes Based on Isomeric Bis(pyridylformyl)
  • ResearchGate. (2023, December 20). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties.
  • Journal of Chemical Education. (2017, November 3). A Practical Beginner's Guide to Cyclic Voltammetry.
  • ResearchGate. (2020, May 5). (PDF) Cyclic voltammograms and electrochemical data of FeII polypyridine complexes.
  • Lee, D., & Lippard, S. J. (2000). Valence-Delocalized Diiron(II,III) Cores Supported by Carboxylate-Only Bridging Ligands. Journal of the American Chemical Society, 122(49), 12242-12243.
  • ResearchGate. (n.d.). Cyclic voltammetry of the 4:1 ligand to iron complexes, as compared to....
  • PubMed. (2020, May 21).
  • Journal of Cancer Metastasis and Treatment. (2023, October 9). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids.
  • DergiPark. (2022, June 24). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid.
  • PMC. (2020). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1.
  • Oriental Journal of Chemistry. (2016). A Study of Metal Complexes of 2 – Picolinic Acid.
  • PMC. (n.d.). Synthesis, Structural Characterisation, and Electrochemical Properties of Copper(II)
  • Asian Journal of Chemistry. (n.d.). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline.
  • ResearchGate. (2026, February 25). Synthesis and characterization of novel four heterodimetallic mixed metal complexes of 2,6-pyridinedicarboxylic acid.
  • Oriental Journal of Chemistry. (n.d.). A Study of Metal Complexes of 2 – Picolinic Acid.
  • SciSpace. (n.d.). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Fe(III), Al(III), Cu.
  • Der Pharma Chemica. (n.d.). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers.
  • ResearchGate. (2017). Copper(II)

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Validation

assessing the purity of synthesized 4-formylpyridine-2-carboxylic acid hydrochloride derivatives

An Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 4-Formylpyridine-2-Carboxylic Acid Hydrochloride Derivatives This guide provides a comparative analysis of essential analytical techniqu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 4-Formylpyridine-2-Carboxylic Acid Hydrochloride Derivatives

This guide provides a comparative analysis of essential analytical techniques, structured from the perspective of a senior application scientist. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Our focus is on building a cohesive analytical narrative that leverages the strengths of orthogonal methods—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA)—to deliver a high-confidence assessment of purity.

High-Performance Liquid Chromatography (HPLC): The Quantitative Cornerstone

HPLC, particularly in its reverse-phase (RP-HPLC) modality, is the workhorse for purity determination in pharmaceutical analysis. Its strength lies in its exceptional resolving power, allowing for the separation and quantification of the main compound from non-volatile impurities.

Causality Behind the Method

For a polar, ionizable molecule like 4-formylpyridine-2-carboxylic acid hydrochloride, an RP-HPLC method using a C18 column is the logical starting point. The separation mechanism is based on the differential partitioning of analytes between the non-polar stationary phase and a polar mobile phase. To ensure sharp, symmetrical peaks for the basic pyridine nitrogen, the mobile phase is typically acidified. This protonates the pyridine, preventing unwanted interactions with residual silanol groups on the silica-based stationary phase, a common cause of peak tailing. A gradient elution, where the organic content of the mobile phase is increased over time, is crucial for eluting not only the polar target compound but also any less-polar impurities that may be present.

Detailed Experimental Protocol: RP-HPLC

Objective: To separate and quantify the purity of a 4-formylpyridine-2-carboxylic acid hydrochloride derivative, expressed as a percentage of the main peak area.

Instrumentation & Consumables:

  • HPLC System with Gradient Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Sample Diluent: Water/Acetonitrile (95:5).

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the Sample Diluent to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter. Rationale: Filtering prevents particulates from clogging the column and system.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: A constant temperature ensures retention time reproducibility.

    • Injection Volume: 5 µL.

    • PDA Detection: Scan from 210-400 nm. Monitor at a wavelength of maximum absorbance for the analyte (e.g., 254 nm). Rationale: A PDA detector allows for peak purity analysis by comparing UV-Vis spectra across a single peak, helping to identify co-eluting impurities.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100.

Comparative Data Summary
Technique Primary Information Quantitation Impurity Detection Limit Throughput
RP-HPLC Purity, Retention TimeExcellent~0.05% (UV)High
Thin-Layer Chromatography (TLC) Presence of ImpuritiesPoor (Semi-quantitative)~1-2%Very High
Gas Chromatography (GC) Purity (for volatile compounds)Excellent~0.05% (FID)High

Note: GC is generally unsuitable for non-volatile, thermally labile compounds like carboxylic acid salts unless derivatization is performed.[1]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Interpretation SamplePrep Prepare Sample (~1 mg/mL in Diluent) Inject Inject onto C18 Column SamplePrep->Inject MobilePrep Prepare Mobile Phases A & B MobilePrep->Inject Gradient Run Gradient Elution Inject->Gradient Detect PDA Detection Gradient->Detect Integrate Integrate Peaks Detect->Integrate PeakPurity Assess Peak Purity (via PDA Spectra) Detect->PeakPurity Calculate Calculate Area % Purity Integrate->Calculate

Caption: Standard workflow for purity assessment via RP-HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

While HPLC quantifies purity, NMR spectroscopy provides the definitive confirmation of the molecular structure.[2] For 4-formylpyridine-2-carboxylic acid hydrochloride, ¹H NMR is essential for verifying the precise arrangement of atoms and identifying any structurally related impurities.

Causality Behind the Method

The chemical shifts, integration values, and spin-spin coupling patterns in a ¹H NMR spectrum provide an unambiguous fingerprint of the molecule.[2] The aldehyde proton will have a characteristic downfield shift, while the protons on the pyridine ring will show specific splitting patterns that confirm the 2,4-substitution. Crucially, the integration of these signals must correspond to the number of protons in the structure. Any unexpected signals indicate the presence of impurities, which can often be provisionally identified by their own characteristic patterns. For a hydrochloride salt, using a solvent like DMSO-d₆ is advantageous as it readily solubilizes the salt and allows for the observation of exchangeable protons (like the carboxylic acid and ammonium protons), which might be lost in D₂O.[3]

Detailed Experimental Protocol: ¹H NMR

Objective: To confirm the chemical structure and identify any proton-containing impurities.

Instrumentation & Consumables:

  • NMR Spectrometer (≥400 MHz).

  • High-quality 5 mm NMR tubes.

  • Deuterated Solvent: DMSO-d₆.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., -1 to 13 ppm).

    • Use a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • Data Analysis:

    • Chemical Shift: Confirm the presence of key signals: aldehyde proton (~10 ppm), pyridine ring protons (7.5-9.0 ppm), and the carboxylic acid proton (can be a broad signal).

    • Integration: Calibrate the integration of a known signal (e.g., the single aldehyde proton to 1H) and verify that all other signals integrate to their expected proton counts.

    • Coupling: Analyze the splitting patterns of the aromatic protons to confirm the substitution pattern.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides the exact molecular weight of the compound, offering a powerful check on its elemental composition. For our target molecule, high-resolution mass spectrometry (HRMS) is particularly valuable.

Causality Behind the Method

Electrospray ionization (ESI) is a "soft" ionization technique ideal for polar molecules, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.[4] For 4-formylpyridine-2-carboxylic acid (C₇H₅NO₃, exact mass = 151.0269 Da), the hydrochloride salt will dissociate in the spray, and the instrument will detect the protonated free base at an expected m/z of 152.0342. An HRMS instrument can measure this mass to within a few parts per million (ppm), which provides extremely high confidence in the elemental formula of the ion being measured.

Detailed Experimental Protocol: LC-MS (ESI+)

Objective: To confirm the molecular weight and elemental composition of the target compound.

Instrumentation:

  • HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

Procedure:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like 50:50 water/acetonitrile with 0.1% formic acid.

  • Analysis:

    • Inject a small volume (1-5 µL) into the LC-MS system. A rapid isocratic flow can be used if chromatographic separation is not required for this specific test.

    • Acquire data in positive ion mode over a mass range that includes the expected m/z (e.g., m/z 100-500).

  • Data Analysis:

    • Locate the peak corresponding to the [M+H]⁺ ion.

    • Compare the measured exact mass to the theoretical exact mass. The mass error should be < 5 ppm.

Elemental Analysis: The Final Stoichiometric Verification

Elemental analysis (EA) provides the bulk percentage composition of carbon, hydrogen, and nitrogen. For a hydrochloride salt, analysis for chlorine is also performed. This classic technique is a final, indispensable check on the overall stoichiometry and purity of the bulk sample.

Data Interpretation

The experimentally determined percentages of C, H, N, and Cl are compared against the theoretical values calculated for the empirical formula (C₇H₆ClNO₃). A match within the accepted tolerance of ±0.4% provides strong evidence that the bulk sample is pure and has the correct formula. Any significant deviation can indicate the presence of residual solvent, water, or other impurities.

Comparative Data Summary
Parameter Mass Spectrometry (HRMS) Elemental Analysis (EA)
Information Exact mass of individual ionsBulk elemental percentage
Sensitivity High (µg/mL)Low (mg scale required)
Inference Confirms elemental formulaConfirms empirical formula/stoichiometry
Utility Excellent for mixture analysisRequires highly pure, homogeneous sample

An Integrated Analytical Strategy

No single technique is sufficient. A high-confidence purity assessment is achieved by synthesizing the data from these orthogonal methods.

Purity_Assessment HPLC HPLC (Quantitative Purity) Conclusion High-Confidence Purity & Identity Confirmation HPLC->Conclusion Provides Area % Purity NMR NMR (Structural Identity) NMR->Conclusion Confirms Connectivity & Structure MS HRMS (Molecular Formula) MS->Conclusion Confirms Elemental Composition EA Elemental Analysis (Bulk Stoichiometry) EA->Conclusion Verifies Bulk Composition

Caption: Orthogonal relationship of analytical techniques for purity confirmation.

By following this integrated approach, researchers can be confident that the material they advance into further studies is of the required quality, ensuring the integrity and reproducibility of their scientific findings.

References

  • BenchChem (2025).
  • BenchChem (2025). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. BenchChem Scientific Resources.
  • ChemicalBook (2019). 4-Pyridinecarboxaldehyde-Application.
  • Chemistry LibreTexts (2021).
  • HELIX Chromatography (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Reddit (2023). How to detect a HCl salt in organic compounds. r/chemistry.
  • Scribd (n.d.). Organic Salt Analysis Procedure. Scribd.
  • ATSDR (n.d.). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry.

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Comparative

A Senior Application Scientist's Guide to the Coordination Behavior of Substituted Pyridine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals In the intricate world of coordination chemistry and drug design, the selection of an appropriate ligand is paramount. Pyridine carboxylic acids, a class of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry and drug design, the selection of an appropriate ligand is paramount. Pyridine carboxylic acids, a class of N-heterocyclic aromatic ligands, offer a versatile platform for the construction of metal-organic complexes with diverse structures and functionalities.[1] Their ability to coordinate with metal ions through both the pyridine nitrogen and the carboxylate oxygen atoms allows for a rich variety of coordination modes, which can be finely tuned by the strategic placement of substituents on the pyridine ring.[1][2] This guide provides an in-depth comparison of the coordination behavior of different substituted pyridine carboxylic acids, supported by experimental data and protocols, to empower researchers in the rational design of novel metal-based compounds.

The Fundamental Principles of Pyridine Carboxylic Acid Coordination

The coordination chemistry of pyridine carboxylic acids is primarily governed by the interplay between the Lewis basicity of the pyridine nitrogen and the versatile binding capabilities of the carboxylate group. The lone pair of electrons on the nitrogen atom readily forms a coordinate bond with a metal center.[3] Simultaneously, the carboxylate group can coordinate in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand connecting multiple metal centers.[1] The specific coordination mode adopted is highly dependent on the isomer of the pyridine carboxylic acid and the nature of any additional substituents.

The position of the carboxylate group relative to the pyridine nitrogen is a critical determinant of the resulting complex's architecture.

  • Picolinic Acid (Pyridine-2-carboxylic acid): The proximity of the carboxylate group to the nitrogen atom in picolinic acid facilitates the formation of a stable five-membered chelate ring with a metal ion.[4][5] This N,O-bidentate chelation is a dominant coordination mode for this isomer.[6][7]

  • Nicotinic Acid (Pyridine-3-carboxylic acid) and Isonicotinic Acid (Pyridine-4-carboxylic acid): In these isomers, the carboxylate group is further removed from the pyridine nitrogen, making chelation to a single metal center sterically unfavorable. Consequently, nicotinic and isonicotinic acids often act as bridging ligands, connecting two different metal ions through the nitrogen and one of the carboxylate oxygens, leading to the formation of coordination polymers. They can also coordinate as monodentate ligands through either the nitrogen or the carboxylate group.

The Influence of Substituents on Coordination Behavior

The introduction of substituents onto the pyridine ring can significantly alter the electronic and steric properties of the ligand, thereby influencing its coordination behavior.[2][8]

  • Electron-donating groups (e.g., -CH₃, -NH₂): These groups increase the electron density on the pyridine nitrogen, enhancing its Lewis basicity and strengthening the metal-nitrogen bond.

  • Electron-withdrawing groups (e.g., -Cl, -NO₂): These groups decrease the electron density on the pyridine nitrogen, weakening the metal-nitrogen bond.

  • Hydroxyl (-OH) group: A hydroxyl group can introduce additional coordination sites and participate in hydrogen bonding, leading to more complex supramolecular architectures. For instance, 3-hydroxypicolinic acid and 2-hydroxynicotinic acid exhibit distinct coordination modes compared to their unsubstituted parent ligands.[7][9]

  • Additional Carboxylate Groups: The presence of multiple carboxylate groups, as in pyridine-2,6-dicarboxylic acid (dipicolinic acid), provides multiple coordination sites and often leads to the formation of highly stable complexes with intricate structures.[10][11][12]

Comparative Analysis of Coordination Modes

The following table summarizes the predominant coordination behaviors of several common pyridine carboxylic acids, highlighting the impact of isomeric form and substitution.

LigandIsomerSubstituent(s)Predominant Coordination Mode(s)Resulting Structure
Picolinic Acid2-carboxyNoneN,O-bidentate chelation[4][6]Mononuclear complexes
Nicotinic Acid3-carboxyNoneMonodentate (N or O), BridgingCoordination polymers
Isonicotinic Acid4-carboxyNoneMonodentate (N or O), BridgingCoordination polymers
3-Hydroxypicolinic Acid2-carboxy3-hydroxyN,O-bidentate chelation, bridging through carboxylate[7][9]Mononuclear or polynuclear complexes
2,3-Pyridinedicarboxylic Acid2,3-dicarboxyNoneN,O-chelation from 2-carboxylate, bridging from 3-carboxylate[1]Polynuclear complexes
Pyridine-2,6-dicarboxylic Acid2,6-dicarboxyNoneN,O,O-tridentate chelation, bridging[10][11]Highly stable mononuclear or polynuclear complexes

Experimental Workflows for Synthesis and Characterization

The synthesis and characterization of metal-pyridine carboxylic acid complexes are crucial steps in understanding their coordination behavior. Below are representative protocols.

Experimental Protocol 1: Synthesis of a Metal-Picolinate Complex

This protocol describes the synthesis of a copper(II)-picolinate complex, a classic example of N,O-bidentate chelation.

Materials:

  • Copper(II) acetate monohydrate (Cu(OAC)₂·H₂O)

  • Picolinic acid

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve picolinic acid (2 mmol) in a minimal amount of a 1:1 deionized water/ethanol mixture with gentle heating.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1 mmol) in deionized water.

  • Slowly add the copper(II) acetate solution to the picolinic acid solution while stirring.

  • A precipitate will form. Continue stirring the mixture at room temperature for 2 hours.

  • Filter the resulting solid, wash with deionized water and then with a small amount of cold ethanol.

  • Dry the product in a desiccator over silica gel.

Causality: The use of a 2:1 ligand-to-metal molar ratio ensures the formation of the bis(picolinato)copper(II) complex. The slow addition of the metal salt solution promotes the formation of well-defined crystals.

Experimental Protocol 2: Characterization Techniques

A suite of analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Purpose: To identify the coordination of the carboxylate group and the pyridine nitrogen.

    • Procedure: Acquire the FT-IR spectrum of the free ligand and the metal complex.

    • Interpretation: A shift in the C=O stretching frequency of the carboxylate group and changes in the pyridine ring vibration bands upon complexation confirm coordination.[1]

  • UV-Visible (UV-Vis) Spectroscopy:

    • Purpose: To study the electronic transitions within the complex and confirm the coordination environment of the metal ion.

    • Procedure: Dissolve the complex in a suitable solvent and record the UV-Vis spectrum.

    • Interpretation: The appearance of new absorption bands or shifts in existing bands compared to the free ligand and metal salt indicates complex formation.[1][11]

  • Single-Crystal X-ray Diffraction:

    • Purpose: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.

    • Procedure: Grow single crystals of the complex suitable for X-ray analysis. This can be achieved by slow evaporation of the solvent from the reaction mixture.

    • Interpretation: The resulting crystal structure provides unambiguous evidence of the coordination mode of the ligand and the geometry of the metal center.[1][9]

  • Thermogravimetric Analysis (TGA):

    • Purpose: To assess the thermal stability of the complex and determine the presence of coordinated or lattice solvent molecules.

    • Procedure: Heat a small sample of the complex under a controlled atmosphere and monitor the weight loss as a function of temperature.

    • Interpretation: Stepwise weight loss events correspond to the removal of solvent molecules and the decomposition of the ligand.[11][12]

Visualizing Coordination Modes

The following diagrams illustrate the fundamental differences in coordination behavior based on the position of the carboxylic acid group.

CoordinationModes cluster_picolinic Picolinic Acid (2-carboxy) cluster_nicotinic Nicotinic/Isonicotinic Acid (3/4-carboxy) M1 Metal Ion P_N N M1->P_N Coordination P_O O M1->P_O Coordination label_p Bidentate Chelation M2 Metal Ion 1 N_N N M2->N_N Coordination M3 Metal Ion 2 N_O O M3->N_O Coordination label_n Bridging

Caption: Coordination modes of pyridine carboxylic acid isomers.

Conclusion

The coordination behavior of substituted pyridine carboxylic acids is a rich and multifaceted field, offering numerous opportunities for the design of novel metal-organic complexes. By understanding the fundamental principles of coordination and the subtle yet significant effects of substitution, researchers can rationally select and modify these versatile ligands to achieve desired structural and functional outcomes. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for the synthesis and analysis of these fascinating compounds, paving the way for advancements in catalysis, materials science, and drug development.

References

  • JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (2023). Journal of Cancer Metastasis, 3(1), 1562. Available at: [Link]

  • Park, G., Lee, H., Lee, Y., & Lee, J. (2021). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Chemistry – An Asian Journal, 16(21), 3335-3342. Available at: [Link]

  • Coordination modes of the ligands present in compounds 1-3. (n.d.). ResearchGate. Available at: [Link]

  • Johnson, D. K., & Sawyer, D. T. (1971). Studies on metal carboxylates. Part III. Pyridine-2,6-dicarboxylates of the lanthanides. Synthesis and spectral studies and the X-ray photoelectron spectra of several pyridine carboxylate complexes. J. Chem. Soc., Dalton Trans., 4, 429-435. Available at: [Link]

  • Anagnostopoulos, A., & Johnson, D. K. (1970). Studies on Metal Carboxylates. Part II. Cobalt(II) and Nickel(II) Complexes of Certain Pyridine Carboxylic Acids and Pyridine-3-Sulfonic Acid: Magnetic and Spectral Studies. Canadian Journal of Chemistry, 48(10), 1558-1563. Available at: [Link]

  • Bünzli, J.-C. G., & Piguet, C. (2006). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. Inorganica Chimica Acta, 359(12), 3984-3992. Available at: [Link]

  • Martak, F., & Usman, U. (2020). SYNTHESIS AND CHARACTERIZATION OF Co (II) PYRIDINE-2,6-DICARBOXYLATE COMPLEXES AS ANTICANCER COMPOUND. Indonesian Journal of Chemical Research, 8(1), 1-8. Available at: [Link]

  • Zhong, W. W., Di, Y.-Y., & Dou, J. (2014). Synthesis, structural characterization, and thermochemistry of complexes of pyridine 2,6-dicarboxylate with metals (Mg and Sr). Journal of Thermal Analysis and Calorimetry, 115(3), 2287-2295. Available at: [Link]

  • Shved, N. V., & Shved, A. D. (2018). Effect of the Structure of Pyridine Ligands and the Substituent in the Carboxylate Anion on the Geometry of Transition Metal Complexes [M2(O2CR)4L2]. Russian Journal of Coordination Chemistry, 44(1), 1-13. Available at: [Link]

  • Substituent Effects on the Activity of Cp*Ir(pyridine-carboxylate) Water Oxidation Catalysts: Which Ligand Fragments Remain Coordinated to the Active Ir Centers?. (2021). Organometallics, 40(20), 3514-3524. Available at: [Link]

  • El-Ghamry, M. A., & El-Reash, G. M. A. (2012). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. Journal of the Serbian Chemical Society, 77(1), 29-40. Available at: [Link]

  • Al Abdel Hamid, A. A. G. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. Available at: [Link]

  • A Study of Metal Complexes of 2 – Picolinic Acid. (2020). Oriental Journal of Chemistry, 36(3), 499-506. Available at: [Link]

  • Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir- (pyridinylmethyl)sulfonamide Complexes for the Asymmetric Transfer Hydrogenation of a Cyclic Imine. (2024). Organometallics, 43(5), 456-468. Available at: [Link]

  • Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry. (n.d.). ResearchGate. Available at: [Link]

  • Investigation of coordination behavior of pyridine-2,5-dicarboxylic acid N- oxide and 1,10-phenanthroline toward zinc ion. (2022). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some Nicotinic Acid Complexes. (n.d.). Academia.edu. Available at: [Link]

  • RAMAN SPECTRA OF COPPER, COBALT, AND NICKEL COMPLEXES OF NICOTINIC ACID. (n.d.). Semantic Scholar. Available at: [Link]

  • Ghosh, A., & Bharadwaj, P. K. (2004). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions, (12), 1843-1850. Available at: [Link]

  • Pyridine: A Useful Ligand in Transition Metal Complexes. (2018). IntechOpen. Available at: [Link]

  • Singh, R. V., & Chaudhary, R. (2002). Antibacterial cobalt(II), nickel(II) and zinc(II) complexes of nicotinic acid-derived Schiff-bases. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(2), 107-112. Available at: [Link]

  • Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. (2023). MDPI. Available at: [Link]

  • Synthesis and Characterization of Some Nicotinic Acid Complexes. (2017). ResearchGate. Available at: [Link]

Sources

Validation

evaluation of the therapeutic potential of 4-formylpyridine-2-carboxylic acid hydrochloride derivatives

A Foray into the Anticancer and Antimicrobial Potential of 4-Formylpyridine-2-Carboxylic Acid Hydrochloride Analogs For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutic agent...

Author: BenchChem Technical Support Team. Date: March 2026

A Foray into the Anticancer and Antimicrobial Potential of 4-Formylpyridine-2-Carboxylic Acid Hydrochloride Analogs

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the pyridine nucleus stands as a privileged scaffold, consistently furnishing compounds with a broad spectrum of biological activities.[1] This guide delves into the therapeutic potential of derivatives of 4-formylpyridine-2-carboxylic acid hydrochloride, a molecule of significant interest. However, a direct and extensive body of literature on this specific compound and its direct derivatives remains nascent. Therefore, to provide a scientifically grounded evaluation, this guide will focus on closely related and well-documented analogs: derivatives of 2-formylpyridine and 4-pyridine carboxylic acid. These analogs, particularly their thiosemicarbazone and hydrazone derivatives, offer valuable insights into the potential anticancer and antimicrobial applications of the target compound class.

This guide will objectively compare the performance of these derivatives against established alternatives, supported by experimental data and detailed methodologies, to empower researchers in their drug discovery and development endeavors.

The Therapeutic Promise of Pyridine-Based Thiosemicarbazones and Hydrazones

Pyridine-containing thiosemicarbazones and hydrazones have emerged as potent classes of bioactive molecules, exhibiting a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Their therapeutic efficacy is often attributed to their ability to chelate essential metal ions, thereby disrupting vital cellular processes in pathogenic organisms and cancer cells.[3][4]

Anticancer Potential: A Tale of Two Scaffolds

Derivatives of 2-formylpyridine, particularly thiosemicarbazones, have demonstrated significant antineoplastic activity. One of the most well-studied compounds in this class is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), which has advanced to clinical trials.[5][6] The anticancer activity of these compounds is largely attributed to their ability to inhibit ribonucleotide reductase (RR), an essential enzyme for DNA synthesis and repair.[6][7][8]

In a notable study, 4-morpholino-2-formylpyridine thiosemicarbazone was identified as a highly active agent against Sarcoma 180 ascites cells in mice, demonstrating superiority over 5-hydroxy-2-formylpyridine thiosemicarbazone.[9] This highlights the critical role of substituents on the pyridine ring in modulating anticancer efficacy.

Table 1: Comparative Anticancer Activity of Pyridine-Containing Thiosemicarbazones

Compound/DrugCancer Cell LineIC50/GI50 (µM)Reference
4-Morpholino-2-formylpyridine thiosemicarbazoneSarcoma 180 (in vivo)Most active in series[9]
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone)VariousPotent inhibitor[3][6]
Doxorubicin (Standard of Care)Sarcoma (various)Varies by subtype[10][11]
Antimicrobial Activity: A Broad Spectrum of Action

Hydrazone derivatives of pyridine carboxylic acids have shown considerable promise as antimicrobial agents.[1][2][12] These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria. For instance, novel hydrazide-hydrazones of nicotinic acid have demonstrated potent activity against Pseudomonas aeruginosa.[2] Similarly, derivatives of 4-pyridine carboxylic acid hydrazide have been synthesized and screened for their effects on the central nervous system, indicating their potential to cross the blood-brain barrier and target neurological infections.[13]

Table 2: Comparative Antimicrobial Activity of Pyridine-Containing Hydrazones

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Nicotinic acid hydrazone derivative 33Pseudomonas aeruginosa0.22[2]
Nicotinic acid hydrazone derivative 34Pseudomonas aeruginosa0.19[2]
Vancomycin (Standard of Care)Staphylococcus aureus (MRSA)Varies[14]
Meropenem + Colistin (Standard of Care)Acinetobacter baumanniiVaries[14]

Mechanism of Action: A Focus on Ribonucleotide Reductase Inhibition

The primary mechanism of anticancer activity for many pyridine-based thiosemicarbazones is the inhibition of ribonucleotide reductase (RR).[5][7][8] RR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. By inhibiting this enzyme, these compounds effectively halt cell proliferation. The inhibition is often mediated through the chelation of the iron cofactor essential for the enzyme's catalytic activity.[4][15]

Synthesis_Workflow Start Start Mix Mix 2-Pyridinecarboxaldehyde and Thiosemicarbazide in Ethanol Start->Mix Microwave Microwave Irradiation (900W, 90s) Mix->Microwave Precipitate Precipitate Formation Microwave->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry Product Filter->Dry Characterize Characterize (FT-IR, NMR) Dry->Characterize End End Characterize->End

Sources

Comparative

A Comparative Guide to the Reaction Kinetics of 4-Formylpyridine-2-Carboxylic Acid Hydrochloride and Analogous Aldehydes

Introduction In the landscape of synthetic chemistry and drug discovery, heterocyclic aldehydes serve as pivotal building blocks for constructing complex molecular architectures. Among these, 4-formylpyridine-2-carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of synthetic chemistry and drug discovery, heterocyclic aldehydes serve as pivotal building blocks for constructing complex molecular architectures. Among these, 4-formylpyridine-2-carboxylic acid hydrochloride is a compound of significant interest, featuring a unique convergence of functional groups that profoundly influence its chemical behavior. The presence of an aldehyde, a carboxylic acid, and a protonated pyridine ring within a single molecule creates a complex interplay of electronic and steric effects.

This guide provides an in-depth analysis of the reaction kinetics of 4-formylpyridine-2-carboxylic acid hydrochloride. To elucidate the distinct contributions of its structural features, we present a comparative study against a series of analogous aldehydes. By systematically removing or repositioning key functional groups, we can isolate and understand the factors that govern the reactivity of the formyl group. Our audience of researchers, scientists, and drug development professionals will gain a mechanistically grounded understanding, enabling more informed decisions in reaction design and optimization.

The analogous aldehydes selected for this comparison are:

  • Benzaldehyde: The archetypal aromatic aldehyde, serving as our baseline for purely aromatic reactivity.

  • Pyridine-4-carboxaldehyde (4-Formylpyridine): Isolates the electronic influence of the pyridine nitrogen at the para-position.

  • Pyridine-2-carboxaldehyde (2-Formylpyridine): Introduces the effects of the nitrogen atom's proximity (ortho-position) to the aldehyde, including steric and potential chelation effects.

  • 4-Carboxybenzaldehyde: Isolates the electronic impact of a para-carboxylic acid group on a standard benzene ring.

Through this structured comparison, we will dissect how the pyridine nitrogen, the carboxylic acid substituent, and the protonation state synergistically dictate the kinetic profile of our target compound.

Chapter 1: Theoretical Framework: Factors Governing Aldehyde Reactivity

The reactivity of an aldehyde in nucleophilic addition reactions is primarily dictated by the electrophilicity of the carbonyl carbon. Any structural feature that withdraws electron density from this carbon will enhance its partial positive charge (δ+), making it more susceptible to nucleophilic attack and thus increasing the reaction rate.

Electronic Effects

The pyridine ring, unlike benzene, possesses an electronegative nitrogen atom that exerts a significant electron-withdrawing effect on the ring carbons.[1] This effect is a combination of a negative inductive effect (-I) due to nitrogen's higher electronegativity and a mesomeric (resonance) effect (-M) that delocalizes electron density away from the ortho and para positions. Consequently, aldehydes attached to a pyridine ring are generally more electrophilic than their benzaldehyde counterparts.[2]

Furthermore, in 4-formylpyridine-2-carboxylic acid hydrochloride, two additional electron-withdrawing groups are present:

  • The Carboxylic Acid Group (-COOH): This group is strongly deactivating and withdraws electron density through a powerful inductive effect.

  • The Protonated Pyridine Nitrogen: As a hydrochloride salt, the pyridine nitrogen exists as a pyridinium cation. This positive charge dramatically enhances the electron-withdrawing capacity of the entire ring system, far surpassing that of a neutral pyridine ring.[1]

This combination of a pyridinium cation and a carboxylic acid group is expected to render the carbonyl carbon of 4-formylpyridine-2-carboxylic acid hydrochloride exceptionally electrophilic.

Steric Hindrance

While electronic activation accelerates reactions, steric bulk around the reaction center can impede the approach of a nucleophile, slowing the reaction rate.[3] In our target molecule, the carboxylic acid group is positioned at the 2-position, ortho to the pyridine nitrogen. While the aldehyde is at the 4-position, the overall substitution pattern can influence the molecule's conformation and accessibility. For analogues like pyridine-2-carboxaldehyde, the proximity of the aldehyde to the ring nitrogen introduces significant steric hindrance that can temper its electronic activation.[4][5]

The Critical Role of pH

The reactivity of 4-formylpyridine-2-carboxylic acid hydrochloride is inextricably linked to the reaction pH. The protonation state of both the pyridine nitrogen and the carboxylic acid group is pH-dependent.[6]

  • Under acidic conditions (low pH): The pyridine nitrogen will be protonated (pyridinium ion), maximizing electronic activation. The carboxylic acid will be in its neutral -COOH form.

  • Under neutral or basic conditions (higher pH): The carboxylic acid will deprotonate to the carboxylate (-COO⁻), which is an electron-donating group by resonance, thereby reducing the aldehyde's electrophilicity. The pyridine nitrogen may also deprotonate to its neutral form, lessening the ring's electron-withdrawing pull.

This pH-dependent equilibrium means that the kinetic profile of the molecule can be finely tuned by controlling the reaction medium, a crucial insight for synthetic planning.

Chapter 2: Experimental Design for Kinetic Analysis

To quantitatively assess the reactivity of these aldehydes, a robust and reproducible experimental design is essential. We selected imine (Schiff base) formation as our model reaction, as it is a fundamental transformation in organic and medicinal chemistry whose kinetics are highly sensitive to the aldehyde's electrophilicity.[7]

Model Reaction: Aldehyde + Benzylamine → Imine + H₂O

The reaction progress will be monitored using in-situ ¹H NMR spectroscopy. This technique allows for the real-time, label-free quantification of both reactant consumption and product formation by integrating characteristic proton signals.[8][9][10] By maintaining pseudo-first-order conditions (a large excess of one reactant), we can readily extract the apparent rate constant.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the kinetic analysis protocol.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Aldehyde, Benzylamine, Internal Std.) in DMSO-d6 prep_nmr Prepare NMR Tubes (Buffer, Aldehyde, Std.) prep_stock->prep_nmr Dilution thermo Thermostat NMR Probe (e.g., 298 K) prep_nmr->thermo Equilibration inject Inject Benzylamine (Initiate Reaction) acquire Acquire Time-Resolved ¹H NMR Spectra thermo->acquire t = 0 integrate Integrate Aldehyde & Imine Signals vs. Internal Standard acquire->integrate Processing plot Plot ln([Aldehyde]) vs. Time calculate Calculate Rate Constant (k) from Slope integrate->calculate Linear Regression

Caption: Workflow for kinetic analysis of imine formation via ¹H NMR.

Chapter 3: Experimental Protocol: Kinetic Analysis via ¹H NMR

This protocol provides a self-validating system for comparing the reaction rates of the selected aldehydes. The use of an internal standard and controlled conditions ensures data integrity.

Materials:

  • 4-Formylpyridine-2-carboxylic acid hydrochloride

  • Benzaldehyde

  • Pyridine-4-carboxaldehyde

  • Pyridine-2-carboxaldehyde

  • 4-Carboxybenzaldehyde

  • Benzylamine

  • 1,3,5-Trimethoxybenzene (Internal Standard)

  • Deuterated Phosphate Buffer (pD 5.5)

  • DMSO-d₆

  • NMR Tubes

Equipment:

  • 400 MHz (or higher) NMR Spectrometer

  • Micropipettes

  • Vortex Mixer

  • Thermostatted Sample Changer

Procedure:

  • Stock Solution Preparation:

    • Prepare 200 mM stock solutions of each aldehyde and benzylamine in DMSO-d₆.

    • Prepare a 100 mM stock solution of 1,3,5-trimethoxybenzene (internal standard) in DMSO-d₆.

    • Rationale: Using a deuterated organic solvent for stock solutions minimizes proton signals that could interfere with analysis, while the final reaction is run in a buffered aqueous system to control pH.

  • Sample Preparation:

    • In a clean NMR tube, add 500 µL of the deuterated phosphate buffer (pD 5.5).

    • Add 25 µL of the internal standard stock solution (final concentration: 5 mM).

    • Add 25 µL of the specific aldehyde stock solution (final concentration: 10 mM).

    • Vortex the tube gently to ensure a homogenous solution.

    • Rationale: A buffer is used to maintain a constant pD (the equivalent of pH in D₂O), which is critical for ensuring the protonation state of the pyridine aldehydes remains consistent throughout the experiment.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K) for at least 5 minutes.

    • Acquire a reference spectrum (t=0) before the addition of the amine.

    • Remove the tube, quickly inject 50 µL of the benzylamine stock solution (final concentration: 20 mM), and vortex for ~2 seconds.

    • Immediately re-insert the tube into the spectrometer and begin acquiring spectra at fixed time intervals (e.g., every 2 minutes for 1 hour).

    • Rationale: Using a 2-fold excess of the amine simplifies the kinetic analysis to pseudo-first-order with respect to the aldehyde, making data processing more straightforward.

  • Data Processing and Analysis:

    • Process all spectra uniformly (phasing, baseline correction).

    • For each time point, integrate the signal of the aldehyde proton (-CHO, typically ~9.5-10.5 ppm) and the signal of the imine proton (-CH=N-, typically ~8.0-9.0 ppm).

    • Normalize these integrals to the integral of the internal standard (aromatic protons, ~6.1 ppm). This corrects for any variations in spectrometer performance.

    • Calculate the concentration of the aldehyde at each time point, [A]t.

    • Plot ln([A]t) versus time (in seconds). The data should yield a straight line.

    • The pseudo-first-order rate constant, k', is the negative of the slope of this line.

    • Calculate the second-order rate constant (k) by dividing k' by the initial concentration of benzylamine.

Chapter 4: Comparative Kinetic Data & Analysis

The following table summarizes the expected second-order rate constants for the reaction of each aldehyde with benzylamine at pD 5.5 and 298 K, based on the theoretical principles discussed.

AldehydeKey Structural FeaturesExpected Relative Rate Constant (k) (M⁻¹s⁻¹)
BenzaldehydeBaseline (Aromatic Ring)k (Baseline)
Pyridine-4-carboxaldehydeElectron-withdrawing Pyridine-N (para)~5-10 k
4-CarboxybenzaldehydeElectron-withdrawing -COOH (para)~3-7 k
Pyridine-2-carboxaldehydeE-withdrawing Pyridine-N (ortho) + Steric Hindrance~2-4 k
4-Formylpyridine-2-carboxylic acid HCl E-withdrawing Pyridinium-N⁺, -COOH + Steric Hindrance ~20-50 k

Data Interpretation:

  • Pyridine-4-carboxaldehyde vs. Benzaldehyde: The significant rate enhancement demonstrates the powerful electron-withdrawing nature of the pyridine nitrogen compared to a benzene ring, increasing the carbonyl's electrophilicity.[2]

  • 4-Carboxybenzaldehyde vs. Benzaldehyde: The carboxylic acid group also accelerates the reaction, confirming its role as an electron-withdrawing substituent, though its effect is typically less pronounced than that of a para-pyridine nitrogen.

  • Pyridine-2-carboxaldehyde vs. Pyridine-4-carboxaldehyde: The rate for the 2-isomer is expected to be substantially lower than the 4-isomer. While electronically similar, the steric hindrance from the adjacent nitrogen atom impedes the approach of the benzylamine nucleophile, overriding some of the electronic activation.[5]

  • 4-Formylpyridine-2-carboxylic acid HCl (Target Compound): This compound is predicted to be the most reactive by a significant margin. The reactivity is dominated by the immense electron-withdrawing power of the protonated pyridinium ring, which is further amplified by the -COOH group. While some steric hindrance exists from the 2-COOH group, its effect is less direct on the 4-position aldehyde compared to the 2-formylpyridine case. The electronic activation is the overwhelming factor under these acidic conditions.

Reactivity Relationship Diagram

This diagram illustrates the interplay of factors determining the final reaction rate.

G cluster_activating Activating Factors (Increase Rate) cluster_deactivating Deactivating Factors (Decrease Rate) compound 4-Formylpyridine- 2-carboxylic acid HCl pyridinium Protonated Pyridine Ring (Strong -I, -M Effects) compound->pyridinium cooh Carboxylic Acid Group (Strong -I Effect) compound->cooh sterics Steric Hindrance (from ortho -COOH) compound->sterics rate Observed Reaction Rate (High) pyridinium->rate Dominant Effect cooh->rate sterics->rate Minor Effect

Caption: Factors influencing the reactivity of 4-formylpyridine-2-carboxylic acid HCl.

Chapter 5: Discussion & Implications for Researchers

Our analysis reveals that the reaction kinetics of 4-formylpyridine-2-carboxylic acid hydrochloride are governed by a powerful synergy of electronic effects that largely overshadows steric considerations. The protonated pyridinium ring is the dominant activating feature, making this aldehyde significantly more reactive than its neutral pyridine or benzaldehyde analogues.

Key Insights for Application:

  • pH is the Master Variable: The single most important parameter for controlling reactions with this reagent is pH. To leverage its maximum reactivity, reactions should be conducted under acidic conditions (pH < 5) to ensure the pyridine nitrogen remains protonated. Conversely, to temper its reactivity, moving towards neutral or basic pH will deprotonate the ring and the acid, "switching off" the extreme activation.

  • Nucleophile Choice: Due to the high electrophilicity of the aldehyde, it can successfully react with even weak nucleophiles. However, for sterically demanding nucleophiles, the hindrance from the 2-COOH group may become more significant, potentially requiring higher temperatures or longer reaction times.

  • Orthogonal Reactivity: The presence of three distinct functional groups (aldehyde, carboxylic acid, pyridinium) offers opportunities for orthogonal chemical strategies. The aldehyde can be reacted selectively under mild conditions that do not affect the carboxylic acid, which typically requires harsher conditions for transformations like amide coupling.

Conclusion

4-Formylpyridine-2-carboxylic acid hydrochloride is not merely another aromatic aldehyde; it is a highly activated, pH-responsive building block. Its kinetic behavior is dominated by the profound electron-withdrawing capacity of the pyridinium cation, making it exceptionally reactive towards nucleophiles under acidic conditions. While steric factors from the 2-carboxylic acid group play a role, they are secondary to the overwhelming electronic activation. By understanding and controlling the reaction pH, researchers can precisely modulate the reactivity of this versatile compound, unlocking its full potential in the synthesis of novel pharmaceuticals and complex organic materials.

References

  • Bousquet, J., et al. (1983). The kinetics and mechanism of pig-liver aldehyde reductase. Comparative studies with pyridine-3-aldehyde and p-carboxybenzaldehyde. PubMed. Available at: [Link]

  • Li, J., et al. (2021). Quantification and Prediction of Imine Formation Kinetics in Aqueous Solution by Microfluidic NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Li, J., et al. (2021). Quantification and Prediction of Imine Formation Kinetics in Aqueous Solution by Microfluidic NMR Spectroscopy. PubMed. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Aldehyde Groups in Carbazole Isomers. BenchChem.
  • Kim, S. K., et al. (2008). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. PubMed. Available at: [Link]

  • De Hont, J., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Aldehydes in Environmental Samples Using Chlorodimedone. BenchChem.
  • Asghar, B. H., & El-Sayed, M. Y. (2008). Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. Available at: [Link]

  • St-Gelais, M., et al. (2023).
  • Lerrick, R. I., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Available at: [Link]

  • St-Gelais, M., et al. (2023).
  • Lerrick, R. I., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Available at: [Link]

  • Clark, J. (n.d.). oxidation of aldehydes and ketones. Chemguide. Available at: [Link]

  • Chaumont, A., & Wipff, G. (2024). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines: Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. ResearchGate. Available at: [Link]

  • Kojima, K., et al. (1993). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • A-Level Chemistry. (2022). Aldehydes and Ketones - Testing for Carbonyl Compounds. A-Level Chemistry. Available at: [Link]

  • Karad, S. C., et al. (2024). Accelerating macrocycle synthesis with non-thermal plasma: a rapid and efficient approach to imine condensation. Reaction Chemistry & Engineering. Available at: [Link]

  • BenchChem. (2025).
  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). A Comparative Benchmarking Guide to the Efficiency of 4-(Pyridin-2-yl)benzaldehyde in Organic Synthesis. BenchChem.
  • Chemistry Stack Exchange. (2021). Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid. Chemistry Stack Exchange. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-formylpyridine-2-carboxylic acid hydrochloride

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of specialized chemical reagents are par...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of specialized chemical reagents are paramount to laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of 4-formylpyridine-2-carboxylic acid hydrochloride, a compound often utilized in complex organic synthesis and drug development. The procedures outlined herein are grounded in established safety principles and regulatory compliance, ensuring a self-validating system for your laboratory operations.

Part 1: Core Safety & Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. 4-formylpyridine-2-carboxylic acid hydrochloride, as a pyridine derivative and a hydrochloride salt, presents specific risks that must be managed with appropriate precautions.

Hazard Identification

While a specific Safety Data Sheet (SDS) for the hydrochloride salt was not found, analysis of closely related pyridine-carboxylic acids and pyridine-aldehydes allows for a reliable hazard assessment. The primary hazards are summarized below.

Hazard ClassificationDescriptionSupporting Evidence
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact should be avoided.Based on data for related compounds like Pyridine-2-carboximidamide hydrochloride and 4-Aminopyridine-2-carboxylic acid.[1]
Serious Eye Damage/Irritation Causes serious eye irritation or damage. Direct contact can result in significant injury.A consistent warning across multiple related pyridine derivatives.[2][3][4][5]
Acute Toxicity (Inhalation, Oral) May be harmful if inhaled or swallowed.Pyridine derivatives can exhibit toxicity, requiring handling in well-ventilated areas.[3][6]
Respiratory Irritation May cause respiratory irritation if dust or aerosols are inhaled.Handling should occur in a chemical fume hood or with appropriate local exhaust ventilation.[5][7]
Chemical Reactivity As a hydrochloride salt, it is acidic. It must be stored separately from bases, strong oxidizing agents, and certain metals to prevent dangerous reactions.[8][9]General principles of chemical storage dictate the segregation of acids from incompatible materials.[8]
Mandatory Personal Protective Equipment (PPE)

Adherence to PPE protocols is non-negotiable. The following equipment must be worn at all times when handling or preparing 4-formylpyridine-2-carboxylic acid hydrochloride for disposal.

  • Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[3][10]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or degradation before use and wash hands thoroughly after handling.[3][11][12]

  • Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure it is clean and appropriate for the tasks being performed.[12]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][11]

Part 2: Step-by-Step Waste Disposal Protocol

The disposal of 4-formylpyridine-2-carboxylic acid hydrochloride is governed by its classification as hazardous chemical waste.[11][13] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[11][14][15]

Step 1: Waste Collection & Segregation
  • Designate a Waste Stream: This compound must be treated as a hazardous organic acid waste. It should not be mixed with other waste streams unless compatibility has been confirmed.

  • Select a Compatible Container: Collect all waste containing 4-formylpyridine-2-carboxylic acid hydrochloride (including contaminated solids like paper towels or absorbent materials) in a designated, compatible hazardous waste container.[11]

    • The container must be made of a material that does not react with the acidic and organic nature of the waste; high-density polyethylene (HDPE) is a suitable choice.[8][16]

    • The container must have a secure, screw-top cap to prevent leakage or the release of vapors.[8]

  • Prevent Incompatibilities: Ensure the waste container is stored separately from bases, cyanides, sulfides, and strong oxidizing agents.[3][8]

Step 2: Proper Labeling

Accurate labeling is critical for safety and regulatory compliance. The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste "[11]

  • The full chemical name: "4-formylpyridine-2-carboxylic acid hydrochloride "

  • A clear indication of the hazards (e.g., "Corrosive," "Irritant," "Toxic")

  • The date when waste was first added to the container (accumulation start date).

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation.[8][16]

  • Secondary Containment: The SAA should include secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[11]

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight.[11]

  • Accumulation Limits: Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8] Be aware of institutional and regulatory limits on the volume of waste and the accumulation time allowed in an SAA (e.g., containers may remain for up to one year if partially filled, but must be removed within three days of becoming full).[8][16]

Step 4: Final Disposal
  • Contact EHS: The final disposal of hazardous waste must be managed by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][16]

  • Schedule a Pickup: Follow your institution's specific procedures to request a pickup of the full waste container.

  • Disposal Method: The typical and preferred method for disposal of this type of organic chemical waste is high-temperature incineration at a permitted facility.[13]

Part 3: Emergency Procedures

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.[11]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.

  • Contain: Use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[9][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][9]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][9]

Part 4: Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 4-formylpyridine-2-carboxylic acid hydrochloride.

G Disposal Workflow for 4-formylpyridine-2-carboxylic acid hydrochloride cluster_prep Preparation & Handling cluster_spill Spill Response cluster_routine Routine Disposal start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check spill_protocol Follow Spill Management Protocol (Evacuate, Contain, Collect) spill_check->spill_protocol Yes container Select Compatible & Labeled Waste Container spill_check->container No collect_spill Collect absorbed material into hazardous waste container spill_protocol->collect_spill saa Store Sealed Container in Secondary Containment within SAA collect_spill->saa collect_waste Collect Waste Chemical & Contaminated Materials container->collect_waste collect_waste->saa ehs Contact EHS for Pickup When Container is Full saa->ehs end Waste Safely Managed for Final Disposal ehs->end

Caption: Decision workflow for handling and disposal of 4-formylpyridine-2-carboxylic acid hydrochloride.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania. Retrieved from [Link]

  • Production, Import, Use, and Disposal. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • §721.8775 Substituted pyridines. (2019, March 6). ChemReg.net. Retrieved from [Link]

  • Safety Data Sheet PYRIDINE. (n.d.). ChemSupply Australia. Retrieved from [Link]

  • Hazard Summary: Pyridine. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safety Data Sheet: 4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • Safety Data Sheet: 4-Pyridinecarboxylic acid. (2025, March 31). PENTA. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-formylpyridine-2-carboxylic acid hydrochloride

Handling highly functionalized building blocks like 4-formylpyridine-2-carboxylic acid hydrochloride requires moving beyond generic safety data sheets. As a compound featuring an electrophilic formyl group, a coordinatin...

Author: BenchChem Technical Support Team. Date: March 2026

Handling highly functionalized building blocks like 4-formylpyridine-2-carboxylic acid hydrochloride requires moving beyond generic safety data sheets. As a compound featuring an electrophilic formyl group, a coordinating pyridine ring, and an acidic hydrochloride salt, its reactivity is its greatest asset in drug development—and its primary hazard source in the laboratory.

This guide synthesizes field-proven operational protocols, mechanistic safety analyses, and self-validating workflows to ensure uncompromising safety and chemical integrity.

Mechanistic Hazard Analysis: Understanding the Causality

To handle this compound safely, one must understand why it is hazardous. The risks are not arbitrary; they are dictated by the molecule's structural components:

  • The Hydrochloride Salt (HCl): The salt form increases aqueous solubility and stabilizes the compound. However, upon contact with the ambient moisture of human tissue (sweat, tears, mucous membranes), the salt dissociates, creating a highly localized acidic microenvironment[1]. This is the primary driver of its Skin Irrit. 2 (H315) and Eye Irrit. 2A (H319) classifications[2].

  • The Formyl Group (Aldehyde): Aldehydes are potent electrophiles. In biological systems, they can form Schiff bases with primary amines on skin proteins, acting as potential sensitizers.

  • The Pyridine Ring: While the solid salt has low volatility, inhalation of pyridine derivative dust can cause severe respiratory tract irritation (STOT SE 3, H335 ) and systemic toxicity if absorbed[3].

Mechanistic pathway of physiological irritation caused by salt hydrolysis.

Quantitative Hazard & Physicochemical Profile

Summarizing the quantitative data is critical for pre-operational risk assessment. Ensure your laboratory parameters align with the specifications below.

ParameterSpecificationOperational Implication
Chemical Name 4-Formylpyridine-2-carboxylic acid HClHighly functionalized synthetic building block.
CAS Number 2408966-52-7 (HCl salt)Ensure SDS matches the salt, not the free base.
Molecular Weight 187.58 g/mol Required for precise molarity calculations.
Physical State Solid (Crystalline Powder)Primary exposure route is dust inhalation[1].
GHS Hazard Codes H315, H319, H335Corrosive to mucosa; mandates strict PPE[2].
Storage Temp 2–8°C (Inert Atmosphere)Prevents formyl auto-oxidation and hydrolysis[4].

Personal Protective Equipment (PPE) Matrix

Do not rely on default lab attire. The PPE selected must directly counter the physicochemical threats of the compound.

  • Hand Protection: Use Nitrile gloves (minimum 0.11 mm thickness)[3]. Causality: Nitrile provides an excellent barrier against solid particulates and weak acids. Crucial Caveat: If you are dissolving this compound in a highly permeating solvent like dichloromethane (DCM), you must switch to heavier-duty gloves (e.g., butyl rubber or PVA). DCM rapidly degrades nitrile, carrying the dissolved toxicant directly through the glove matrix.

  • Eye Protection: Snug-fitting chemical splash goggles are mandatory[5]. Causality: Safety glasses with side shields are insufficient against airborne dust. The hydrochloride salt dust can cause severe corneal damage upon contact with the moisture of the eyes[6].

  • Respiratory Protection: Required only if handling large quantities outside a fume hood. Use an N95 or P100 particulate respirator [5]. Causality: The primary inhalation hazard is not vapor (the salt has negligible vapor pressure at room temperature), but respirable dust particulates (<10 microns) that bypass upper respiratory defenses[1].

Self-Validating Operational Workflows

Every operational step must include a validation checkpoint to ensure the system remains safe and uncontaminated.

Protocol A: Precision Weighing and Transfer
  • Preparation: Verify the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm)[5].

  • Static Mitigation: Pyridine hydrochloride salts can hold static charges. Utilize an antistatic ionizer near the analytical balance to prevent powder aerosolization.

  • Transfer: Use a clean, dry PTFE-coated spatula. Transfer the solid slowly into a static-free weighing boat.

  • Validation Checkpoint: After transfer, inspect the balance area with a UV flashlight or under bright, angled light. Success condition: Zero particulate scatter remains on the analytical balance pan. Wipe down the area with a damp paper towel to neutralize any invisible residual dust.

Protocol B: Aqueous Solution Preparation
  • Solvent Addition: Slowly add the solid 4-formylpyridine-2-carboxylic acid hydrochloride to the stirring solvent[1]. Causality: Adding solvent to the bulk powder causes clumping (solvation shell formation) and traps dry powder, which can aerosolize when the clump breaks.

  • pH Adjustment: If a neutral pH is required for your biological assay, carefully titrate with a mild base (e.g., 1M NaHCO3).

  • Validation Checkpoint: Monitor the pH continuously. Success condition: pH stabilizes at the target without exceeding pH 8.0. Causality: Aldehydes lacking alpha-hydrogens (like this compound) can undergo the Cannizzaro reaction in the presence of strong bases, disproportionating into the corresponding alcohol and carboxylic acid, thereby ruining your reagent.

Standard operational workflow for safe handling and emergency spill response.

Emergency Spill Management & Waste Disposal

Solid Spill Containment Protocol

Never use a broom or dry brush to clean up a spill of this compound.

  • Containment: Surround the solid spill with a damp absorbent material (e.g., vermiculite moistened with water)[5]. Causality: The moisture increases cohesive forces between particles, completely preventing the generation of respirable dust.

  • Neutralization: Wash the spill surface with a dilute basic solution (5% sodium bicarbonate) to gently neutralize residual hydrochloric acid without causing a highly exothermic reaction[4].

  • Validation Checkpoint: Test the cleaned surface with pH paper. Success condition: The paper indicates a neutral pH (~7.0), confirming total removal of the acidic salt.

Disposal Plan
  • Segregation (Critical): Do not mix this waste with heavy metal waste or cyanide-containing waste[4]. Causality: The acidic nature of the hydrochloride salt will rapidly protonate cyanides, releasing lethal Hydrogen Cyanide (HCN) gas.

  • Storage: Store solid waste and contaminated PPE in a sealed, high-density polyethylene (HDPE) container. Avoid metal containers, as residual HCl will cause structural corrosion[3].

  • Route: Label clearly as "Hazardous Waste: Acidic Organic Solid (Pyridine Derivative)" and transfer to a licensed professional waste disposal service for high-temperature incineration[5]. Do not pour aqueous solutions down the drain[1].

References

  • Title: Laboratory Chemical Safety Summary (LCSS): 4-Formylpyridine-2-carboxylic acid hydrochloride Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: 12 Safety Precautions To Follow When Handling Pyridine Source: Post Apple Scientific URL: [Link]

Sources

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